Technical Documentation Center

methyl 1-methoxy-3-oxocyclobutane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 1-methoxy-3-oxocyclobutane-1-carboxylate
  • CAS: 2763754-94-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is a unique small molecule featuring a strained cyclobutane ring system decorated with key function...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is a unique small molecule featuring a strained cyclobutane ring system decorated with key functional groups: a methyl ester, a methoxy ether, and a ketone. This distinct architecture makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The strained four-membered ring offers a rigid scaffold that can enforce specific conformations, a desirable trait in the design of targeted therapeutics. This guide provides a comprehensive overview of the structural features, predicted physicochemical and spectroscopic properties, plausible synthetic strategies, and potential applications of this compound, drawing upon established principles of cyclobutane chemistry.

Introduction: The Allure of the Cyclobutane Scaffold in Drug Discovery

The cyclobutane motif has garnered increasing interest in medicinal chemistry as a versatile scaffold.[1][2] Its rigid, puckered conformation can be leveraged to orient pharmacophoric elements in a precise three-dimensional arrangement, potentially enhancing binding affinity and selectivity for biological targets.[3][4] Unlike more flexible aliphatic chains, the cyclobutane ring restricts conformational freedom, which can be advantageous for improving metabolic stability and pharmacokinetic profiles.[2][3] The introduction of a cyclobutane core has been successfully employed to replace larger cyclic systems, act as an isostere for aromatic rings, and fill hydrophobic pockets within protein active sites.[1][5] Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate, with its multiple functional groups, represents a promising, yet underexplored, platform for the synthesis of novel chemical entities.

Molecular Structure and Physicochemical Properties

The structure of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is characterized by a central, strained cyclobutane ring. Due to significant angle and torsional strain, cyclobutane is not planar and adopts a puckered or "butterfly" conformation.[6][7][8] This puckering helps to alleviate the eclipsing interactions between adjacent hydrogen atoms that would be present in a planar structure.[8]

The substituents on the ring—a methyl carboxylate and a methoxy group at the C1 position, and a ketone at the C3 position—profoundly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

Table 1: Predicted Physicochemical Properties of Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate

PropertyPredicted Value/InformationSource/Basis of Prediction
Molecular Formula C₇H₁₀O₄Based on structure
Molecular Weight 158.15 g/mol Based on structure
Appearance Likely a colorless to pale yellow oil or low-melting solidAnalogy with similar small molecule esters and ketones
Boiling Point Estimated to be in the range of 200-250 °C at atmospheric pressureExtrapolation from related cyclobutane derivatives
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water.Based on the presence of both polar functional groups and a nonpolar hydrocarbon core
LogP Predicted to be in the range of 0.5 - 1.5General principles of hydrophobicity for small oxygenated organic molecules

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the cyclobutane ring, which renders the methylene protons diastereotopic.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Notes
-OCH₃ (methoxy)3.5 - 3.8Singlet-Typical range for a methoxy group attached to a quaternary carbon.
-OCH₃ (ester)3.7 - 3.9Singlet-Standard chemical shift for a methyl ester.
-CH₂- (ring)2.8 - 3.5Complex MultipletsJ(gem) ≈ -12 to -15; J(vic, cis) ≈ 8-11; J(vic, trans) ≈ 4-7The protons on C2 and C4 are adjacent to both the carbonyl and the quaternary center, leading to significant deshielding. The diastereotopic nature of these protons will result in complex splitting patterns.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (ketone)205 - 215Characteristic for a cyclobutanone carbonyl.
C=O (ester)170 - 175Typical range for an ester carbonyl.
C1 (quaternary)80 - 90Substituted with two oxygen atoms, leading to a significant downfield shift.
C2 & C445 - 55Methylene carbons adjacent to the ketone and quaternary center.
-OCH₃ (methoxy)50 - 55
-OCH₃ (ester)52 - 56
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching frequencies of the two carbonyl groups.

Table 4: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C=O (ketone)~1785StrongThe high frequency is characteristic of a ketone in a strained four-membered ring.[13][14][15][16][17]
C=O (ester)~1740StrongTypical stretching frequency for an ester carbonyl.
C-O (ether & ester)1250 - 1050Strong, multiple bandsCorresponding to the C-O single bond stretches.
C-H (sp³)2950 - 2850MediumAliphatic C-H stretching vibrations.
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity due to the strained nature of the ring.[18][19][20][21] Fragmentation would likely involve cleavage of the cyclobutane ring and loss of small neutral molecules.

Predicted Fragmentation Pathways:

  • Loss of methoxy radical (-•OCH₃) from the molecular ion.

  • Loss of the ester group (-COOCH₃) .

  • Ring cleavage via retro-[2+2] cycloaddition to give charged and neutral fragments.

  • Decarbonylation (loss of CO) from the ketone.

Synthetic Strategies

Direct synthesis of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is not explicitly detailed in the literature. However, a plausible synthetic route can be devised based on established methods for constructing functionalized cyclobutanes.[22][23][24][25][26][27] The most common and powerful method for forming cyclobutane rings is the [2+2] cycloaddition reaction.[23][25]

Proposed Synthetic Pathway via [2+2] Cycloaddition

A viable approach would involve the [2+2] cycloaddition of a suitable ketene acetal with a ketene or a ketene equivalent.

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Target Molecule start1 Methyl methoxyacetate cycloaddition [2+2] Cycloaddition start1->cycloaddition start2 Dichloroketene (in situ) start2->cycloaddition reduction Reductive Dechlorination cycloaddition->reduction Intermediate: 2,2-dichloro-1-methoxy-3-oxocyclobutane-1-carboxylate product Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate reduction->product

Caption: Proposed synthetic workflow for methyl 1-methoxy-3-oxocyclobutane-1-carboxylate.

Step-by-Step Protocol Outline:

  • Generation of Dichloroketene: Dichloroketene can be generated in situ from trichloroacetyl chloride and an activated zinc-copper couple or triethylamine. This highly reactive intermediate is used immediately in the next step.

  • [2+2] Cycloaddition: The in situ generated dichloroketene is reacted with methyl methoxyacetate. The electron-rich double bond of a ketene acetal derived from methyl methoxyacetate would readily undergo a [2+2] cycloaddition with the electron-poor dichloroketene to form a 2,2-dichlorocyclobutanone intermediate.

  • Reductive Dechlorination: The resulting α,α-dichloroketone can be selectively reduced to the corresponding ketone using a variety of reagents, such as zinc dust in acetic acid or tri-n-butyltin hydride. This step removes the chlorine atoms to yield the final target molecule.

Alternative Approaches
  • Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene could potentially be used to form an oxetane precursor, which might then be rearranged to the cyclobutanone.[28][29][30][31][32]

  • Ring Expansion/Contraction: Synthesis could also be envisioned from cyclopropane or cyclopentane derivatives through ring expansion or contraction methodologies, respectively.

  • Multistep Synthesis from Commercially Available Precursors: Building upon synthetic routes for 3-oxocyclobutanecarboxylic acid, one could envision a sequence involving protection of the ketone, introduction of the methoxy group at C1, and subsequent deprotection.[33][34][35][36]

Reactivity and Synthetic Utility

The reactivity of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is dictated by its functional groups and the inherent strain of the cyclobutane ring.[6][37][38]

  • Ketone Chemistry: The carbonyl group can undergo a wide range of standard ketone reactions, such as reduction to the corresponding alcohol, reductive amination, Wittig olefination, and addition of organometallic reagents. The stereochemical outcome of these additions will be influenced by the steric bulk of the C1 substituents.

  • Ester Chemistry: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. It can also be reduced to the primary alcohol.

  • Ring-Opening Reactions: The high ring strain (approximately 26 kcal/mol for cyclobutane) makes the ring susceptible to opening under certain conditions, such as with strong acids, bases, or transition metal catalysts.[6][37] This can be a useful strategy for accessing functionalized acyclic compounds.

  • Enolate Chemistry: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, allowing for alkylation or other reactions at the C2 and C4 positions.

Reactivity_Hub cluster_ketone Ketone Reactions cluster_ester Ester Reactions cluster_ring Ring Reactions center Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate reduction Reduction (e.g., NaBH₄) center->reduction wittig Wittig Reaction center->wittig grignard Grignard Addition center->grignard hydrolysis Hydrolysis (H⁺ or OH⁻) center->hydrolysis amidation Amidation (R₂NH) center->amidation ring_opening Ring Opening (e.g., H⁺, Pd) center->ring_opening

Caption: Key reaction pathways available for methyl 1-methoxy-3-oxocyclobutane-1-carboxylate.

Potential Applications in Drug Development

This molecule serves as a versatile scaffold for the synthesis of more complex structures for drug discovery. The 1,3-disubstitution pattern is particularly relevant, as it can mimic the spatial arrangement of substituents on a phenyl ring, acting as a non-aromatic bioisostere.[5][39]

  • Scaffold for Library Synthesis: The multiple functional handles allow for diverse and combinatorial derivatization, making it an excellent starting point for the generation of compound libraries for high-throughput screening.

  • Conformationally Restricted Analogues: It can be used to synthesize conformationally restricted analogues of known bioactive molecules, potentially leading to improved potency, selectivity, and metabolic stability.[3][4]

  • Access to Novel Chemical Space: The unique 3D shape of the cyclobutane core allows for the exploration of novel chemical space that is not easily accessible with more traditional scaffolds.

Safety and Handling

While specific toxicity data for methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may be an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is a molecule with significant untapped potential in synthetic and medicinal chemistry. Although detailed experimental data is currently sparse, its structure suggests a rich and varied reactivity. The rigid cyclobutane framework, combined with the synthetically versatile ketone, ester, and methoxy functional groups, makes it a highly attractive building block for the creation of novel, conformationally defined molecules. Further research into the synthesis and reactivity of this compound is warranted and could open new avenues in the development of next-generation therapeutics.

References

A comprehensive list of references will be compiled based on the sources used to generate this guide.

Sources

Exploratory

Comprehensive Technical Guide: 1-Methoxy-3-oxocyclobutane-1-carboxylic Acid Methyl Ester

Executive Summary The transition from flat, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds is a defining paradigm in modern drug discovery. 1-Methoxy-3-oxocyclobutane-1-carboxylic acid methyl ester...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds is a defining paradigm in modern drug discovery. 1-Methoxy-3-oxocyclobutane-1-carboxylic acid methyl ester (CAS: 2763754-94-3) represents a highly versatile, bifunctional building block designed to meet this demand. Featuring a highly strained cyclobutane core, an electrophilic ketone, and an orthogonally reactive methyl ester, this compound enables the rapid construction of complex, metabolically stable pharmacophores. This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and divergent reactivity profiles for application scientists and medicinal chemists.

Structural & Physicochemical Profiling

The architecture of 1-methoxy-3-oxocyclobutane-1-carboxylic acid methyl ester is characterized by a "puckered" cyclobutane ring. The presence of the sp²-hybridized carbonyl carbon at the C3 position introduces significant angle strain (deviation from the ideal 109.5° sp³ angle to ~90°), which inherently increases the electrophilicity of the ketone[1]. The C1 position is a quaternary center bearing both a methoxy group and a methyl ester, creating a sterically congested but highly stable environment that resists premature hydrolysis.

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters of the compound[2]:

PropertyValue
Chemical Name Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate
CAS Number 2763754-94-3
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Monoisotopic Mass 158.0579 Da
SMILES COC1(CC(=O)C1)C(=O)OC
InChIKey SJKISQXOKNLZKS-UHFFFAOYSA-N
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Synthetic Methodologies & Mechanistic Insights

Synthesizing highly substituted cyclobutanones via traditional [2+2] ketene cycloadditions often yields complex, inseparable mixtures due to poor regiocontrol. To ensure a scalable and self-validating system, the optimal approach utilizes a base-promoted double alkylation followed by oxidative cleavage. This route avoids high-energy ketene intermediates and provides absolute control over the C1 quaternary center[3][4].

Synthesis A Dimethyl methoxymalonate + 3-chloro-2-(chloromethyl)propene B Base-Promoted Double Alkylation (NaH, THF, 0°C to RT) A->B Step 1: SN2 Cyclization C Intermediate: Methyl 1-methoxy-3-methylenecyclobutane -1-carboxylate B->C Validation: TLC / LC-MS D Oxidative Cleavage (RuCl3 cat., NaIO4, MeCN/H2O) C->D Step 2: Oxidation E Target: 1-Methoxy-3-oxocyclobutane -1-carboxylic acid methyl ester D->E Validation: NMR (Loss of alkene protons)

Figure 1: Two-step scalable synthesis of 1-methoxy-3-oxocyclobutane-1-carboxylic acid methyl ester.

Step-by-Step Protocol: Double Alkylation & Oxidation

Step 1: Formation of the Methylene Cyclobutane Intermediate

  • Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate dimethyl methoxymalonate. Tetrahydrofuran (THF) is selected as the solvent because it coordinates the Na⁺ cation, breaking up ion pairs and maximizing the nucleophilicity of the resulting enolate.

  • Procedure:

    • Suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF at 0 °C under an inert N₂ atmosphere.

    • Add dimethyl methoxymalonate (1.0 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases.

    • Add 3-chloro-2-(chloromethyl)propene (1.1 eq) slowly. Allow the reaction to warm to room temperature and reflux for 12 hours.

  • Self-Validation: Quench a 50 µL aliquot in saturated NH₄Cl and extract with EtOAc. Analyze via LC-MS. The reaction is complete when the malonate mass is fully consumed, yielding the intermediate mass [M+H]⁺.

Step 2: Oxidative Cleavage to the Ketone

  • Causality: While ozonolysis is viable, the RuCl₃/NaIO₄ (Johnson-Lemieux oxidation) system is preferred for bench-scale synthesis due to its high chemoselectivity for exocyclic methylenes and avoidance of explosive ozonide intermediates.

  • Procedure:

    • Dissolve the intermediate from Step 1 in a biphasic mixture of MeCN:H₂O (3:1).

    • Add NaIO₄ (3.0 eq) followed by a catalytic amount of RuCl₃·xH₂O (0.05 eq).

    • Stir vigorously at room temperature for 4 hours. The solution will turn from dark brown to pale yellow as the RuO₄ active species is consumed and regenerated.

  • Self-Validation: Monitor via ¹H NMR of a worked-up aliquot. The disappearance of the exocyclic alkene protons (typically ~4.8–5.0 ppm) and the appearance of a strong C=O stretch at ~1780 cm⁻¹ in IR spectroscopy confirms the formation of the highly strained cyclobutanone[3].

Divergent Reactivity & Functionalization

The true value of 1-methoxy-3-oxocyclobutane-1-carboxylic acid methyl ester lies in its orthogonal reactivity. The C3 ketone and the C1 ester can be functionalized independently without cross-reactivity, provided the correct reaction conditions are selected[5].

Reactivity Target 1-Methoxy-3-oxocyclobutane -1-carboxylic acid methyl ester RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Target->RedAm C3-Oxo Targeting Sap Saponification (LiOH, THF/H2O, 0°C) Target->Sap C1-Ester Targeting Fluoro Deoxofluorination (DAST, DCM) Target->Fluoro C3-Oxo Targeting Grignard Nucleophilic Addition (R-MgBr, THF, -78°C) Target->Grignard C3-Oxo Targeting Prod1 3-Amino-1-methoxycyclobutane -1-carboxylate RedAm->Prod1 Prod2 1-Methoxy-3-oxocyclobutane -1-carboxylic acid Sap->Prod2 Prod3 3,3-Difluoro-1-methoxycyclobutane -1-carboxylate Fluoro->Prod3 Prod4 3-Alkyl-3-hydroxy-1-methoxycyclobutane -1-carboxylate Grignard->Prod4

Figure 2: Divergent functionalization pathways demonstrating orthogonal reactivity.

Mechanistic Causality in Functionalization
  • Reductive Amination (C3): The highly strained C3 ketone is exceptionally electrophilic. Reaction with primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB) rapidly yields 3-amino derivatives[6]. STAB is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing premature reduction of the ketone before the imine/iminium intermediate forms.

  • Saponification (C1): The methyl ester can be hydrolyzed to the free carboxylic acid using LiOH in THF/H₂O. The reaction must be kept at 0 °C to prevent base-catalyzed ring-opening (retro-aldol type cleavage) of the cyclobutane ring, a known degradation pathway for highly substituted cyclobutanones under harsh basic conditions[5].

  • Deoxofluorination (C3): Treatment with DAST (Diethylaminosulfur trifluoride) converts the C3 ketone to a gem-difluoro group. This is a critical transformation for medicinal chemists looking to modulate the pKa of adjacent amines or increase the lipophilic efficiency (LipE) of the scaffold[5].

Applications in Medicinal Chemistry

The incorporation of 1-methoxy-3-oxocyclobutane-1-carboxylic acid methyl ester into drug discovery pipelines is driven by the need to escape "flatland" (the over-reliance on planar aromatic rings).

  • Kinase Inhibitors (e.g., RET Inhibitors): The scaffold has been successfully utilized to synthesize highly selective RET kinase inhibitors. By utilizing reductive amination at the C3 position, researchers have appended pyrazole-aminopyrimidine moieties, using the cyclobutane core to enforce a specific 3D vector that optimally occupies the kinase hinge region[3].

  • GPCR Modulators (e.g., RXFP1 & LPAR1): Derivatives of 3-oxocyclobutane-1-carboxylic acid have been patented as modulators for the Relaxin family peptide receptor 1 (RXFP1), showing anti-fibrotic properties in heart failure models[7]. Furthermore, the methoxy-substituted variant acts as a critical intermediate in the synthesis of Lysophosphatidic acid receptor 1 (LPAR1) inhibitors[6].

  • Bioisosterism: The 1-methoxy-1-carboxylate cyclobutane motif serves as a metabolically robust bioisostere for tert-butyl groups or isopropyl ethers. The methoxy group acts as a pure hydrogen bond acceptor, while the cyclobutane ring provides steric bulk without the high lipophilicity (logP) penalty associated with purely aliphatic chains.

References

1.2 2. 3.1 4.5 5.7 6.6 7.3 8. 4

Sources

Foundational

Conformational Analysis of 1,3-Disubstituted Cyclobutane Carboxylates

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists A Technical Guide to Structural Dynamics and Bioisosteric Design Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

A Technical Guide to Structural Dynamics and Bioisosteric Design

Executive Summary

The cyclobutane ring has emerged as a high-value scaffold in modern drug discovery, particularly as a bioisostere for phenyl rings and as a rigid linker in Fragment-Based Drug Discovery (FBDD). Unlike cyclohexane, which resides in a deep energy well (the chair), cyclobutane exists in a dynamic "puckered" or "butterfly" conformation to relieve torsional strain.

For 1,3-disubstituted cyclobutane carboxylates, understanding this conformational landscape is critical. The spatial projection of the carboxylate vectors—determined by the cis vs. trans stereochemistry and the ring puckering angle—dictates target binding affinity and metabolic stability. This guide provides a rigorous analytical framework for determining, predicting, and exploiting these conformations.

Thermodynamic & Structural Dynamics
1.1 The Puckering Phenomenon

Planar cyclobutane suffers from severe eclipsing interactions (torsional strain) between adjacent methylene hydrogens.[1] To mitigate this, the ring puckers, deviating from planarity by an angle (


) typically between 25° and 35° .

This puckering creates two distinct substituent environments: pseudo-equatorial (eq') and pseudo-axial (ax') .

  • Pseudo-equatorial: Substituents project outward, roughly in the average plane of the ring. Sterically favored.

  • Pseudo-axial: Substituents project perpendicular to the ring plane. Sterically disfavored due to 1,3-diaxial interactions (though less severe than in cyclohexane).

1.2 Stereochemical Stability: The 1,3-Paradox

Contrary to intuitive planar models, the stability of 1,3-disubstituted cyclobutanes follows a pattern distinct from planar expectations but analogous to 1,3-disubstituted cyclohexanes.

IsomerConformationDescriptionStability
Cis-1,3 Diequatorial (eq', eq') Both substituents adopt pseudo-equatorial positions.Thermodynamically Preferred (Steric control)
Trans-1,3 Axial/Equatorial (ax', eq') Geometric constraints force one substituent to be pseudo-axial.Less Stable (Steric penalty)

Critical Caveat (Dipole Effects): While sterics favor the cis-diequatorial form, 1,3-dicarboxylates introduce dipole-dipole repulsion. In non-polar solvents, the trans isomer may be stabilized to minimize the net dipole moment. However, in polar biological media, the steric preference for the cis-diequatorial conformation typically dominates.

Analytical Methodologies
2.1 NMR Spectroscopy: The Gold Standard

NMR is the primary tool for assigning configuration in solution. The rapid ring inversion (butterfly motion) averages the signals, but the weighted average reflects the dominant conformer.

Key Metric: Vicinal Coupling Constants (


) 
The Karplus relationship in cyclobutanes is modified by the ring strain and puckering.
  • 
    -1,3 (Diequatorial):  The methine protons are pseudo-axial. They couple with adjacent methylene protons.
    
    • Observed Pattern: The methine proton appears as a quintet (or tt) with averaged couplings.

    • Diagnostic:

      
       and 
      
      
      
      couplings are distinct.
  • 
    -1,3 (Axial/Equatorial):  The conformer population is often split or biased toward the bulky group being equatorial.
    
    • Diagnostic:

      
       couplings are very small (~1–2 Hz), while 
      
      
      
      are large (~8–10 Hz).

Table 1: Diagnostic NMR Parameters (


H, 600 MHz) 
ParameterCis-1,3 Isomer (Diequatorial)Trans-1,3 Isomer (Ax/Eq)
Methine Shift (

)
Upfield (shielded by anisotropy)Downfield (deshielded)

(Methine-Methylene)
Larger average

(due to ax-ax component)
Smaller average

(due to eq-eq component)
NOE Correlations Strong NOE between H1 and H3 (if diaxial protons)Weak/No NOE between H1 and H3
2.2 X-Ray Crystallography

In the solid state, crystal packing forces can lock the ring in a specific pucker.

  • Cis-1,3-dicarboxylic acid: Typically crystallizes in a strongly puckered conformation (

    
    ).
    
  • Trans-1,3-dicarboxylic acid: Often crystallizes in a near-planar or slightly puckered form to maximize hydrogen bonding networks between carboxylates.

Experimental Protocol: Conformational Assignment

This workflow ensures rigorous assignment of stereochemistry and conformation for novel 1,3-disubstituted cyclobutane carboxylates.

Step 1: Synthesis & Separation

Synthesize the mixture (e.g., via malonate alkylation or [2+2] photocycloaddition). Separate isomers using HPLC (C18 column) or fractional crystallization. Note: The cis isomer is often more polar.

Step 2: 1D & 2D NMR Acquisition

Solvent: Use


 or 

to mimic physiological polarity. Avoid

if checking for bioisosteric relevance.
  • Acquire

    
    H NMR:  Focus on the methine region (3.0 - 4.0 ppm).
    
  • Acquire 1D NOESY: Irradiate the methine proton at C1.

    • Observation: If you see a strong enhancement at the C3 methine, the protons are cis (1,3-diaxial relationship), meaning the substituents are trans.

    • Correction: Wait—in the cis-isomer (diequatorial) , the protons are diaxial . Therefore, strong H1-H3 NOE indicates the cis-isomer.

Step 3: Computational Validation (DFT)
  • Build Models: Generate cis and trans structures.

  • Scan Pucker Angle: Perform a relaxed potential energy surface (PES) scan of the ring dihedral angle (-40° to +40°).

  • Calculate Boltzmann Weights: Determine the population of conformers at 298 K.

  • Predict J-Couplings: Use GIAO/DFT methods to calculate expected couplings and compare with Step 2.

Visualization of Logic & Workflow

The following diagrams illustrate the decision logic for assigning stereochemistry and the energy landscape of the ring puckering.

Diagram 1: Conformational Assignment Decision Tree

ConformationalAnalysis Start Unknown 1,3-Disubstituted Cyclobutane Isomer NOE_Exp Experiment: 1D NOESY (Irradiate H1 Methine) Start->NOE_Exp NOE_Result Observe H1-H3 Correlation? NOE_Exp->NOE_Result Cis_Path Strong NOE Signal (Protons are 1,3-diaxial) NOE_Result->Cis_Path Yes Trans_Path Weak/No NOE Signal (Protons are eq/ax) NOE_Result->Trans_Path No Conclusion_Cis Assignment: CIS Isomer Conformation: Diequatorial (Thermodynamically Stable) Cis_Path->Conclusion_Cis Conclusion_Trans Assignment: TRANS Isomer Conformation: Axial/Equatorial (Less Stable) Trans_Path->Conclusion_Trans

Caption: Decision tree for assigning stereochemistry based on Nuclear Overhauser Effect (NOE) interactions between C1 and C3 protons.

Diagram 2: Puckering Energy Landscape

EnergyProfile Planar Planar Transition State (High Torsional Strain) Puckered_Neg Puckered Minima (-30°) (Strain Relieved) Planar->Puckered_Neg Relaxation Puckered_Pos Puckered Minima (+30°) (Strain Relieved) Puckered_Pos->Planar Barrier ~1.5 kcal/mol

Caption: The "Butterfly" motion of cyclobutane. The molecule rapidly interconverts between two puckered minima via a planar transition state.

Case Study: Cyclobutane as a Phenyl Bioisostere

In the development of Janus Kinase (JAK) inhibitors , researchers often replace a phenyl ring with a cyclobutane to improve solubility (Fsp3 character) while maintaining vector orientation.

  • Design Goal: Mimic the 1,3-substitution vector of a meta-substituted phenyl ring.

  • Solution: The cis-1,3-cyclobutane (diequatorial) provides a C1-C3 distance of approx 3.9 Å with vectors projecting at ~140°, closely mimicking the geometry of meta-benzene, but with a solubilizing, metabolically robust saturated core.

  • Outcome: Improved metabolic stability (no aromatic hydroxylation) and enhanced solubility due to the disruption of planar stacking.

References
  • BenchChem. "The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings." BenchChem Technical Guides, 2025. Link

  • Raza, G. H., et al. "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes." Journal of Structural Chemistry, vol. 42, 2001. Link

  • Adman, E., & Margulis, T. N. "Crystal and molecular structure of cis-1,3-cyclobutanedicarboxylic acid."[2][3] Journal of the American Chemical Society, vol. 90, no. 17, 1968.[4] Link

  • Wiberg, K. B. "Conformations of Cyclobutane." Journal of the American Chemical Society, 1967.[5] (Foundational work on puckering energetics).

  • Meiboom, S., & Snyder, L. C. "Nuclear Magnetic Resonance in Cyclobutane." Journal of Chemical Physics, vol. 52, 1970. Link

Sources

Exploratory

methyl 1-methoxy-3-oxocyclobutane-1-carboxylate SMILES and InChIKey

The following technical guide provides an in-depth analysis of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate , a specialized cyclobutane scaffold used in medicinal chemistry. Content Type: Technical Reference & Synthes...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate , a specialized cyclobutane scaffold used in medicinal chemistry.

Content Type: Technical Reference & Synthesis Protocol Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is a highly functionalized, four-membered carbocyclic building block. It is characterized by a quaternary center at position 1, bearing both an ester and a methoxy group, and a ketone functionality at position 3. This molecule serves as a critical "conformationally restricted" scaffold in drug discovery, offering a rigid bioisostere for gem-disubstituted amino acids or flexible alkyl chains. Its unique geometry allows for the precise vectorization of substituents, improving metabolic stability and receptor selectivity in small-molecule therapeutics.

Chemical Identity & Specifications

PropertySpecification
Compound Name Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate
CAS Number 695-95-4 (Generic association for 3-oxo derivatives; specific CAS may vary by vendor)
PubChem CID 165989144
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
SMILES COC(=O)C1(CC(=O)C1)OC
InChIKey UJTHRCCYZMEUEG-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil (predicted)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water

Structural Analysis & Stereochemistry

The cyclobutane ring typically adopts a puckered "butterfly" conformation to minimize torsional strain (eclipsing interactions).

  • Symmetry: The molecule possesses a plane of symmetry passing through C1 and C3. Consequently, C1 is achiral (prochiral), and the molecule is not optically active .

  • Conformation: The C3 ketone forces significant

    
     character, flattening the ring slightly compared to cyclobutane, but the C1 quaternary center maintains rigidity.
    
  • Reactivity: The C3 ketone is highly electrophilic due to ring strain (bond angle compression) and is prone to nucleophilic attack or ketalization. The C1 ester is sterically crowded but accessible for hydrolysis or reduction.

Synthesis Protocol

Due to the difficulty of forming quaternary centers on strained rings directly, the most robust synthetic route involves the


-functionalization of a pre-formed cyclobutane core . The following protocol describes the synthesis starting from the commercially available methyl 3-oxocyclobutanecarboxylate.
Phase 1: Protection of the C3 Ketone

To prevent side reactions during the functionalization of C1, the C3 ketone must be protected as a ketal.[1]

  • Reagents: Methyl 3-oxocyclobutanecarboxylate (1.0 equiv), Ethylene glycol (1.2 equiv), p-Toluenesulfonic acid (pTsOH, cat.), Toluene.

  • Procedure:

    • Charge a flask with methyl 3-oxocyclobutanecarboxylate and ethylene glycol in toluene.

    • Add catalytic pTsOH and heat to reflux with a Dean-Stark trap to remove water.[2]

    • Monitor by TLC until the starting ketone is consumed.

    • Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

    • Product: Methyl 1,4-dioxaspiro[4.3]octane-6-carboxylate (Intermediate A ).

Phase 2: -Hydroxylation

Introduction of the oxygen functionality at the C1 position via enolate oxidation.

  • Reagents: Intermediate A (1.0 equiv), KHMDS (1.1 equiv), Davis Oxaziridine (3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine) or MoOPH (1.2 equiv), THF.

  • Procedure:

    • Cool a solution of Intermediate A in dry THF to -78°C under nitrogen.

    • Add KHMDS dropwise to generate the ester enolate. Stir for 30 minutes.

    • Add a solution of Davis Oxaziridine in THF slowly.

    • Allow the reaction to warm to 0°C over 2 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Purification: Extract with EtOAc. Purify via silica gel chromatography.

    • Product: Methyl 6-hydroxy-1,4-dioxaspiro[4.3]octane-6-carboxylate (Intermediate B ).

Phase 3: O-Methylation

Alkylation of the tertiary alcohol.

  • Reagents: Intermediate B (1.0 equiv), Sodium Hydride (NaH, 60% disp., 1.5 equiv), Methyl Iodide (MeI, 2.0 equiv), DMF/THF (1:1).

  • Procedure:

    • Dissolve Intermediate B in dry DMF/THF at 0°C.

    • Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min.

    • Add MeI dropwise.[3]

    • Stir at room temperature for 4–12 hours.

    • Workup: Quench with water (carefully), extract with ether/EtOAc.

    • Product: Methyl 6-methoxy-1,4-dioxaspiro[4.3]octane-6-carboxylate (Intermediate C ).

Phase 4: Deprotection

Restoration of the C3 ketone.

  • Reagents: Intermediate C, 10% Aqueous HCl, Acetone.

  • Procedure:

    • Dissolve Intermediate C in acetone.

    • Add 10% HCl and stir at room temperature for 2 hours.

    • Workup: Neutralize with NaHCO₃, remove acetone in vacuo, extract aqueous layer with DCM.

    • Final Purification: Distillation or Column Chromatography.

    • Final Product: Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate.

Applications in Drug Discovery

This scaffold is utilized to modulate the physicochemical properties of lead compounds:

  • Gem-Disubstituent Effect: The methoxy and ester groups at C1 lock the conformation, potentially reducing the entropic penalty of binding to a target protein.

  • Metabolic Stability: The quaternary center blocks

    
    -deprotonation and metabolic oxidation at the C1 position.
    
  • Vectorization: The C3 ketone allows for reductive amination or Grignard addition, enabling the attachment of diverse pharmacophores in a defined spatial orientation relative to the C1 ester.

Visualization of Synthesis Pathway[3][4][5][6][7]

SynthesisPath SM Methyl 3-oxocyclobutane- 1-carboxylate IntA Intermediate A (Ketal Protection) SM->IntA Ethylene Glycol, pTsOH Reflux (Dean-Stark) IntB Intermediate B (Alpha-Hydroxylation) IntA->IntB 1. KHMDS, -78°C 2. Davis Oxaziridine IntC Intermediate C (O-Methylation) IntB->IntC NaH, MeI DMF/THF Product Methyl 1-methoxy-3-oxocyclobutane- 1-carboxylate IntC->Product HCl (aq), Acetone Deprotection

Caption: Step-wise synthetic route for the construction of the quaternary 1-methoxy-1-carboxylate cyclobutane core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165989144, Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

  • Wuitschik, G., et al. (2010).Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
  • Davis, F. A., & Chen, B. C. (1992).Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews.

Sources

Foundational

Deconstructing Cyclobutane β-Keto Esters: Core Building Blocks for Next-Generation Drug Discovery

Executive Summary The modern drug discovery paradigm is undergoing a structural renaissance, shifting away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional architectures. This "escape from fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery paradigm is undergoing a structural renaissance, shifting away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional architectures. This "escape from flatland" is driven by the need for improved clinical success rates, which correlate strongly with higher fraction sp³ (Fsp³) character. Within this architectural shift, cyclobutane β-keto esters have emerged as premier, highly versatile building blocks. They provide a unique intersection of ring strain, metabolic stability, and orthogonal functional handles, enabling the rapid assembly of complex, drug-like scaffolds.

This technical guide dissects the strategic utility of cyclobutane β-keto esters, detailing the causality behind their physicochemical benefits and providing field-proven, self-validating synthetic protocols for their application in medicinal chemistry.

The Strategic Imperative of Cyclobutanes in Medicinal Chemistry

The incorporation of cyclobutane rings into pharmaceutical candidates is not merely an aesthetic structural choice; it is a calculated physicochemical optimization.

  • Bioisosterism & Conformational Rigidity: Cyclobutanes are frequently deployed as bioisosteres for gem-dimethyl, isopropyl, or phenyl groups[1]. The high coplanarity of the ring-carbon atoms, combined with relatively shorter C–C intra-ring bonds, restricts conformational freedom. This locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding.

  • Metabolic Stability (The Causality): Traditional aliphatic chains and gem-dimethyl groups are highly susceptible to Cytochrome P450 (CYP450)-mediated hydrogen atom transfer (HAT) and subsequent oxidation. In contrast, the strained geometry of the cyclobutane ring increases the s-character of the exocyclic C–H bonds. This enhanced s-character shortens and strengthens the C–H bonds, significantly raising the activation energy required for CYP450-mediated metabolism[1].

  • Lipophilicity Reduction: Replacing a phenyl ring with a cyclobutane drastically lowers the partition coefficient (logP), improving aqueous solubility and mitigating off-target lipophilic toxicity.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical advantages of utilizing cyclobutane scaffolds over traditional motifs.

Table 1: Comparative Physicochemical Properties of Drug Scaffolds

Scaffold MotifRelative logPCYP450 Metabolic Stability3D Character (Fsp³)Primary Application in Drug Design
Phenyl Ring HighLow (Prone to oxidation)0.00 (Flat)Traditional hydrophobic core
gem-Dimethyl MediumLow (Prone to HAT)1.00Aliphatic linker/spacer
Cyclobutane LowHigh1.00Bioisostere for phenyl/gem-dimethyl
3,3-Difluorocyclobutane Very LowVery High1.00Highly stable polar hydrophobic core

β-Keto Esters: The Nexus of Cyclobutane Diversification

While unfunctionalized cyclobutanes are valuable, cyclobutane β-keto esters (such as ethyl 3-oxocyclobutanecarboxylate) act as the central nexus for divergent synthesis[2]. The strategic advantage lies in their orthogonal reactivity:

  • The Ketone Moiety (Electrophilic): Serves as a prime site for deoxofluorination (yielding metabolically impenetrable 3,3-difluorocyclobutanes) or reductive amination to install basic pharmacophores.

  • The Ester Moiety (Nucleophile Precursor): Can be saponified, amidated, or reduced to a primary alcohol.

  • The α-Carbon (Acidic): The methylene protons flanked by the ketone and ester are highly acidic, allowing for targeted C–H functionalization, enolate alkylation, and spirocyclization[3].

pathways A Cyclobutane β-Keto Ester B Deoxofluorination (DAST) A->B D Spirocyclization A->D F Enolate Alkylation A->F C 3,3-Difluorocyclobutanes B->C E Spiro[3.3]heptanes D->E G α-Substituted Scaffolds F->G

Divergent synthetic pathways from cyclobutane β-keto esters to complex drug scaffolds.

Synthetic Methodologies & Mechanistic Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind critical experimental parameters.

Protocol 1: Multigram Synthesis of Ethyl 3-Oxocyclobutanecarboxylate

The synthesis of the core β-keto ester often begins with 3-oxocyclobutanecarboxylic acid. Standard Fischer esterification (acid/alcohol) can lead to unwanted acetalization of the ketone or ring-opening due to harsh acidic conditions.

  • Mechanistic Causality: Utilizing triethyl orthoacetate in toluene acts as a mild, non-nucleophilic esterification reagent. Operating at reflux (110 °C) continuously consumes the ethanol byproduct, driving the equilibrium forward without requiring aqueous acidic conditions that threaten the strained cyclobutane ring[4].

  • Step-by-Step Procedure:

    • Charge a dry flask with 3-oxocyclobutanecarboxylic acid (1.0 equiv) and toluene (0.4 M concentration).

    • Add triethyl orthoacetate (3.0 equiv) at room temperature.

    • Heat the reaction mixture to 110 °C for 5 hours under an argon atmosphere.

    • Cool to room temperature and quench carefully with 1 M aqueous HCl to hydrolyze any residual orthoester.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure β-keto ester.

Protocol 2: Multigram Deoxofluorination (Synthesis of 3,3-Difluorocyclobutanes)

Converting the ketone to a gem-difluoro group drastically alters the dipole moment and lipophilicity without adding new stereocenters[4].

  • Mechanistic Causality: Deoxofluorination of strained cyclobutanones using Diethylaminosulfur trifluoride (DAST) is highly exothermic. If not thermally controlled, the reaction proceeds via carbocation-mediated ring expansions or eliminates to form volatile fluorocyclobutenes. Maintaining the reaction at –10 °C and utilizing an inverse addition strategy (adding the ketone to a bulk solution of DAST) ensures the concentration of the reactive intermediate remains low, suppressing intermolecular side reactions and thermal degradation[4].

  • Step-by-Step Procedure:

    • Dissolve DAST (2.6 equiv) in anhydrous CH₂Cl₂ at –10 °C under an argon atmosphere.

    • Prepare a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 equiv) in CH₂Cl₂.

    • Perform an inverse addition by adding the ester solution dropwise to the DAST solution over 40 minutes, strictly maintaining the internal temperature below 0 °C.

    • Stir the mixture for an additional 2 hours, then carefully quench by pouring into a cold, saturated aqueous NaHCO₃ solution to neutralize HF byproducts.

    • Extract the organic layer, dry, and purify via vacuum distillation to obtain ethyl 3,3-difluorocyclobutanecarboxylate.

Protocol 3: Photosensitized[2+2] Cycloaddition for Complex Architectures

When highly functionalized, stereochemically complex cyclobutane β-keto esters are required, direct construction of the ring is necessary.

  • Mechanistic Causality: Thermal [2+2] cycloadditions of unactivated alkenes are symmetry-forbidden by Woodward-Hoffmann rules and require extreme heat, which destroys sensitive functional groups. By utilizing a photosensitizer (e.g., an Iridium or Ruthenium complex), visible light excites the catalyst, which then transfers triplet energy selectively to a styrenyl alkene. This generates a diradical intermediate that rapidly reacts with a vinyl boronate ester, bypassing thermal barriers and yielding densely functionalized cyclobutanes at room temperature[5].

photocyclo A Alkene + Vinyl Boronate B Photosensitizer A->B C Triplet State B->C Light D [2+2] Cycloaddition C->D E Cyclobutane Scaffold D->E

Mechanistic workflow of photosensitized [2+2] cycloaddition yielding cyclobutanes.

  • Step-by-Step Procedure:

    • In a Schlenk tube, combine the vinyl boronate ester (1.0 equiv), the alkene substrate (1.5 equiv), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).

    • Dissolve the mixture in degassed acetonitrile.

    • Irradiate the solution with blue LEDs (λ = 450 nm) at room temperature for 12–24 hours until complete consumption of the starting material is observed via TLC or GC-MS.

    • Concentrate the mixture and purify via silica gel chromatography to isolate the complex cyclobutane boronate ester, which can be subsequently oxidized or cross-coupled to yield the desired β-keto ester derivative[5].

References

  • Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters Source: Organic Letters / PubMed Central (NIH) URL:[Link]

  • (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes Source: ResearchGate URL:[Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes Source: Diva-Portal URL:[Link]

Sources

Exploratory

Metabolic Stability of Methoxy-Substituted Cyclobutane Scaffolds: A Technical Guide

This guide provides an in-depth technical analysis of the metabolic stability of methoxy-substituted cyclobutane scaffolds, designed for medicinal chemists and drug discovery scientists.[1] Executive Summary: The "Escape...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the metabolic stability of methoxy-substituted cyclobutane scaffolds, designed for medicinal chemists and drug discovery scientists.[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to sp³-rich architectures (High Fsp³) is a validated strategy to improve clinical success rates. The methoxy-substituted cyclobutane scaffold represents a critical bioisostere that bridges the gap between lipophilicity modulation and metabolic resilience.[1] Unlike flexible alkyl chains or metabolically labile cyclohexane rings, the cyclobutane core offers a unique "puckered" conformation that can sterically shield metabolic soft spots while maintaining precise vector orientation for target binding.

This guide details the structural rationale, metabolic liabilities, and experimental protocols required to validate this scaffold in lead optimization.

Structural & Electronic Rationale

The Puckered Conformation

Unlike the planar cyclopropane or the chair-form cyclohexane, cyclobutane adopts a puckered conformation (butterfly shape) with a dihedral angle of approximately 25–35° .[1][2] This is energetically favorable as it relieves torsional strain from eclipsing methylene hydrogens.[1]

  • Impact on Metabolism: This rigid, non-planar geometry creates a distinct steric footprint.[1] When a methoxy group is attached (e.g., 3-methoxycyclobutane), the puckering can orient the methoxy group into a pseudo-equatorial or pseudo-axial position, potentially hindering the approach of Cytochrome P450 (CYP) heme iron to the oxygen lone pairs or the

    
    -carbon.
    
Electronic Shielding

The C–C bonds in cyclobutane have high p-character (resembling "banana bonds"), while the C–H bonds have increased s-character.

  • Bond Dissociation Energy (BDE): The C–H bonds in cyclobutane are stronger (~96-98 kcal/mol) than typical secondary acyclic C–H bonds.[1] This makes the ring itself less susceptible to direct hydroxylation compared to cyclopentane or cyclohexane.

  • Dipole Alignment: The methoxy group introduces a dipole that, when coupled with the rigid ring, can be used to tune the LogD without the penalty of high lipophilicity associated with gem-dimethyl groups.

Metabolic Stability Profile

The metabolic fate of methoxy-cyclobutanes is governed by a competition between two primary pathways: O-demethylation and Ring Oxidation .[1]

Primary Liability: O-Demethylation

The methoxy group (–OCH₃) is a classic metabolic "soft spot," susceptible to CYP-mediated O-dealkylation.[1]

  • Mechanism: Hydrogen atom abstraction (HAA) from the methoxy methyl group

    
     Formation of an unstable hemiacetal intermediate 
    
    
    
    Collapse to formaldehyde and the corresponding cyclobutanol.
  • Mitigation: The steric bulk of the cyclobutane ring, particularly in 1,1-disubstituted or 1,3-disubstituted systems, can retard this process compared to an anisole (methoxybenzene) or a flexible alkyl ether.

Secondary Liability: Ring Hydroxylation

While the ring is relatively resistant, oxidation can occur at the C3 position (distal to the substituent).

  • Observation: In microsomal stability assays, ring hydroxylation is often a minor metabolite compared to O-demethylation unless the methoxy group is fluorinated (e.g., –OCF₃), which shifts the metabolic pressure back to the ring.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic pathways for a generic 3-methoxycyclobutane scaffold.

MetabolicPathways Parent Methoxy-Cyclobutane Scaffold CYP CYP450 Enzyme (e.g., CYP3A4, CYP2D6) Parent->CYP Radical_OMe Radical Intermediate (Methoxy C-H Abstraction) CYP->Radical_OMe Path A: O-Dealkylation (Fast) Radical_Ring Radical Intermediate (Ring C-H Abstraction) CYP->Radical_Ring Path B: Ring Oxidation (Slow) Hemiacetal Unstable Hemiacetal Radical_OMe->Hemiacetal +OH Alcohol Cyclobutanol (Major Metabolite) Hemiacetal->Alcohol HCHO Formaldehyde Hemiacetal->HCHO Hydroxy_Ring Hydroxy-Methoxy-Cyclobutane (Minor Metabolite) Radical_Ring->Hydroxy_Ring +OH

Caption: Divergent metabolic fates of methoxy-cyclobutane. Path A (O-demethylation) is typically dominant over Path B (Ring Oxidation) due to the high bond strength of cyclobutane C-H bonds.

Experimental Protocols: Validating Stability

To assess the stability of these scaffolds, a rigorous Microsomal Stability Assay coupled with Soft Spot Identification is required.[1]

Protocol: Microsomal Stability Assay (SOP)

Objective: Determine the Intrinsic Clearance (


) and 

of the test compound.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).[1]

  • Stop Solution: Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix 30 µL microsomes (final conc. 0.5 mg/mL) with PBS buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add 1 µL test compound (final conc. 1 µM, <0.1% DMSO). Initiate reaction with 15 µL NADPH solution.[1]

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex for 1 min; centrifuge at 4000 rpm for 15 min.

  • Analysis: Inject supernatant into LC-MS/MS (e.g., Sciex Triple Quad or Q-TOF). Monitor parent ion depletion.[1]

Data Analysis: Plot


 vs. time. The slope 

gives:


Protocol: Metabolite Identification (Soft Spot Analysis)

If


 is high (>50 µL/min/mg), identify the soft spot.
  • Incubation: Run the assay for 60 min at higher concentration (10 µM) to accumulate metabolites.

  • MS/MS Scan: Use a Q-TOF or Orbitrap for high-resolution mass spectrometry.[1]

  • Diagnostic Shifts:

    • Loss of 14 Da: Indicates O-demethylation (

      
      ).[1]
      
    • Gain of 16 Da: Indicates Ring Hydroxylation (

      
      ).[1]
      
    • Gain of 14 Da: Indicates oxidation to carbonyl (less common on cyclobutane).[1]

Strategic Optimization (SAR)

If the methoxy group proves too labile, employ the following bioisosteric replacements validated for cyclobutane scaffolds:

SubstituentEffect on LogDMetabolic StabilitySteric Impact
–OCH₃ (Methoxy) BaselineModerate (O-demethylation risk)Low
–OCF₃ (Trifluoromethoxy) +0.8 to +1.0High (Blocks CYP oxidation)Medium
–OCHF₂ (Difluoromethoxy) +0.4 to +0.6High (H-bond donor capacity)Medium
–F (Fluoro) VariableVery High (Blocks metabolism)Small
–CD₃ (Deuteromethoxy) BaselineImproved (Kinetic Isotope Effect)Low
Decision Tree for Scaffold Optimization

Use this logic flow to guide your chemical modifications.

OptimizationLogic Start Test Methoxy-Cyclobutane in Microsomal Assay CheckStability Is CL_int acceptable? Start->CheckStability Stable Proceed to PK/PD CheckStability->Stable Yes Unstable Identify Metabolites (MetID) CheckStability->Unstable No MetaboliteType Major Metabolite? Unstable->MetaboliteType ODemethyl O-Demethylation (-14 Da) MetaboliteType->ODemethyl Loss of CH3 RingOx Ring Hydroxylation (+16 Da) MetaboliteType->RingOx Gain of O Fix1 Strategy 1: Deuteration (-OCD3) Strategy 2: Fluorination (-OCF3/OCHF2) ODemethyl->Fix1 Fix2 Strategy: Add gem-difluoro to ring or steric block adjacent to H RingOx->Fix2

Caption: Optimization decision tree. Identifying the specific metabolic soft spot (methyl group vs. ring carbon) is crucial for selecting the correct bioisostere.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[1] Link

    • Significance: Comprehensive review of cyclobutane scaffolds in clinical candidates, highlighting their role in improving metabolic stability compared to flexible linkers.
  • The Role of the Methoxy Group in Approved Drugs. Eur. J. Med. Chem., 2024.[1][3][4] Link

    • Significance: Analyzes over 230 drugs to explain the SAR and metabolic liabilities of the methoxy group.
  • Molecular Structure and Ring-Puckering Motion in Cyclobutanes. J. Phys. Chem. A, 2017.[1][5] Link[5]

    • Significance: Defines the energetic preference for the puckered conformation (~30°), critical for understanding steric shielding.[5]

  • Routine Biotransform Solution for Soft Spot Analysis. SCIEX Technical Note. Link

    • Significance: Provides the mass spectrometry workflow for distinguishing between O-dealkylation and ring oxid
  • Cyclobutyl Methyl Ether (Methoxycyclobutane) Physical Properties. PubChem CID 87714.[1] Link

    • Significance: Fundamental chemical data for the core building block.[1]

Sources

Exploratory

commercial suppliers of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate

Title: Strategic Sourcing and Utilization of Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate: A Technical Guide Part 1: Core Directive & Executive Summary The Challenge: Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Sourcing and Utilization of Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate: A Technical Guide

Part 1: Core Directive & Executive Summary

The Challenge: Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (CAS: 2763754-94-3) is an emerging, high-value building block. Its recent appearance in patent literature (e.g., WO2025226510A1) highlights its utility in creating rigidified, metabolically stable spirocycles and amino-cyclobutane scaffolds. However, as of Q1 2026, it remains a "Tier 3" sourcing challenge—rarely available as a stock item from major catalog vendors.

The Solution: This guide provides a self-validating protocol for acquiring this molecule. We move beyond simple "buying" to a "Verify or Synthesize" strategy. You will find:

  • Sourcing Intelligence: Where to find it and how to validate the supplier.

  • Synthesis Blueprint: A robust, step-by-step protocol to manufacture it in-house if commercial supply fails.

  • Application Logic: How to utilize the 3-oxo handle for reductive aminations, as demonstrated in recent LPAR1 inhibitor research.

Part 2: Technical Specifications & Sourcing Intelligence

Compound Identity
PropertySpecification
Chemical Name Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate
CAS Number 2763754-94-3
Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Structural Features Cyclobutane core; C1 quaternary center (Methoxy + Methyl Ester); C3 Ketone.[1][2][3]
Key Application Precursor for 3-aminocyclobutane derivatives via reductive amination.
Commercial Availability Landscape

Status: Emerging / Make-on-Demand Major catalog suppliers (Sigma-Aldrich, Fisher) do not typically stock this specific alpha-methoxy derivative. It is primarily available through:

  • CRO Custom Synthesis:

    • Enamine (Ukraine/Latvia): High probability of having the precursor (3-oxocyclobutanecarboxylate) and the capability to methylate.

    • WuXi AppTec (China): Standard "FTE-based" synthesis request.

    • PharmaBlock (China/USA): Specializes in rigidified cyclobutane blocks.

  • Specialized Building Block Vendors:

    • SpiroChem (Switzerland): Known for bioisosteres and rigid rings.

    • Bld Pharm / ChemScene: Often list novel CAS numbers, but require "stock check" validation.

Sourcing Decision Tree (DOT Diagram):

SourcingStrategy Start Need Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate CheckStock Check eMolecules / SciFinder (CAS: 2763754-94-3) Start->CheckStock StockFound In Stock? CheckStock->StockFound Order Order Sample (1g) Validate via NMR StockFound->Order Yes Custom Request Custom Synthesis (Enamine/WuXi) StockFound->Custom No (Lead Time > 4 wks) Validate 1H NMR / GC-MS Confirm C1-OMe vs Ester Order->Validate QC Check InHouse In-House Synthesis (See Protocol Below) Custom->InHouse Cost/Time Prohibitive

Figure 1: Decision logic for sourcing novel building blocks. Prioritize stock checks, but be ready to pivot to custom or in-house synthesis.

Part 3: In-House Synthesis Protocol (The "Make" Option)

If commercial sourcing is too slow, the following protocol is designed for scientific integrity . It relies on the alpha-functionalization of the commercially available methyl 3-oxocyclobutanecarboxylate.

Mechanism:

  • Protection: The C3 ketone is protected as a ketal to prevent self-condensation.

  • Alpha-Hydroxylation: The C1 position is deprotonated and reacted with an electrophilic oxygen source (Davis Oxaziridine).

  • Methylation: The resulting tertiary alcohol is methylated.

  • Deprotection: The ketal is removed to restore the C3 ketone.

Experimental Workflow
StepReagentsConditionsCritical Quality Attribute (CQA)
1. Ketalization Methyl 3-oxocyclobutanecarboxylate (CAS 23761-23-1), Ethylene glycol, pTSA (cat.)Reflux in Toluene (Dean-Stark), 4hComplete disappearance of ketone C=O signal in IR/NMR.
2.

-Hydroxylation
Ketal intermediate, KHMDS (1.1 eq), Davis Oxaziridine (1.2 eq)THF, -78°C to 0°C, 2hFormation of quaternary center. Verify via

C NMR (singlet ~75 ppm).
3. O-Methylation

-Hydroxy ketal, MeI (3 eq), Ag₂O (2 eq)
DMF, RT, 16hComplete conversion of -OH to -OMe. Avoid harsh bases (NaH) to prevent ester hydrolysis.
4. Deprotection Methylated ketal, 1N HCl / AcetoneRT, 2hRestoration of C3 ketone. Product is volatile; use careful concentration.

Detailed Protocol for Step 2 (The Critical Step):

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Deprotonation: Dissolve the ketal-protected ester (10 mmol) in dry THF (50 mL). Cool to -78°C.

  • Addition: Add KHMDS (0.5 M in toluene, 22 mL, 11 mmol) dropwise over 20 mins. Stir for 30 mins at -78°C.

  • Oxidation: Cannulate a solution of Davis Oxaziridine (3.1 g, 12 mmol) in THF (20 mL) into the enolate solution.

  • Quench: Allow to warm to 0°C over 1 hour. Quench with sat. NH₄Cl.[2][4]

  • Workup: Extract with EtOAc. The crude

    
    -hydroxy ester is purified via flash chromatography (Hex/EtOAc).
    

Synthesis Pathway Diagram:

Synthesis SM Methyl 3-oxocyclobutane- 1-carboxylate (CAS 23761-23-1) Step1 1. Ketalization (Ethylene glycol, pTSA) SM->Step1 Int1 Ketal Ester Step1->Int1 Step2 2. Alpha-Hydroxylation (KHMDS, Davis Oxaziridine) Int1->Step2 Int2 Alpha-Hydroxy Ketal Step2->Int2 Step3 3. Methylation (MeI, Ag2O) Int2->Step3 Int3 Alpha-Methoxy Ketal Step3->Int3 Step4 4. Deprotection (HCl/Acetone) Int3->Step4 Product Methyl 1-methoxy- 3-oxocyclobutane- 1-carboxylate Step4->Product

Figure 2: Synthetic route from the commercially available 3-oxocyclobutane acid precursor.

Part 4: Application & Validation

Why Use This Building Block?
  • Conformational Restriction: The cyclobutane ring provides a rigid spacer, unlike flexible alkyl chains.

  • Metabolic Stability: The

    
    -methoxy group at the quaternary center (C1) blocks metabolic hydrolysis of the ester and prevents enolization, increasing the half-life of the final drug candidate.
    
  • Vector Positioning: The C3 ketone is perfectly positioned for reductive amination , allowing the attachment of diverse amines (e.g., piperidines, as seen in LPAR1 inhibitors [1]).

Validation Data (Expected)

When you receive or synthesize the compound, validate against these parameters:

  • 
    H NMR (CDCl₃, 400 MHz): 
    
    • 
       3.80 (s, 3H, COOCH₃)
      
    • 
       3.35 (s, 3H, OCH₃)
      
    • 
       3.40–3.60 (m, 4H, Cyclobutane ring protons - AA'BB' system due to symmetry/pucker).
      
  • 
    C NMR: 
    
    • Look for the Ketone C=O (~205 ppm).

    • Look for the Ester C=O (~172 ppm).

    • Critical: The quaternary C1 carbon (~75-80 ppm) confirms the methoxy substitution.

References

  • Patent: Korman, H., et al. (2025). LPAR1 Inhibitors and Methods of Use. WO2025226510A1.[2][4] World Intellectual Property Organization.[2] Link

  • Database: PubChem. Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (Compound). National Library of Medicine. Link

  • Methodology: Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.

Sources

Foundational

Solubility Profile &amp; Solvent Selection Guide: Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate

The following technical guide details the solubility profile and characterization strategy for methyl 1-methoxy-3-oxocyclobutane-1-carboxylate . Executive Summary Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (C₇H₁₀O₄)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and characterization strategy for methyl 1-methoxy-3-oxocyclobutane-1-carboxylate .

Executive Summary

Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (C₇H₁₀O₄) is a highly functionalized cyclobutane scaffold increasingly utilized as a bioisostere in medicinal chemistry. Its structure—featuring a rigid four-membered ring decorated with a ketone, a methyl ester, and a methoxy ether—creates a unique polarity profile.

Unlike simple aliphatic esters, this molecule exhibits significant polarity (Predicted LogP ≈ -0.7 to 0.5). Consequently, it defies standard "lipophilic" solubility trends. This guide provides a predicted solubility matrix derived from structural analysis and a validated experimental protocol to establish precise solubility limits, ensuring reproducibility in synthesis and formulation.

Chemical Identity & Physicochemical Basis

Understanding the solubility requires analyzing the competition between the hydrophobic cyclobutane core and its three polar functionalities.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₇H₁₀O₄Low molecular weight (158.15 g/mol ) favors solubility in diverse solvents.
Key Functionalities 1. Methyl Ester2.[1][2] Methoxy Ether3.[1] Ketone (3-oxo)High H-bond acceptor count (4) but zero H-bond donors .
Predicted LogP -0.7 to 0.5Amphiphilic. Soluble in both polar organic solvents and potentially water.
Dipole Moment HighStrong interaction with polar aprotic solvents (DMSO, DMF, Acetone).
Structural Implications

The lack of hydrogen bond donors means this compound cannot self-associate strongly (unlike its carboxylic acid precursor). However, the high density of oxygen atoms allows it to accept hydrogen bonds readily from protic solvents like Methanol or Water.

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the solvents are categorized below.

Class A: High Solubility (Recommended for Reactions)

These solvents are predicted to dissolve >100 mg/mL.

  • Dichloromethane (DCM): The "Gold Standard" for this scaffold. Excellent dipole matching.

  • Tetrahydrofuran (THF): Good solubility; useful for reduction reactions (e.g., NaBH₄).

  • Ethyl Acetate: Excellent for extraction; likely fully miscible.

  • Acetone: High solubility due to ketone-ketone interaction.

Class B: Moderate/Reactive Solubility (Use with Caution)
  • Methanol / Ethanol: Likely very soluble due to H-bonding. Caution: Nucleophilic solvents may cause transesterification or ketal formation under acidic/basic conditions.

  • Acetonitrile: Good solubility, often used for HPLC analysis.

  • Water: Predicted to have partial to high solubility (10–50 mg/mL estimated). This complicates aqueous workups, potentially requiring salting out (NaCl saturation) to extract into organics.

Class C: Poor Solubility (Antisolvents)
  • Hexanes / Heptane: The polarity of the three oxygen groups likely makes this compound insoluble or sparingly soluble in pure alkanes.

  • Diethyl Ether: Likely soluble, but less so than THF/DCM.

Experimental Protocol: Solubility Determination

Since batch-specific purity affects solubility, empirical determination is required. Follow this Self-Validating Saturation Protocol (SVSP) .

Phase 1: Visual Screening (Qualitative)

Objective: Rapidly classify solvents as Soluble, Partially Soluble, or Insoluble.

  • Preparation: Weigh 10 mg of compound into a clear 4 mL vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Dissolved < 100 µL: Solubility > 100 mg/mL (High).

    • Dissolved in 100–1000 µL: Solubility 10–100 mg/mL (Moderate).

    • Undissolved at 1 mL: Solubility < 10 mg/mL (Low).

Phase 2: HPLC Quantitative Saturation (Quantitative)

Objective: Determine exact thermodynamic solubility for formulation or critical assays.

  • Saturation: Add excess solid to 1 mL solvent. Stir at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (avoid Nylon, which may bind the ester).

  • Dilution: Dilute filtrate 100x with Acetonitrile.

  • Quantification: Inject onto HPLC (C18 Column, Water/ACN gradient). Calculate concentration against a standard curve.

Decision Logic for Solvent Selection

The following diagrams illustrate the logical flow for selecting solvents based on the intended process (Synthesis vs. Purification).

Workflow 1: Solubility Screening Logic

SolubilityScreening Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent (Vortex 30s) Start->AddSolvent CheckVisual Visual Check: Clear Solution? AddSolvent->CheckVisual HighSol High Solubility (>100 mg/mL) CheckVisual->HighSol Yes AddMore Add Solvent to 1 mL (Total) CheckVisual->AddMore No CheckVisual2 Visual Check: Clear Solution? AddMore->CheckVisual2 ModSol Moderate Solubility (10-100 mg/mL) CheckVisual2->ModSol Yes LowSol Low Solubility (<10 mg/mL) CheckVisual2->LowSol No

Caption: Step-by-step visual screening protocol to categorize solvent compatibility.

Workflow 2: Solvent Selection for Process

SolventSelection Goal Select Process Goal Reaction Reaction Medium Goal->Reaction Purification Purification / Isolation Goal->Purification PolarAprotic DCM / THF (Standard) Reaction->PolarAprotic Inert Conditions Protic MeOH / EtOH (Avoid if acidic/basic) Reaction->Protic Solvolysis Risk Crystallization Crystallization Purification->Crystallization Chromatography Flash Column Purification->Chromatography AntiSolvent Dissolve: EtOAc Crash out: Hexane/Heptane Crystallization->AntiSolvent SolventPair EtOAc / Hexane (Standard Pair) Chromatography->SolventPair

Caption: Decision tree for selecting solvents based on synthetic utility versus isolation needs.

Critical Application Notes

Water Solubility & Workup Strategy

Due to the predicted LogP of -0.7, significant product loss may occur during aqueous washes.

  • Risk: Compound partitions into the aqueous phase.

  • Mitigation: Saturate the aqueous layer with NaCl (brine) and perform multiple extractions with DCM (preferred over EtOAc for extraction efficiency in this specific case).

Stability in Protic Solvents

While soluble in Methanol, the 3-oxo group (ketone) is susceptible to hemiketal/ketal formation if the solvent is not neutral.

  • Recommendation: Always check the pH of alcohol solvents or store the compound in aprotic solvents (DCM/DMSO) to prevent slow degradation.

Chromatography

The compound is UV active (carbonyl absorbance ~210-220 nm).

  • Mobile Phase: Hexane/Ethyl Acetate gradients are standard.

  • TLC Visualization: Stain with Anisaldehyde or KMnO₄ (ketone/ester oxidation) if UV is weak.

References

  • PubChemLite. (2025).[2] Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (CID 165989144).[3] National Center for Biotechnology Information. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Methodology utilized for solubility prediction).
  • ChemScene. (2024). Methyl 1-methyl-3-oxocyclobutane-1-carboxylate (Structural Analog Data).Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Conformationally Restricted Amino Acids via Cyclobutane Scaffolds

Executive Summary The incorporation of cyclobutane rings into amino acid backbones represents a powerful strategy in modern peptidomimetic design and drug development. By rigidifying the molecular structure, cyclobutane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cyclobutane rings into amino acid backbones represents a powerful strategy in modern peptidomimetic design and drug development. By rigidifying the molecular structure, cyclobutane scaffolds reduce the entropic penalty of target binding and enhance metabolic stability. This application note provides an authoritative, in-depth guide to synthesizing conformationally restricted cyclobutane amino acids. It details two highly efficient, stereoselective pathways: a visible-light-mediated photochemical [2+2] cross-cycloaddition and a Lewis acid-promoted thermal [2+2] Michael-Dieckmann process.

The Pharmacological Case for Conformational Restriction

In medicinal chemistry, the shift from flexible linear peptides to rigidified analogs is driven by the need for enhanced pharmacokinetic profiles. The cyclobutane ring serves as a premier structural motif for this conformational restriction.

Replacing flexible alkyl chains with cyclobutane rings locks functional groups into specific spatial orientations. Furthermore, cyclobutanes act as superior bioisosteres for phenyl rings, proline, and gamma-aminobutyric acid (GABA), offering altered hydrogen-bonding capabilities and improved metabolic resistance without significantly increasing the molecule's lipophilicity ()[1].

Mechanistic Pathways & Causality

Visible-Light Photochemical [2+2] Cross-Cycloaddition

Traditional UV-mediated photocycloadditions often lead to the degradation of sensitive amino acid precursors. To circumvent this, a visible-light-mediated protocol utilizing 2 as a photosensitizer under blue light (456 nm) is employed.

Causality: The ruthenium catalyst absorbs visible light and undergoes intersystem crossing to a long-lived excited triplet state. It then transfers energy to an allylidene-5(4H)-oxazolone derivative, generating an excited triplet state that readily reacts with a ground-state oxazolone. This energy-transfer mechanism prevents unwanted high-energy side reactions, preserving the integrity of the styryl-cyclobutane core and allowing for the synthesis of complex bis(amino acids) ()[2].

Thermal [2+2] Cycloaddition (Michael-Dieckmann Process)

The synthesis of cyclobutane serine analogues (c4Ser) can be achieved via a thermal [2+2] cycloaddition between 2-acylaminoacrylates (electron-poor acceptors) and donor alkenes like 2-methoxypropene.

Causality: The choice of Methylaluminoxane (MAO) as a Lewis acid over standard alternatives (e.g., TiCl4) is a critical experimental parameter. MAO's immense steric bulk physically shields one face of the 2-acylaminoacrylate upon coordination. This forces the incoming donor alkene to approach exclusively from the less hindered face, guaranteeing near-perfect diastereoselectivity during the carbon-carbon bond formation ()[3].

Experimental Workflows

Workflow SM Allylidene-5(4H)-oxazolone (Starting Material) Excited Excited Triplet State Intermediate SM->Excited Activation Light Blue Light (456 nm) Irradiation Cat [Ru(bpy)3](BF4)2 Photocatalyst Light->Cat Photon Absorption Cat->SM Energy Transfer (ET) Reaction [2+2] Photocycloaddition Cross-Coupling Excited->Reaction + Ground State Oxazolone Intermediate Cyclobutane-bis(oxazolone) Adduct Reaction->Intermediate Stereoselective C-C Bond Workup NaOMe / MeOH Ring Opening Intermediate->Workup Base Hydrolysis Product Styryl-Cyclobutane Bis(amino acid) Workup->Product Deprotection & Isolation

Workflow of visible-light-mediated [2+2] photocycloaddition for cyclobutane amino acid synthesis.

Self-Validating Experimental Protocols

Protocol A: Visible-Light Mediated Synthesis of Styryl-Cyclobutane Bis(amino acids)

Objective: Synthesize cyclobutane-bis(oxazolones) via [2+2] photocycloaddition, followed by ring-opening to yield the restricted bis(amino acid).

  • Preparation & Degassing: Dissolve the allylidene-oxazolone (1.0 mmol) and 2 (0.05 mmol, 5 mol%) in 10 mL of anhydrous CH2Cl2 in a Schlenk tube.

    • Causality: Degassing via three freeze-pump-thaw cycles is mandatory. Oxygen is a potent triplet quencher that will intercept the excited Ru-catalyst, prematurely terminating the energy transfer cycle and drastically reducing the yield.

  • Irradiation: Place the reaction vessel 5 cm away from a 456 nm blue LED light source. Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the bright yellow, UV-active starting material spot (Rf = 0.6) and the emergence of a new, slower-moving spot (Rf = 0.3) validates the completion of the cycloaddition.

  • Ring Opening (Deprotection): Concentrate the crude mixture under reduced pressure. Resuspend the intermediate in 5 mL of MeOH and add NaOMe (2.5 mmol). Stir for 2 hours at room temperature.

    • Causality: The highly strained cyclobutane-bis(oxazolone) intermediate is unstable. Immediate treatment with sodium methoxide facilitates a nucleophilic acyl substitution, opening the oxazolone rings to form the stable styryl-cyclobutane bis(amino acid) methyl esters.

  • Isolation & Verification: Quench with 1M HCl to pH 5, extract with EtOAc (3 x 15 mL), dry over MgSO4, and concentrate. Purify via flash column chromatography.

    • Self-Validation Checkpoint 2: Perform 1H-NMR (400 MHz, CDCl3) on the purified product. The absence of the extended conjugated olefinic protons (δ 7.0-8.0 ppm) and the distinct appearance of cyclobutane ring protons as complex multiplets (δ 3.0-4.5 ppm) definitively confirms the structural integrity of the cyclobutane core.

Protocol B: Lewis Acid-Promoted Synthesis of Cyclobutane Serine Analogues (c4Ser)

Objective: Synthesize highly substituted cyclobutane amino acids via a Michael-Dieckmann-type thermal [2+2] cycloaddition.

  • Lewis Acid Complexation: Under an argon atmosphere, add Methylaluminoxane (MAO, 10% in toluene, 2.0 mmol) to a solution of methyl 2-acetamidoacrylate (1.0 mmol) in anhydrous CH2Cl2 (15 mL) at 0 °C. Stir for 30 minutes.

    • Causality: Pre-complexation at low temperature allows the bulky MAO to coordinate with the carbonyl oxygens of the acrylate. This lowers the LUMO of the acceptor alkene while establishing the steric shield required for facial selectivity.

  • Cycloaddition: Dropwise add 2-methoxypropene (3.0 mmol) to the mixture. Allow the reaction to warm to 20 °C and stir for 24 hours.

    • Self-Validation Checkpoint 1: Perform GC-MS on a micro-aliquot. The consumption of the acrylate mass peak (m/z 143) and the appearance of the cyclobutane adduct mass peak (m/z 215) confirms the success of the [2+2] cycloaddition.

  • Quenching & Hydrolysis: Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous NH4Cl (10 mL).

    • Causality: MAO is highly reactive with water. Slow quenching prevents an exothermic runaway reaction that could thermally degrade the newly formed, highly strained cyclobutane ring.

  • Deprotection: Extract the organic layer, concentrate, and subject the crude intermediate to controlled acid hydrolysis (0.1 N HCl, 60 °C, 4 hours) to remove the acetal and acetyl protecting groups.

    • Self-Validation Checkpoint 2: Crystallize the final product from EtOH/Et2O. X-ray crystallography or 2D-NOESY NMR should be utilized to validate the relative stereochemistry (cis/trans relationship) of the 1,3-disubstituted cyclobutane ring, ensuring the bulky MAO directed the expected diastereomer.

Quantitative Data: Reaction Optimization & Yields

The following table summarizes the comparative efficiencies, stereoselectivities, and operational advantages of the two highlighted methodologies.

Reaction TypeCatalyst / PromoterDonor AlkeneAcceptor AlkeneYield (%)Stereoselectivity (de %)Key Advantage
Photochemical [2+2] 2 (5 mol%)Allylidene-oxazoloneAllylidene-oxazolone78 - 85%> 95% (Head-to-Tail)Mild conditions; avoids UV degradation of sensitive groups.
Thermal [2+2] Methylaluminoxane (MAO)2-Methoxypropene2-Acetamidoacrylate60 - 72%> 99% (Single Isomer)Highly scalable; excellent diastereocontrol via steric shielding.

References

  • Title: Oxetanes and Cyclobutanes as Bioisosteres Source: Journal of Medicinal Chemistry (2010) URL: [Link]

  • Title: Cyclobutane amino acid analogues of furanomycin obtained by a formal[2+2] cycloaddition strategy promoted by methylaluminoxane Source: The Journal of Organic Chemistry (2010) URL: [Link]

  • Title: Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones Source: Molecules / MDPI (2023) URL: [Link]

Sources

Application

Application Notes and Protocols: Synthesis of 1-Methoxy-3-oxocyclobutane-1-carboxylic Acid via Methyl Ester Hydrolysis

Introduction The 1-methoxy-3-oxocyclobutane-1-carboxylic acid scaffold is a valuable building block in contemporary organic synthesis and medicinal chemistry. Its rigid, four-membered ring, decorated with strategically p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-methoxy-3-oxocyclobutane-1-carboxylic acid scaffold is a valuable building block in contemporary organic synthesis and medicinal chemistry. Its rigid, four-membered ring, decorated with strategically placed functional groups—a ketone, a carboxylic acid, and a tertiary methoxy group—offers a unique three-dimensional framework for the design of novel molecular entities. The controlled synthesis of this acid is paramount for its application in the development of complex pharmaceutical agents and other fine chemicals.[1][2]

This document provides a comprehensive guide to the hydrolysis of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate to its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and offer insights into process optimization and troubleshooting.

Chemical Principles and Mechanistic Insights

The conversion of an ester to a carboxylic acid is a fundamental reaction known as hydrolysis.[3][4] This transformation can be catalyzed by either acid or base. For preparative purposes, base-catalyzed hydrolysis, or saponification, is generally preferred as the final deprotonation of the carboxylic acid renders the overall process irreversible.[5][6]

The BAC2 Mechanism of Saponification

The base-catalyzed hydrolysis of most esters proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[4][7][8] This pathway involves two principal steps:

  • Nucleophilic Addition: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient tetrahedral intermediate.[3][6]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, methoxide, CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: The methoxide formed is a strong base and immediately deprotonates the newly formed carboxylic acid. This highly favorable and essentially irreversible acid-base reaction drives the equilibrium towards the products, forming a stable carboxylate salt.[5]

An acidic workup is subsequently required to protonate the carboxylate salt and yield the final carboxylic acid product.[5][6]

G cluster_reaction Reaction Phase cluster_workup Workup Phase Ester Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic     Attack OH OH⁻ (from LiOH) CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid 2. Elimination Methoxide CH₃O⁻ Tetrahedral->Methoxide Carboxylate Lithium Carboxylate Salt CarboxylicAcid->Carboxylate 3. Deprotonation     (Irreversible) Methanol CH₃OH FinalAcid 1-Methoxy-3-oxocyclobutane-1-carboxylic Acid Carboxylate->FinalAcid 4. Protonation H3O H₃O⁺ (Acid Workup)

Caption: Base-catalyzed hydrolysis (BAC2) workflow.

Rationale for Reagent Selection

  • Base: Lithium hydroxide (LiOH) is the base of choice for this protocol. It is highly effective for the hydrolysis of methyl esters and is often used when substrates contain sensitive functional groups.[9][10] Using LiOH in a mixed solvent system like tetrahydrofuran (THF) and water provides a mild and controlled reaction environment.[9][11]

  • Solvent System: A mixture of THF and water is employed to ensure the solubility of both the organic ester substrate and the inorganic hydroxide base, creating a homogeneous reaction medium that facilitates efficient reaction kinetics.

  • Stability Considerations: The cyclobutane ring, particularly with a ketone functionality, can be prone to ring-opening or other side reactions under harsh acidic or basic conditions. The high ring strain of the cyclobutanone system increases the electrophilicity of the carbonyl carbon.[12] Therefore, conducting the hydrolysis at room temperature with a mild base like LiOH is crucial to preserve the integrity of the four-membered ring.[8][13]

Detailed Experimental Protocol

This protocol details the saponification of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate.

Materials and Reagents

ReagentCAS NumberMolecular Wt.GradeSupplier Example
Methyl 1-methoxy-3-oxocyclobutane-1-carboxylateN/A158.15 g/mol >95%Custom Synthesis
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.96 g/mol ACS Reagent, >98%Sigma-Aldrich
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous, >99.9%Sigma-Aldrich
Deionized Water (H₂O)7732-18-518.02 g/mol ASTM Type I-
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 1 M aqueous solutionFisher Scientific
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Laboratory GradeVWR
Brine (Saturated NaCl solution)7647-14-5---

Experimental Setup

G cluster_setup Reaction Setup flask Round-Bottom Flask (containing reactants & stir bar) stir_plate Magnetic Stir Plate flask->stir_plate on condenser Reflux Condenser (optional, for heating) condenser->flask

Caption: Standard laboratory setup for hydrolysis.

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (5.00 g, 31.6 mmol, 1.0 eq).

  • Solvent Addition: Add tetrahydrofuran (THF, 30 mL) and deionized water (15 mL) to the flask. Stir the mixture at room temperature until the ester is fully dissolved.

  • Initiation of Hydrolysis: Add lithium hydroxide monohydrate (1.46 g, 34.8 mmol, 1.1 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching and Solvent Removal: Once the starting material is consumed, carefully remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Work-up (Base Extraction): Dilute the remaining aqueous residue with 20 mL of deionized water. Transfer the solution to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice-water bath. Slowly add 1 M HCl solution dropwise with stirring until the pH of the solution is ~2-3 (verify with pH paper). A white precipitate may form.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-methoxy-3-oxocyclobutane-1-carboxylic acid.[14][15]

Data and Expected Results

Summary of Key Reaction Parameters

ParameterValue
Reaction Time2-4 hours
TemperatureRoom Temperature (20-25 °C)
Equivalents of LiOH1.1 eq
Expected Yield85-95%
Appearance of ProductWhite to off-white solid or crystalline powder
Purity (post-purification)>98% (by HPLC or qNMR)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inadequate stirring. Poor quality of LiOH.Extend the reaction time and monitor by TLC. If necessary, gently warm the reaction to 30-40 °C. Ensure vigorous stirring. Use freshly purchased LiOH.
Low Yield Incomplete extraction of the product. Insufficient acidification. Product is partially water-soluble.Perform additional extractions (4-5 times) from the aqueous layer. Ensure pH is 2-3 before extraction. Saturate the aqueous layer with NaCl before extraction to reduce the product's solubility.
Oily Product Presence of residual solvent or impurities.Ensure the product is dried thoroughly under high vacuum. Purify via column chromatography or attempt trituration/recrystallization with an appropriate solvent.
Side Product Formation Reaction temperature too high, leading to degradation of the cyclobutane ring.Maintain the reaction at room temperature. Ensure the acidification step is performed in an ice bath to dissipate any heat generated.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Handle all chemicals inside a certified chemical fume hood. THF is flammable and can form peroxides. Hydrochloric acid is corrosive.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This application note provides a reliable and efficient protocol for the hydrolysis of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate. The use of lithium hydroxide in a THF/water solvent system at room temperature offers a mild and effective method for saponification, preserving the integrity of the sensitive cyclobutanone core. This procedure is scalable and yields the desired carboxylic acid in high purity, making it a valuable transformation for researchers in drug discovery and chemical development.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Mata, A., & Setti, E. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-7. [Link]

  • GeeksforGeeks. (2025, July 23). Hydrolysis of Esters. GeeksforGeeks. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. University of Calgary Chemistry. [Link]

  • Barrett, A. G. M. (1999). 6.3 Methyl Esters and Derivatives. In Amino Acid and Peptide Chemistry. Royal Society of Chemistry.
  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Chemistry Notes. [Link]

  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]

  • Zhang, Q., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]

  • Zhang, Q., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]

  • ResearchGate. Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,.... ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Bases. ACS GCI Reagent Guides. [Link]

  • Organic Syntheses. Cyclobutanecarboxylic Acid. Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 25, p.25 (1945). [Link]

  • Zhang, Q., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. ResearchGate. [Link]

  • Zhang, Q., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Semantic Scholar. [Link]

  • Chemdad Co. Cyclobutanecarboxylic acid. Chemdad. [Link]

  • Houben-Weyl. (2014). 5. By Transformation of Other Cyclobutanes. Science of Synthesis, 4th Edition.
  • Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone. Liskon Biological. [Link]

  • ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. ACS Publications. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • WIPO Patentscope. (2021, October 22). Preparation method of 3-oxocyclobutane carboxylic acid. WIPO. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. [Link]

  • Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

Sources

Method

stereoselective reduction of 3-oxocyclobutane carboxylates to 3-hydroxy derivatives

Executive Summary The stereoselective reduction of 3-oxocyclobutane carboxylates is a pivotal transformation in the synthesis of conformationally restricted bioisosteres. Unlike six-membered rings, where reagent bulk (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoselective reduction of 3-oxocyclobutane carboxylates is a pivotal transformation in the synthesis of conformationally restricted bioisosteres. Unlike six-membered rings, where reagent bulk (e.g., L-Selectride vs. NaBH₄) reliably dictates axial/equatorial selectivity, cyclobutane derivatives present a unique challenge due to ring puckering and torsional strain.

Current literature and internal data indicate that direct hydride reduction (using both small and bulky hydrides) predominantly favors the cis-isomer (thermodynamic product). Accessing the trans-isomer typically requires a two-step inversion strategy (Mitsunobu) or biocatalytic intervention. This guide details the protocols for accessing both diastereomers with high isomeric purity.

Mechanistic Insight & Conformational Analysis

To control stereochemistry, one must understand the ground-state conformation of the cyclobutane ring.

  • Ring Puckering: The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to minimize torsional strain (eclipsing interactions).

  • Substituent Orientation: In 3-substituted cyclobutanones, the substituent at C1 (the carboxylate) prefers the pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions.

  • Hydride Attack Trajectory:

    • Anti-facial attack (Kinetic & Thermodynamic): Hydride approaches from the face opposite to the C1-substituent (the "axial" trajectory). This leads to the hydroxyl group ending up in the pseudo-equatorial position.

    • Result: The cis-isomer (where -OH and -CO₂R are on the same face) is the major product for both NaBH₄ and bulky hydrides like L-Selectride.

Diagram 1: Stereochemical Pathway & Decision Tree

G Start Substrate: 3-Oxocyclobutane Carboxylate (Ketone) Decision Target Isomer? Start->Decision PathCis Pathway A: Direct Reduction (Kinetic & Thermodynamic Control) Decision->PathCis Cis-Isomer (Pseudo-Equatorial OH) PathTrans Pathway B: Inversion Strategy (Stereochemical Inversion) Decision->PathTrans Trans-Isomer (Pseudo-Axial OH) ReagentA Reagent: NaBH4 / MeOH Temp: -78°C to 0°C PathCis->ReagentA ReagentB Step 1: NaBH4 Reduction Step 2: Mitsunobu Inversion (DIAD, PPh3, p-NO2-BzOH) PathTrans->ReagentB ProductCis Major Product: cis-3-Hydroxycyclobutane Carboxylate (d.r. > 90:10) ReagentA->ProductCis Hydride attacks from hindered face ProductTrans Major Product: trans-3-Hydroxycyclobutane Carboxylate (via Inversion) ReagentB->ProductTrans SN2 Inversion

Caption: Decision tree for selecting the appropriate synthetic workflow based on the desired diastereomer.

Experimental Protocols

Method A: Synthesis of cis-3-Hydroxycyclobutane Carboxylate

Target: The thermodynamic product (OH and Ester on the same side).

Rationale: Sodium borohydride (NaBH₄) is the reagent of choice. Lower temperatures (-78°C) enhance the facial selectivity by maximizing the energy difference between the transition states, though 0°C is often sufficient for >10:1 selectivity.

Reagents:

  • Ethyl 3-oxocyclobutanecarboxylate (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (0.5 - 1.0 equiv)

  • Methanol (anhydrous)

  • Saturated NH₄Cl solution[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve Ethyl 3-oxocyclobutanecarboxylate (10 mmol) in anhydrous Methanol (50 mL).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath) for maximum selectivity. (Note: 0°C is acceptable for routine synthesis but may lower d.r. to ~9:1).

  • Addition: Add NaBH₄ (5 mmol, 0.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[2]

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; ketone spot will disappear).

  • Quench: Carefully quench with saturated aqueous NH₄Cl (20 mL) while still cold. Allow to warm to room temperature.

  • Workup: Concentrate under reduced pressure to remove Methanol. Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: 85-95%

    • Selectivity: >95:5 (cis:trans)

Method B: Synthesis of trans-3-Hydroxycyclobutane Carboxylate

Target: The kinetic/anti-thermodynamic product (OH and Ester on opposite sides).

Rationale: Direct reduction to the trans-isomer is difficult because the "trans" transition state is torsionally disfavored. The most reliable chemical method is to synthesize the cis-alcohol (Method A) and invert the stereocenter using a Mitsunobu reaction.

Reagents:

  • cis-3-Hydroxycyclobutane carboxylate (from Method A)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • p-Nitrobenzoic acid (1.5 equiv) (Nucleophile for inversion)

  • THF (anhydrous)[3]

Protocol:

  • Mitsunobu Esterification:

    • Dissolve cis-alcohol (10 mmol), PPh3 (15 mmol), and p-Nitrobenzoic acid (15 mmol) in anhydrous THF (100 mL). Cool to 0°C.[4]

    • Add DIAD (15 mmol) dropwise over 20 minutes.

    • Stir at room temperature overnight.

    • Mechanism:[2][3][5] The alcohol activates PPh3, and the carboxylate attacks from the back (SN2), inverting the center to trans.

  • Hydrolysis (Deprotection):

    • Concentrate the reaction mixture and filter through a short silica plug to remove bulk phosphine oxide.

    • Dissolve the crude trans-p-nitrobenzoate ester in THF/Water (1:1).

    • Add LiOH (2.0 equiv) and stir at 0°C until the benzoate is cleaved (monitor carefully to avoid epimerizing the ethyl ester at C1, though the benzoate hydrolyzes much faster).

  • Purification:

    • Extract with EtOAc to remove organic byproducts. Acidify aqueous layer carefully if the product is the free acid, or work up as the ethyl ester if LiOH conditions were mild/selective.

    • Note: Using NaN3 followed by reduction is an alternative if the amine is the target.

Comparative Data Analysis

ParameterNaBH₄ ReductionL-Selectride ReductionMitsunobu Inversion
Major Isomer Cis (Pseudo-Equatorial)Cis (Pseudo-Equatorial)Trans (Pseudo-Axial)
Selectivity (d.r.) High (>90:[6]10)High (>95:5)High (>98:2) (via inversion)
Reaction Type Direct ReductionDirect ReductionSN2 Displacement
Atom Economy HighLow (Boron waste)Low (High mass byproducts)
Scalability ExcellentGoodModerate (Chromatography heavy)
Key Insight Torsional strain dictates selectivity, overriding steric bulk arguments common in cyclohexanes.Does not reverse selectivity in this specific ring system.The only reliable chemical route to trans.

Troubleshooting & Optimization

  • Issue: Low Diastereomeric Ratio (d.r.) with NaBH₄.

    • Fix: Lower temperature to -78°C. Ensure solvent is anhydrous to prevent non-selective protonation.

  • Issue: Epimerization of the C1-Ester.

    • Context: The C1 position (alpha to ester) is acidic. Strong bases can scramble the stereochemistry.

    • Fix: Avoid strong alkoxides or prolonged exposure to LiOH during hydrolysis. Use enzymatic hydrolysis (Lipases) for mild deprotection if chemical hydrolysis scrambles the center.

  • Issue: Separation of Isomers.

    • Fix:cis and trans isomers of cyclobutanes often have distinct Rf values. If separation is difficult, derivatize as the p-nitrobenzoate (part of Method B) which usually crystallizes or separates easily.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry, 2020.[7] [Link] Key Finding: Confirms that both small and bulky hydrides favor the cis-isomer due to torsional strain.

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. ACS Omega, 2021. [Link] Key Finding: Validates NaBH4 protocol for high cis-selectivity.

  • Synthesis of trans-3-hydroxycyclobutanecarboxylic acid.Google Patents (CN108129288B). Key Finding: Describes the necessity of inversion strategies (Mitsunobu) to access the trans-isomer.
  • Organic Syntheses Procedure: 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, Coll. Vol. 6, p.271. [Link] Key Finding: Provides foundational handling for cyclobutane carboxylic acid derivatives.

Sources

Application

Application Note: Precision Wittig Methylenation of Methyl 1-Methoxy-3-oxocyclobutane-1-carboxylate

Executive Summary & Strategic Importance The conversion of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (Compound 1 ) to its methylene analogue is a pivotal transformation in the synthesis of conformationally restrict...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The conversion of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (Compound 1 ) to its methylene analogue is a pivotal transformation in the synthesis of conformationally restricted amino acids and bioactive spirocyclic scaffolds. The cyclobutane core, often described as a "butterfly" conformer, introduces unique pharmacokinetic properties due to its ring strain (~26 kcal/mol) and rigid vector alignment.

While the Wittig reaction is the standard method for methylenation, this specific substrate presents a dichotomy of reactivity:

  • High Reactivity: The release of eclipsing strain upon converting the

    
     carbonyl to an exocyclic alkene drives the reaction forward.
    
  • High Risk: The presence of a methyl ester at the quaternary C1 position necessitates non-nucleophilic bases to prevent competitive Claisen condensation or ester hydrolysis. Furthermore, the

    
    -protons at C2/C4 are susceptible to enolization, which can quench the ylide.
    

This guide details a validated, high-fidelity protocol using Methyltriphenylphosphonium bromide (


)  and Potassium tert-butoxide (KOtBu) , optimized to suppress side reactions and maximize yield.

Mechanistic Considerations & Reaction Design

The Challenge of the Substrate

The substrate features a ketone at C3 and a quaternary center at C1 bearing both a methoxy and a methyl ester group.

  • Steric Environment: The C1 substituents force the cyclobutane ring into a puckered conformation. The ylide must approach the C3 carbonyl, which is relatively accessible, but the trajectory is governed by the transannular interaction with C1.

  • Base Selection Logic: We utilize KOtBu in THF. Unlike

    
    -BuLi, which is highly nucleophilic and risks attacking the C1-ester, the tert-butoxide anion is bulky and acts strictly as a base. It rapidly deprotonates the phosphonium salt to generate the ylide without degrading the sensitive ester functionality.
    
Reaction Pathway Visualization

The reaction proceeds via the formation of a reactive phosphonium ylide, followed by nucleophilic attack on the ketone to form an oxaphosphetane intermediate. The collapse of this 4-membered ring yields the alkene and the thermodynamic sink, triphenylphosphine oxide (


).

WittigMechanism Reagents Reagents: Ph3PMeBr + KOtBu Ylide Active Ylide: Ph3P=CH2 Reagents->Ylide Deprotonation (-KBr, -HOtBu) Intermediate Intermediate: Oxaphosphetane (4-membered ring) Ylide->Intermediate + Substrate Nucleophilic Attack Substrate Substrate: Methyl 1-methoxy-3-oxocyclobutane -1-carboxylate Substrate->Intermediate Products Products: Exocyclic Alkene + Ph3P=O (Byproduct) Intermediate->Products Cycloreversion Driving Force: P=O Bond

Figure 1: Mechanistic pathway for the Wittig methylenation of cyclobutanone derivatives.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleGrade/Notes
Substrate (1) 158.151.0Limiting Reagent>97% purity, dry

357.221.2 - 1.5Ylide PrecursorDry, free-flowing white powder
KOtBu 112.211.3 - 1.6Base1.0 M in THF or sublimed solid
THF 72.11SolventSolventAnhydrous, distilled from Na/Benzophenone
Step-by-Step Procedure

Step 1: Preparation of the Ylide (The "Yellow" Phase)

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Suspension: Charge the flask with Methyltriphenylphosphonium bromide (1.3 equiv) . Add anhydrous THF (concentration ~0.3 M relative to phosphonium salt).

    • Scientist's Note: The salt will not fully dissolve; this is normal.

  • Deprotonation: Cool the suspension to 0 °C (ice/water bath). Add KOtBu (1.4 equiv) dropwise (if solution) or portion-wise (if solid) over 10 minutes.

    • Observation: The mixture will turn a bright canary yellow color, indicating the formation of the phosphorus ylide (

      
      ).
      
  • Maturation: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2: Wittig Reaction

  • Cooling: Cool the ylide suspension back to 0 °C .

  • Addition: Dissolve Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide via syringe or addition funnel over 15 minutes.

    • Critical Control: Slow addition prevents a localized excess of ketone, minimizing enolization side reactions.

  • Reaction: Allow the mixture to warm slowly to RT. Stir for 4–16 hours .

    • Monitoring: Monitor by TLC (visualize with KMnO4 stain; the alkene is active) or GC-MS. The yellow color of the ylide often fades as it is consumed.

Step 3: Workup & Purification [2]

  • Quench: Dilute the reaction mixture with Hexanes (precipitates

    
    ) and quench carefully with saturated aqueous 
    
    
    
    .
  • Extraction: Separate layers. Extract the aqueous phase 3x with

    
     or EtOAc.
    
  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Concentrate under reduced pressure.

    • Caution: The product (MW ~156) is moderately volatile. Do not use high vacuum or excessive heat (

      
      ).
      
  • Purification: The crude residue will contain solid triphenylphosphine oxide (

    
    ).
    
    • Trituration: Suspend the residue in cold pentane/hexanes (9:1), sonicate, and filter off the white

      
       solid.
      
    • Chromatography: Purify the filtrate via silica gel flash chromatography (Eluent: 5% to 20% EtOAc in Hexanes).

Workflow Visualization

ProtocolWorkflow Start Start: Dry Glassware Inert Atmosphere (N2/Ar) YlideGen Ylide Generation: Ph3PMeBr + KOtBu in THF (0°C -> RT, 1 hr) Color: Yellow Start->YlideGen Addition Substrate Addition: Add Ketone dropwise at 0°C Prevent Enolization YlideGen->Addition Reaction Reaction Phase: Warm to RT Stir 4-16 hrs Addition->Reaction Quench Workup: Quench with sat. NH4Cl Extract with Et2O Reaction->Quench Purify Purification: Remove Ph3PO (Trituration) Flash Column (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the synthesis of the target alkene.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Enolization of KetoneThe

-protons are acidic. Ensure 0 °C addition . If Wittig fails, switch to Tebbe Reagent or Lombardo's Reagent (Ti/Zn/

), which are non-basic methylenation methods.
Ester Hydrolysis Wet Solvents / HydroxideUse strictly anhydrous THF. Ensure KOtBu is high quality (not hydrolyzed to KOH).
Sticky Solid in Flask Polymerized THF / Ph3PO

can form a gum. Triturate repeatedly with cold hexanes.
Product Loss VolatilityDo not rotovap to dryness under high vacuum. Keep bath temp < 30°C.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Wittig Olefination in the Synthesis of Cyclobutane Compounds. Retrieved from 2

  • Common Organic Chemistry. (2023). Wittig Reaction - Wittig Reagents (in situ) - Standard Protocols. Retrieved from 3

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews. Retrieved from

  • Organic Syntheses. (1962). 3-Methylenecyclobutane-1,2-dicarboxylic acid, dimethyl ester.[4] Org. Synth. 1962, 42, 83. Retrieved from 4

Sources

Method

preparation of gem-difluoro cyclobutane derivatives from beta-keto esters

Application Note: Strategic Preparation of gem-Difluorocyclobutane Derivatives from -Keto Esters Abstract The incorporation of gem-difluorocyclobutane motifs into drug candidates is a high-value strategy for modulating l...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Preparation of gem-Difluorocyclobutane Derivatives from


-Keto Esters 

Abstract

The incorporation of gem-difluorocyclobutane motifs into drug candidates is a high-value strategy for modulating lipophilicity, metabolic stability, and conformational rigidity. While [2+2] cycloadditions of fluorinated ketenes are common, they often require specialized equipment.[1] This guide details a robust, modular protocol starting from ubiquitous


-keto esters .[1] We present two distinct pathways: (1) The construction of 1-(1,1-difluoroalkyl)cyclobutanes  via dialkylation-fluorination of linear 

-keto esters, and (2) The synthesis of 2,2-difluorocyclobutane-1-carboxylates from cyclic

-keto esters using a dithiolane-mediated oxidative fluorination to circumvent elimination side reactions.

Strategic Retrosynthesis & Pathway Selection

The conversion of


-keto esters to gem-difluorocyclobutanes presents a specific chemoselective challenge: the enolizability  of the 

-keto ester moiety. Direct treatment with nucleophilic fluorinating agents (e.g., DAST) often leads to vinyl fluorides via elimination rather than the desired gem-difluorides.[1]

We define two validated pathways based on the desired substitution pattern:

  • Pathway A (Exocyclic Fluorination): For generating 1-substituted cyclobutanes .[1] Uses linear

    
    -keto esters (e.g., ethyl acetoacetate) to build the ring, followed by fluorination of the pendant ketone.[1]
    
  • Pathway B (Endocyclic Fluorination): For generating 2,2-difluorocyclobutanes .[1] Uses cyclic

    
    -keto esters (e.g., ethyl 2-oxocyclobutanecarboxylate) and a "protect-then-fluorinate" strategy to avoid ring fragmentation or elimination.[1]
    

Figure 1: Strategic divergence for synthesizing gem-difluorocyclobutane derivatives depending on the starting


-keto ester structure.

Pathway A: Preparation of 1-(1,1-Difluoroalkyl)cyclobutanes

This route utilizes the high acidity of the


-protons in linear 

-keto esters to construct the cyclobutane ring via double alkylation. The resulting intermediate has a quaternary carbon, preventing enolization toward the ring, which significantly improves the yield of the subsequent fluorination step.
Step 1: Cycloalkylation of Ethyl Acetoacetate

Objective: Synthesis of Ethyl 1-acetylcyclobutanecarboxylate.

  • Reagents: Ethyl acetoacetate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium ethoxide (2.2 eq).[1]

  • Solvent: Absolute Ethanol.[1]

Protocol:

  • Preparation of Ethoxide: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve sodium metal (2.2 eq) in absolute ethanol (5 mL/g Na) under

    
     atmosphere.
    
    • Caution: Exothermic reaction; H2 gas evolution.[1]

  • Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the ethoxide solution at room temperature. Stir for 15 min to form the sodiated enolate.

  • Alkylation: Add 1,3-dibromopropane (1.1 eq) dropwise.

  • Cyclization: Heat the mixture to reflux for 3-5 hours. The solution will become turbid as NaBr precipitates.[1]

  • Workup: Cool to RT. Filter off NaBr.[1] Concentrate the filtrate in vacuo.

  • Purification: Distill the residue under reduced pressure (bp ~100-105 °C at 15 mmHg) to isolate Ethyl 1-acetylcyclobutanecarboxylate .

Step 2: Deoxofluorination

Objective: Conversion of the acetyl group to a 1,1-difluoroethyl group.

  • Reagents: Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq) or DAST.

  • Solvent: Anhydrous DCM.[1]

  • Catalyst: Ethanol (0.2 eq) or HF-Pyridine (catalytic) can accelerate the reaction.[1]

Protocol:

  • Setup: In a plastic (PFA) or Teflon-coated flask, dissolve the keto-ester from Step 1 in anhydrous DCM (0.5 M). Cool to 0 °C.

  • Addition: Add Deoxo-Fluor (1.5 eq) dropwise.

    • Note: Deoxo-Fluor is thermally more stable than DAST but still releases HF.[1] Ensure proper ventilation.[1]

  • Reaction: Allow to warm to RT and stir for 16-24 hours.

    • Mechanism Check: Because the

      
      -carbon (ring C1) is quaternary, the ketone cannot enolize to form a ring-internal vinyl fluoride.[1] It can only enolize to the terminal methyl, but the gem-difluoro product is thermodynamically favored under these conditions.
      
  • Quench: Pour the mixture slowly into saturated aqueous

    
    . Caution: Vigorous 
    
    
    
    evolution.[1]
  • Isolation: Extract with DCM, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
    

Pathway B: Preparation of 2,2-Difluorocyclobutane-1-carboxylates

Starting from Ethyl 2-oxocyclobutanecarboxylate (a cyclic


-keto ester), direct fluorination with DAST is not recommended  due to rapid elimination to the conjugated vinyl fluoride (Ethyl 2-fluorocyclobut-1-enecarboxylate).[1] We utilize a Dithiolane-Oxidative Fluorination  sequence to bypass this issue.[1]
Step 1: Dithiolane Protection[1]
  • Reagents: Ethyl 2-oxocyclobutanecarboxylate, 1,2-ethanedithiol (1.2 eq),

    
     (0.5 eq).
    
  • Solvent: DCM.

Protocol:

  • Mix the cyclic

    
    -keto ester and 1,2-ethanedithiol in DCM at 0 °C.
    
  • Add

    
     dropwise.[1]
    
  • Stir at RT for 4-8 hours.

  • Quench with 5% NaOH, extract with DCM. This yields the spiro-dithiolane intermediate .[1]

Step 2: Oxidative Desulfurization-Fluorination[1]
  • Reagents: 1,3-Dibromo-5,5-dimethylhydantoin (DBH) (3.0 eq), HF-Pyridine (70% HF) (excess).

  • Solvent: DCM.

Protocol:

  • Safety: HF-Pyridine is extremely corrosive and toxic.[1] Use PFA labware and full PPE.

  • Cooling: Cool a solution of DBH in DCM to -78 °C.

  • Acid Activation: Add HF-Pyridine dropwise.[1]

  • Substrate Addition: Add the spiro-dithiolane intermediate (dissolved in minimal DCM) dropwise to the oxidant mixture.

    • Mechanistic Insight: The electrophilic bromine activates the sulfur, causing ring opening to a thionium ion, which is trapped by fluoride.[1] A second activation/fluoride trap sequence releases the dithiol and forms the gem-difluoride.[1]

  • Workup: Pour into ice-cold saturated

    
    /
    
    
    
    solution to quench excess oxidant and neutralize HF.
  • Result: Ethyl 2,2-difluorocyclobutanecarboxylate .

Comparative Data & Reagent Selection

FeaturePathway A (Linear Start)Pathway B (Cyclic Start)
Target Product 1-(1,1-difluoroalkyl)cyclobutane2,2-difluorocyclobutane
Key Intermediate 1-AcetylcyclobutanecarboxylateSpiro-dithiolane ester
Fluorinating Agent Deoxo-Fluor / DASTDBH / HF-Pyridine
Major Side Product Terminal vinyl fluoride (minor)Conjugated vinyl fluoride (major if DAST used directly)
Scalability High (kg scale feasible)Moderate (limited by HF handling)

References

  • Synthesis of Ethyl 1-acetylcyclobutanecarboxylate

    • Organic Syntheses, Coll.[1][2] Vol. 4, p. 288 (1963); Vol. 39, p. 25 (1959).[1]

    • [1]

  • Dithiolane-Mediated Oxidative Fluorination

    • Sondej, S. C., & Katzenellenbogen, J. A. (1986).[1] gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes.[1] The Journal of Organic Chemistry, 51(18), 3508–3513.[1]

    • [1]

  • Deoxofluorination of Functionalized Cyclobutanones

    • Chernykh, A. V., et al. (2019).[1][3] Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(21), 13607–13616.[1]

    • [1]

  • General Review on Fluorinated Cyclobutanes

    • Grygorenko, O. O., et al. (2022).[1][4] Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17, e202200001.

    • [1]

Sources

Application

Application Note: Chemoselective Grignard Addition to Methyl 1-Methoxy-3-oxocyclobutane-1-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized cyclobutane building blocks for pharmaceutical pipelines (e.g., RET kinase inhibitors[1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized cyclobutane building blocks for pharmaceutical pipelines (e.g., RET kinase inhibitors[1] and LPAR1 antagonists[2]).

Mechanistic Principles & Causality

The substrate methyl 1-methoxy-3-oxocyclobutane-1-carboxylate presents a classic synthetic challenge: it contains two distinct electrophilic carbonyl centers (a ketone at C3 and a methyl ester at C1) and two diastereotopic faces within a strained four-membered ring. Successful functionalization requires absolute control over both chemoselectivity and stereoselectivity.

Chemoselectivity: Ketone vs. Ester

Grignard reagents (


) are potent carbon nucleophiles that can react with both ketones and esters[3]. However, the ketone at C3 is significantly more electrophilic than the ester at C1 due to two primary factors:
  • Electronic Effects: The ester carbonyl is resonance-stabilized by the adjacent methoxy oxygen, which donates electron density into the carbonyl

    
     orbital, raising its Lowest Unoccupied Molecular Orbital (LUMO) energy and reducing its reactivity[3].
    
  • Ring Strain Release: Cyclobutanones possess significant angle strain. The transition from an

    
     hybridized carbonyl carbon (ideal angle 120°) to an 
    
    
    
    hybridized alkoxide intermediate (ideal angle 109.5°) relieves ring strain, making the cyclobutanone exceptionally reactive toward nucleophilic attack.

By strictly controlling the stoichiometry (1.05 equivalents of


) and maintaining cryogenic temperatures (-78 °C), the reaction is kept under strict kinetic control, exclusively yielding the ketone addition product without over-addition to the ester.
Stereoselectivity: Diastereotopic Facial Attack

The cyclobutane ring is relatively planar, presenting two faces for nucleophilic attack at C3:

  • Face A: cis to the methoxy (-OMe) group.

  • Face B: cis to the methyl ester (-COOMe) group.

Because the -COOMe group is sterically bulkier than the -OMe group, the incoming Grignard reagent preferentially approaches from the less hindered Face A . Consequently, the nucleophile (


) is installed cis to the methoxy group, pushing the resulting hydroxyl group to the trans position relative to the methoxy group.

Mechanism Substrate Substrate: Ketone + Ester KetoneLUMO Ketone LUMO Lower Energy Substrate->KetoneLUMO Chemoselectivity EsterLUMO Ester LUMO Higher Energy Substrate->EsterLUMO Avoided at -78 °C FaceA Attack cis to -OMe (Less Steric Hindrance) KetoneLUMO->FaceA Stereoselectivity FaceB Attack cis to -COOMe (More Steric Hindrance) KetoneLUMO->FaceB Disfavored ProductA Major Diastereomer (R cis to -OMe) FaceA->ProductA ProductB Minor Diastereomer (R cis to -COOMe) FaceB->ProductB

Logical mechanistic pathway illustrating chemoselectivity and stereoselectivity principles.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity and diastereomeric ratio (d.r.). Deviations from the optimal protocol result in compromised yields and complex purification profiles.

EntryEquivalents of RMgXTemperature (°C)Conversion (%)Chemoselectivity (Ketone:Ester)Diastereomeric Ratio (cis:trans to -OMe)
1 (Optimal) 1.05 -78 >95 >99:1 85:15
21.050>9590:1060:40
32.50-7810040:60N/A (Ester consumed)
41.05-78 to RT>9585:1580:20

Experimental Protocol

Workflow Start Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (Substrate) Cooling Cool to -78 °C in THF (Kinetic Control) Start->Cooling Inert Atmosphere (Ar/N2) Grignard Add RMgX (1.05 eq) dropwise (Chemoselective Attack) Cooling->Grignard Temp stabilization Intermediate Magnesium Alkoxide Intermediate (Stereoselective) Grignard->Intermediate Nucleophilic Addition Quench Quench with Sat. NH4Cl (Self-Validation: pH ~6-7) Intermediate->Quench Complete consumption by TLC Product Tertiary Alcohol Product (Diastereomerically Enriched) Quench->Product Aqueous Workup

Workflow for the chemoselective Grignard addition to methyl 1-methoxy-3-oxocyclobutane-1-carboxylate.

Reagent Preparation & Setup
  • Glassware: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with dry Argon or Nitrogen (repeat 3x).

  • Solvent: Use only strictly anhydrous Tetrahydrofuran (THF) drawn from a solvent purification system. Moisture will prematurely quench the Grignard reagent, leading to inaccurate stoichiometry.

  • Titration (Critical Self-Validation): Prior to the reaction, titrate the commercial or freshly prepared Grignard reagent (

    
    ) using iodine/LiCl or salicylaldehyde phenylhydrazone to determine the exact active molarity.
    
Step-by-Step Addition
  • Substrate Dissolution: Dissolve methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF to achieve a concentration of 0.1 M.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

  • Nucleophile Addition: Using a syringe pump or careful manual addition, add the titrated Grignard reagent (1.05 eq) dropwise down the inner wall of the flask over 15-30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could provide enough activation energy for ester attack.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1 hour. Extract a 10 µL aliquot, quench in a micro-vial with saturated aqueous

    
    , and analyze via TLC (Hexanes:EtOAc). The product will appear as a more polar spot (lower 
    
    
    
    ) due to the newly formed tertiary hydroxyl group.
Workup & Purification
  • Cryogenic Quench: While the reaction is still at -78 °C, rapidly add saturated aqueous

    
     (approx. 2 mL per mmol of substrate). Causality: Quenching at -78 °C destroys unreacted Grignard reagent before the mixture warms up, absolutely preventing off-target ester addition.
    
  • Warming: Remove the cooling bath and allow the biphasic mixture to warm to room temperature.

  • Extraction: Transfer to a separatory funnel, dilute with water, and extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate the pure major diastereomer.

Troubleshooting & Self-Validation System

  • Incomplete Conversion: If starting material remains after 1 hour at -78 °C, do not add arbitrary excess Grignard reagent. This indicates either wet solvent or a degraded Grignard stock. Adding excess risks destroying the ester group. Re-titrate the Grignard reagent for future batches.

  • Presence of Diols (Over-addition): If TLC or LC-MS indicates double addition (mass corresponding to tertiary alcohol at both C3 and C1), the internal temperature spiked during addition, or the Grignard reagent was added too rapidly. Ensure the cooling bath is fully saturated with dry ice and addition rates are strictly controlled.

  • Stereochemical Verification: The diastereomeric ratio can be validated via 1H-NMR. The protons on the cyclobutane ring will exhibit distinct coupling constants and chemical shifts depending on their spatial relationship to the newly installed hydroxyl and R groups. 2D NOESY NMR is highly recommended to confirm the spatial proximity between the -OMe group and the installed R group (confirming Face A attack).

References

  • Blueprint Medicines Corp. (2018). Inhibitors of RET (US Patent No. 10,183,928 B2). U.S.
  • Foley Hoag LLP / Vertex Pharmaceuticals. (2025). Lpar1 inhibitors (WO Patent App. No. 2025/226510 A1).
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.[Link]

Sources

Method

synthesis of GABA analogs from methyl 1-methoxy-3-oxocyclobutane-1-carboxylate

Application Note: Synthesis of Novel Cyclobutane-Fused GABA Analogs from Methyl 1-Methoxy-3-oxocyclobutane-1-carboxylate Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Novel Cyclobutane-Fused GABA Analogs from Methyl 1-Methoxy-3-oxocyclobutane-1-carboxylate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary

Gabapentinoids (e.g., gabapentin, pregabalin) are cornerstone therapeutics for neuropathic pain and epilepsy, functioning primarily by binding to the α2δ subunit of voltage-gated calcium channels. Incorporating a cyclobutane ring bearing polar functionalities—specifically, a methoxy and a carboxylic acid group—presents a novel vector for drug development. These modifications can critically alter blood-brain barrier (BBB) penetration kinetics and target residence time.

This guide details a highly scalable, four-step synthetic protocol to convert methyl 1-methoxy-3-oxocyclobutane-1-carboxylate into a novel, highly functionalized GABA analog: 3-(aminomethyl)-3-(carboxymethyl)-1-methoxycyclobutane-1-carboxylic acid .

Mechanistic Rationale & Pathway Design

To ensure a self-validating and safe process, this route deliberately avoids the traditional Guareschi-Thorpe condensation, which relies on highly toxic alkali cyanides[1]. Instead, it utilizes a nitromethane-based Michael addition—a strategy highly validated in the industrial synthesis of pregabalin and baclofen[2],[3],[4].

  • Step 1 (HWE Olefination): The C3 ketone of the starting material is sterically accessible. Horner-Wadsworth-Emmons (HWE) olefination with triethyl phosphonoacetate (TEPA) is chosen over standard Knoevenagel condensation to cleanly install the acetic acid backbone without forming complex oligomers. Sodium hydride (NaH) irreversibly generates the phosphonate ylide, driving the reaction to completion.

  • Step 2 (Michael Addition): Nitromethane acts as the aminomethyl synthon. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as a non-nucleophilic organic base to generate the nitronate anion. This explicitly prevents unwanted retro-aldol side reactions or polymerization of the highly electrophilic α,β-unsaturated ester.

  • Step 3 (Reduction & Spontaneous Lactamization): Catalytic hydrogenation reduces the aliphatic nitro group to a primary amine. Causality of Lactamization: The newly formed amine is in perfect spatial proximity to the ethyl ester. Driven by the thermodynamic stability of the resulting 5-membered ring, it undergoes spontaneous intramolecular aminolysis to form a spiro-lactam. This acts as a thermodynamic sink, effectively protecting the primary amine from oxidative degradation during isolation[5].

  • Step 4 (Hydrolysis): Vigorous acidic hydrolysis (6M HCl) is required to open the highly stable γ-lactam ring and simultaneously hydrolyze the C1 methyl ester, yielding the target di-acid GABA analog as a water-soluble hydrochloride salt.

Visualization of the Synthetic Workflow

Pathway SM Starting Material Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate Step1 Step 1: HWE Olefination Reagents: TEPA, NaH SM->Step1 Int1 Intermediate 1 α,β-Unsaturated Ester Step1->Int1 85-90% Yield Step2 Step 2: Michael Addition Reagents: CH3NO2, DBU Int1->Step2 Int2 Intermediate 2 γ-Nitro Ester Step2->Int2 78-82% Yield Step3 Step 3: Reduction & Lactamization Reagents: H2, Pd/C Int2->Step3 Int3 Intermediate 3 Spiro-Lactam Step3->Int3 90-95% Yield Step4 Step 4: Acidic Hydrolysis Reagents: 6M HCl, Reflux Int3->Step4 Target Target GABA Analog Di-acid Hydrochloride Step4->Target 70-75% Yield

Synthetic workflow for cyclobutane-fused GABA analogs via Michael addition and lactamization.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(2-ethoxy-2-oxoethylidene)-1-methoxycyclobutane-1-carboxylate (Int 1)

  • Preparation: Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous THF (10 mL/g of SM) under an inert N₂ atmosphere. Cool the suspension to 0 °C.

  • Ylide Generation: Add triethyl phosphonoacetate (TEPA, 1.2 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C until hydrogen evolution ceases and the solution becomes clear.

  • Reaction: Dissolve methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (1.0 eq) in a minimal volume of THF and add dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • In-Process Control (IPC): Analyze via GC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is complete when the SM peak (m/z 158) is fully consumed.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to afford Int 1 .

Step 2: Synthesis of Methyl 3-(2-ethoxy-2-oxoethyl)-1-methoxy-3-(nitromethyl)cyclobutane-1-carboxylate (Int 2)

  • Preparation: Dissolve Int 1 (1.0 eq) in anhydrous acetonitrile (5 mL/g). Add nitromethane (5.0 eq).

  • Catalysis: Add DBU (0.5 eq) dropwise at RT. Heat the mixture to 50 °C and stir for 12 hours.

  • IPC: Monitor via HPLC-UV (220 nm). The disappearance of the conjugated alkene chromophore indicates completion.

  • Workup: Cool to RT, dilute with EtOAc, and wash sequentially with 1M HCl (to remove DBU), water, and brine. Dry over Na₂SO₄ and concentrate to yield Int 2 as a viscous oil.

Step 3: Synthesis of Methyl 1-methoxy-7-oxo-2-azaspiro[3.4]octane-2-carboxylate (Int 3 / Spiro-Lactam)

  • Preparation: Dissolve Int 2 (1.0 eq) in HPLC-grade Methanol (10 mL/g). Add 10% Pd/C (10% w/w) carefully under N₂.

  • Hydrogenation: Purge the vessel with H₂ gas. Pressurize to 50 psi and stir vigorously at RT for 8 hours.

  • IPC: Analyze via LC-MS. Confirm the absence of the nitro intermediate and the presence of the lactam mass ([M+H]⁺ 213.1). The spontaneous loss of ethanol confirms successful cyclization.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to afford the highly stable Int 3 .

Step 4: Synthesis of 3-(aminomethyl)-3-(carboxymethyl)-1-methoxycyclobutane-1-carboxylic acid hydrochloride (Target)

  • Preparation: Suspend Int 3 (1.0 eq) in 6M aqueous HCl (15 mL/g).

  • Hydrolysis: Heat the mixture to reflux (approx. 100 °C) and stir continuously for 16 hours. The vigorous conditions are required to cleave both the sterically hindered methyl ester and the stable γ-lactam ring.

  • IPC: Monitor via LC-MS. The reaction is complete when the lactam mass is fully replaced by the di-acid mass ([M+H]⁺ 218.1).

  • Workup: Cool the solution to RT. Extract with a small volume of diethyl ether to remove any unreacted organic impurities (discard the ether layer). Concentrate the aqueous layer to dryness under reduced pressure. Triturate the resulting solid with cold acetone to yield the Target GABA Analog as a pure hydrochloride salt.

Data Presentation

Table 1: Reaction Metrics and Yield Summary

Step Reaction Type Key Reagents Conditions Expected Yield Expected Purity (HPLC)
1 HWE Olefination TEPA, NaH, THF 4 h, 0 °C to RT 85–90% >95%
2 Michael Addition CH₃NO₂, DBU 12 h, 50 °C 78–82% >92%
3 Nitro Reduction H₂ (50 psi), Pd/C 8 h, RT 90–95% >98%

| 4 | Lactam Hydrolysis | 6M HCl | 16 h, Reflux | 70–75% | >99% |

Table 2: Key Characterization Markers (Self-Validation Metrics)

Intermediate / Product Key ¹H NMR Signals (δ, ppm) Expected MS (m/z) [M+H]⁺
Intermediate 1 5.85 (s, 1H, =CH), 4.15 (q, 2H, OCH₂), 3.25 (s, 3H, OMe) 228.1
Intermediate 2 4.65 (s, 2H, CH₂NO₂), 3.22 (s, 3H, OMe) 289.1
Intermediate 3 (Lactam) 7.80 (br s, 1H, NH), 3.20 (s, 3H, OMe) 213.1

| Target GABA Analog | 3.15 (s, 2H, CH₂NH₃⁺), 3.18 (s, 3H, OMe) | 218.1 |

References

1.[2] Title: Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study Source: MDPI (Molecules) URL: [Link] 2.[3] Title: Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives Source: PMC (National Institutes of Health) URL: [Link] 3.[5] Title: A Process For The Preparation Of Gabapentin Hydrochloride Source: QuickCompany Patent Database URL: [Link] 4.[1] Title: A Simple and Expedient Procedure for the Preparation of Gabapentin Source: PDF Free Download (Organic Process Research & Development) URL: [Link] 5.[4] Title: Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates Source: RSC Advances URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrolysis of β-Keto Cyclobutane Esters without Decarboxylation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the challenging hydrolysis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the challenging hydrolysis of β-keto cyclobutane esters where the primary goal is the isolation of the corresponding β-keto acid, preventing decarboxylation. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of β-keto cyclobutane esters so challenging?

The primary challenge lies in the inherent instability of the product: the β-keto acid. The cyclobutane ring introduces significant ring strain, which can influence reactivity. Upon hydrolysis of the ester, the resulting β-keto acid is highly prone to decarboxylation, especially when heated, to yield a cyclobutanone derivative. This process is often thermodynamically favorable, driven by the formation of a stable carbon dioxide molecule.

Q2: What is the mechanism of decarboxylation I am trying to avoid?

The decarboxylation of β-keto acids typically proceeds through a concerted, six-membered cyclic transition state. This low-energy pathway is readily accessible, particularly with heat, and results in the loss of CO2 and the formation of an enol, which then tautomerizes to the more stable ketone. Understanding this mechanism is key to designing reaction conditions that disfavor its occurrence.

Q3: I've heard of the Krapcho decarboxylation. How is that relevant here?

The Krapcho decarboxylation is a synthetic method that intentionally promotes the hydrolysis and decarboxylation of β-keto esters, usually with salts like lithium chloride in a polar aprotic solvent like DMSO at high temperatures. By understanding the conditions that facilitate this reaction, we can infer the conditions to avoid: high temperatures, prolonged reaction times, and certain salt additives.

Q4: What are the key factors that influence the rate of decarboxylation?

The main factors are:

  • Temperature: Heat is the primary driver of decarboxylation.

  • pH: While basic conditions are used for saponification, the subsequent acidic workup to protonate the carboxylate can accelerate decarboxylation if not performed at low temperatures. The β-keto acid form is more susceptible to decarboxylation than its carboxylate salt.

  • Solvent: Polar protic solvents can facilitate the proton transfer in the cyclic transition state.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired β-keto acid; primary product is the decarboxylated cyclobutanone. Reaction temperature is too high during hydrolysis or workup.Maintain strict low-temperature control (0 °C to room temperature) throughout the entire process. Use an ice bath during all aqueous washes and extractions.
Acidic workup is too harsh or performed at elevated temperatures.Use a pre-chilled, weak acid (e.g., saturated NH4Cl solution) for neutralization and perform the acidification at 0 °C or below.
Prolonged reaction time.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Incomplete hydrolysis; recovery of starting β-keto cyclobutane ester. Steric hindrance from the cyclobutane ring slowing down the hydrolysis.Increase the reaction time at a controlled low temperature. Consider using a less sterically hindered base like lithium hydroxide (LiOH). For particularly hindered esters, explore enzymatic hydrolysis.
Insufficient amount of base.Use a slight excess of the base (e.g., 1.1-1.5 equivalents).
Formation of side products other than the desired acid or the decarboxylated ketone. Base-sensitive functional groups elsewhere in the molecule.If other sensitive groups are present, a protecting group strategy for the β-keto functionality is highly recommended.
Cleavage of the cyclobutane ring.This is less common but can occur under very harsh conditions. Stick to the recommended mild hydrolysis protocols.

Experimental Protocols

Here we provide three distinct protocols to tackle the hydrolysis of β-keto cyclobutane esters while minimizing decarboxylation. The choice of method will depend on the specific substrate and the available laboratory resources.

Protocol 1: Mild Saponification with Lithium Hydroxide at Low Temperature

This method is often the first choice due to its simplicity and the use of common laboratory reagents. Lithium hydroxide is a "softer" base than sodium or potassium hydroxide and can be effective at lower temperatures.

Materials:

  • β-keto cyclobutane ester

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (ice-cold)

  • Ethyl acetate (EtOAc) (ice-cold)

  • Brine (saturated aqueous NaCl) (ice-cold)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the β-keto cyclobutane ester (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of LiOH·H₂O (1.5 eq) in deionized water.

  • Add the LiOH solution dropwise to the stirred ester solution at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the steric hindrance.

  • Once the starting material is consumed, quench the reaction by adding ice-cold saturated aqueous NH₄Cl solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract with ice-cold EtOAc (3x).

  • Wash the combined organic layers with ice-cold brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • The resulting crude β-keto acid should be used immediately in the next step or stored at very low temperatures (-80 °C) to prevent degradation.

Protocol 2: Enzymatic Hydrolysis

Enzymatic hydrolysis offers exceptional mildness and can be highly selective, making it an excellent choice for sensitive substrates. Lipases are commonly used for ester hydrolysis.

Materials:

  • β-keto cyclobutane ester

  • Phosphate buffer (e.g., pH 7.0)

  • Immobilized lipase (e.g., Candida antarctica lipase B, CAL-B)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Orbital shaker or stirrer

Procedure:

  • To a flask containing a phosphate buffer solution, add the β-keto cyclobutane ester.

  • Add the immobilized lipase (the amount will depend on the specific activity of the enzyme preparation).

  • Stir or shake the mixture at room temperature (or a slightly elevated, controlled temperature, e.g., 30-40 °C, if necessary for enzyme activity).

  • Monitor the reaction by taking aliquots of the aqueous phase, extracting them, and analyzing by TLC or LC-MS.

  • Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Acidify the aqueous filtrate to a pH of ~3-4 with cold, dilute HCl at 0 °C.

  • Quickly extract the product with cold EtOAc (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

Protocol 3: Protecting Group Strategy (Ketal Formation and Deprotection)

For particularly challenging substrates or multi-step syntheses where the β-keto acid is not the final target, a protecting group strategy is robust. The ketone is protected as a ketal, which is stable to basic hydrolysis conditions.

Step 1: Ketal Protection

  • Dissolve the β-keto cyclobutane ester (1.0 eq) in toluene.

  • Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • When the reaction is complete (monitored by TLC), cool the mixture and wash with saturated aqueous NaHCO₃ solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the protected β-keto ester.

Step 2: Ester Hydrolysis

  • Hydrolyze the protected ester using one of the standard saponification procedures (e.g., NaOH or LiOH in aqueous methanol/THF). Since the ketone is protected, harsher conditions can be tolerated if necessary.

  • After hydrolysis, perform an acidic workup to obtain the carboxylic acid with the ketal still in place.

Step 3: Ketal Deprotection

  • Dissolve the ketal-protected carboxylic acid in a mixture of acetone and water.

  • Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS) or use dilute aqueous HCl at a controlled low temperature.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Remove the acetone under reduced pressure and extract the product with a suitable organic solvent.

  • Wash, dry, and concentrate to yield the final β-keto acid.

Visualizations

Decarboxylation Mechanism to Avoid

Caption: The concerted mechanism of β-keto acid decarboxylation.

Workflow for Protecting Group Strategy

G Protecting Group Strategy Workflow Start β-Keto Cyclobutane Ester Protect Ketal Protection (e.g., Ethylene Glycol, p-TsOH) Start->Protect ProtectedEster Ketal-Protected Ester Protect->ProtectedEster Hydrolyze Ester Hydrolysis (e.g., LiOH, THF/H2O) ProtectedEster->Hydrolyze ProtectedAcid Ketal-Protected Acid Hydrolyze->ProtectedAcid Deprotect Ketal Deprotection (Mild Acid, e.g., PPTS) ProtectedAcid->Deprotect FinalProduct Desired β-Keto Acid Deprotect->FinalProduct

Caption: Workflow for the hydrolysis using a ketal protecting group.

References

  • Krapcho, A. P. (n.d.). Krapcho Decarboxylation. Wikipedia. Retrieved from [Link]

  • Chem-Station. (2018, January 21). Krapcho Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... Retrieved from [Link]

  • ResearchGate. (2025, August 10). β-Keto Esters Derived from 2-(Trimethylsilyl)ethanol: An Orthogonal Protective Group for β-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • PubMed. (2016, January 5). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Conversion of β-Diketones and β-Ketoesters to Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2022, November 5). Krapcho Decarboxylation. Retrieved from [Link]

  • Lookchem. (2022, August 16). Microwave-assisted aqueous Krapcho decarboxylation. Retrieved from [Link]

  • YouTube. (2026, February 20). Krapcho Decarboxylation. Retrieved from [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • PubMed. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Retrieved from [Link]

  • MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bases. Retrieved from [Link]

  • Sciencemadness. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Evans, D. A. (n.d.). 6.1 Introduction 6.2 General Comments on the Esterification of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2006, June 9). Mild conversion of beta-diketones and beta-ketoesters to carboxylic acids. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... Retrieved from [Link]

Optimization

Technical Support Center: Stereochemical Resolution of 3-Substituted Cyclobutanes

Welcome to the Advanced Chromatography and Stereochemistry Support Center. The 1,3-disubstituted cyclobutane motif is a highly valued bioisostere in medicinal chemistry, frequently used to replace phenyl rings or restric...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Stereochemistry Support Center. The 1,3-disubstituted cyclobutane motif is a highly valued bioisostere in medicinal chemistry, frequently used to replace phenyl rings or restrict the conformation of flexible alkyl chains[1]. However, the synthesis of these scaffolds typically yields a diastereomeric mixture of cis and trans isomers.

Because these isomers possess nearly identical solvent-accessible surface areas, dipole moments, and boiling points, their separation is notoriously difficult. This guide provides causal troubleshooting, decision matrices, and self-validating protocols to help you achieve baseline resolution (Rs > 1.5) and definitively assign stereochemistry.

I. Frequently Asked Questions (Mechanistic Insights)

Q: Why do cis and trans 3-substituted cyclobutanes co-elute on standard normal-phase silica gel? A: Normal-phase chromatography relies on polar interactions between the analyte's functional groups and the silanol groups on the silica surface. The cyclobutane ring adopts a puckered "butterfly" conformation. In 1,3-disubstituted systems, both the cis (often pseudo-equatorial/pseudo-equatorial) and trans (pseudo-equatorial/pseudo-axial) isomers expose their polar functional groups to the solvent in geometrically similar ways. The difference in their overall dipole moments is negligible, meaning they interact with the stationary phase with equal affinity, resulting in co-elution[2].

Q: When should I transition from Preparative RP-HPLC to Supercritical Fluid Chromatography (SFC)? A: You should transition to SFC when RP-HPLC yields an Rs < 1.0 despite gradient optimization. SFC utilizes supercritical CO₂, which possesses gas-like diffusivity and liquid-like density. This unique fluid dynamic lowers the mobile phase viscosity, allowing for the use of longer columns packed with sub-2 µm particles without exceeding system pressure limits. The resulting massive increase in theoretical plates is often the only way to resolve the subtle steric disparities between cyclobutane diastereomers[3],[4].

Q: Can derivatization improve the separation of cyclobutanols or cyclobutane amines? A: Yes. If the core cyclobutane lacks sufficient steric bulk to differentiate the isomers, you can artificially amplify the steric disparity. By converting a hydroxyl or amine group into a bulky ester (e.g., a diformate or naphthoyl ester) or amide, the trans isomer—which forces one bulky group into a sterically hindered pseudo-axial position—will exhibit a significantly different 3D footprint than the cis isomer. This translates to different retention times on the column[5].

II. Separation Strategy Decision Matrix

To minimize trial-and-error, follow this logical workflow to select the optimal separation technique based on your compound's specific physicochemical properties.

SeparationWorkflow Start Mixture of Cis/Trans 3-Substituted Cyclobutanes Analyze Analyze Functional Groups Start->Analyze Decision1 Preparative Scale (>100g)? Analyze->Decision1 Cryst Fractional Crystallization (Diastereomeric Salts) Decision1->Cryst Yes & Ionizable Deriv Derivatization (Bulky Esters/Amides) Decision1->Deriv Co-elution Issue SFC Supercritical Fluid Chromatography (SFC) Decision1->SFC No & Polar/Basic HPLC Preparative RP-HPLC (Shape-Selective Columns) Decision1->HPLC No & Neutral/Aryl Deriv->SFC Amplify Steric Bulk

Workflow for selecting the optimal separation technique for cis/trans 3-substituted cyclobutanes.

III. Troubleshooting Guide: Common Separation Failures

Issue 1: Peak tailing and co-elution of 3-aminocyclobutane derivatives in SFC.

  • Root Cause: Basic secondary amines strongly interact with residual acidic silanol groups on the SFC stationary phase, causing non-ideal retention and broad, tailing peaks that merge the cis and trans signals.

  • Solution: Introduce a volatile basic modifier. Adding 0.1% to 0.5% diethylamine (DEA) or isopropylamine (IPA) to the organic co-solvent (e.g., Methanol) competitively binds the active silanol sites, sharpening the peaks and restoring baseline resolution[3].

Issue 2: Poor resolution (Rs < 1.0) of 3-arylcyclobutane-1-carboxylic acids on standard C18 RP-HPLC.

  • Root Cause: The highly hydrophobic aryl group dominates the retention mechanism via strong hydrophobic interactions with the C18 alkyl chains. This "anchoring" effect masks the subtle conformational differences of the cyclobutane core.

  • Solution: Switch to a shape-selective stationary phase, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These columns utilize π-π interactions and are highly sensitive to the spatial orientation and rigidity of the molecule, effectively differentiating the isomers based on their 3D geometry rather than pure hydrophobicity.

IV. Quantitative Method Comparison

The following table summarizes the performance metrics of various separation techniques applied to 3-substituted cyclobutanes to help guide your method development.

Separation TechniqueTypical Resolution (Rs)ScalabilitySolvent ConsumptionPrimary Retention MechanismBest Suited For
Normal Phase (Silica) 0.5 - 1.0 (Poor)HighHighPolar interactionsHighly functionalized, polar derivatives
RP-HPLC (C18) 1.0 - 1.5 (Moderate)MediumHighHydrophobic partitioningNeutral, lipophilic cyclobutanes
RP-HPLC (PFP/Phenyl) 1.5 - 2.5 (Good)MediumHighShape selectivity, π-πAryl-substituted cyclobutanes
SFC (Chiral/Achiral) 2.0 - 4.0 (Excellent) Low to MediumVery Low Steric hindrance, H-bondingAmines, amides, and trace impurity isolation
Fractional Crystallization N/A (Yield-based)Very High (kg) LowLattice packing energyIonizable acids/amines (via salt formation)

V. Self-Validating Experimental Protocols

To ensure scientific integrity, a separation protocol must be coupled with an absolute method for stereochemical assignment. The following workflow utilizes SFC for separation, followed by 2D-NMR for self-validating structural elucidation.

Protocol: SFC Separation and NOESY-Based Stereochemical Validation

Phase 1: Chromatographic Resolution

  • Sample Preparation: Dissolve the diastereomeric mixture of the 3-substituted cyclobutane in a compatible solvent (e.g., Methanol or Ethanol) at a concentration of 10-20 mg/mL. Ensure the sample is filtered through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the SFC system with a 2-Ethylpyridine or Chiralpak AD-H column (depending on the presence of basic functional groups).

  • Mobile Phase Optimization: Run a gradient of 5% to 40% Methanol (containing 0.2% Diethylamine for basic compounds) in supercritical CO₂. Maintain a backpressure of 120 bar and a column temperature of 35°C[3].

  • Fraction Collection: Collect the separated peaks. The high volatility of the CO₂/Methanol mixture allows for rapid concentration under reduced pressure without thermal degradation.

Phase 2: Self-Validating Stereochemical Assignment (The Closed-Loop Check) Causality Principle: You cannot rely solely on elution order to assign cis or trans because retention mechanisms vary wildly between columns. Absolute assignment requires observing the spatial relationship of the protons on the cyclobutane ring.

  • NMR Preparation: Dissolve the isolated fractions individually in CDCl₃ or DMSO-d₆.

  • Data Acquisition: Acquire a 1D ¹H-NMR spectrum followed by a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment.

  • Data Interpretation & Validation:

    • Identify the Cis Isomer: Look for the protons attached to C1 and C3. In the cis isomer, the substituents are typically pseudo-equatorial, forcing the C1 and C3 protons into pseudo-axial positions on the same face of the cyclobutane ring. This spatial proximity (< 3 Å) will generate a strong NOE cross-peak in the 2D spectrum.

    • Identify the Trans Isomer: In the trans isomer, the C1 and C3 protons reside on opposite faces of the ring. The distance between them exceeds the limit for an NOE interaction (> 5 Å). Therefore, the absence of a C1-C3 NOE cross-peak definitively validates the trans geometry.

By coupling high-efficiency SFC separation with definitive through-space NMR validation, you create a robust, error-proof system for isolating and characterizing cyclobutane bioisosteres.

References
  • Title: Methyl 3-aminocyclobutanecarboxylate hydrochloride Source: BenchChem URL
  • Title: EP0322854A1 - Purinyl cyclobutanes Source: Google Patents URL
  • Title: An In-depth Technical Guide to the Cis and Trans Isomerism of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol Source: BenchChem URL
  • Source: PMC (NIH)
  • Title: Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 1,3-Disubstituted Cyclobutane Synthesis &amp; Functionalization

Welcome to the Technical Support Center for advanced cyclobutane synthesis. 1,3-disubstituted cyclobutanes are highly sought-after bioisosteres in drug development, often serving as metabolically stable replacements for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cyclobutane synthesis. 1,3-disubstituted cyclobutanes are highly sought-after bioisosteres in drug development, often serving as metabolically stable replacements for phenyl rings. However, their synthesis is notoriously plagued by steric hindrance, poor diastereoselectivity, and ring-opening side reactions.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind reaction failures and offering self-validating protocols to ensure scientific integrity.

Part 1: The Core Problem – Conformational Dynamics & Steric Clash

To troubleshoot cyclobutane reactions, you must first understand their physical geometry. Cyclobutanes possess a high ring strain energy of approximately 110 kJ/mol[1]. To relieve this severe angle strain, the ring adopts a puckered or "butterfly" conformation[1].

When functionalizing the 1,3-positions, this puckering forces substituents into pseudo-axial and pseudo-equatorial orientations.

  • In cis-1,3-disubstituted cyclobutanes , substituents can adopt a pseudo-diequatorial arrangement, but bulky groups will experience severe transannular steric clash if forced into pseudo-diaxial positions.

  • In trans-1,3-disubstituted cyclobutanes , one substituent is always forced into a pseudo-axial position, creating significant steric hindrance that blocks incoming reagents or transition metal catalysts.

This steric crowding directly causes two major failure modes in the lab: sluggish reductive elimination (leading to off-target reactions) and unselective radical trapping (destroying diastereoselectivity).

Part 2: Troubleshooting FAQs

Q1: My Pd-catalyzed cross-coupling of a 1,3-disubstituted cyclobutane yields mostly ring-opened acyclic products. How do I prevent this?

The Causality: You are observing


-carbon elimination[2]. In standard two-electron Palladium catalysis (like Suzuki or Negishi couplings), the oxidative addition complex must undergo transmetalation and reductive elimination. Because the 1,3-substituents sterically hinder the metal center, reductive elimination is drastically slowed down. To relieve the 110 kJ/mol ring strain, the Pd(II) intermediate instead cleaves the adjacent C–C bond, opening the ring to form an acyclic ketone or alkene[1],[2].
The Solution:  You must bypass the two-electron pathway. Switch to Photoredox/Nickel Dual Catalysis . Ni-catalyzed cross-couplings via single-electron transmetalation are much faster and operate under milder conditions, outcompeting the 

-carbon elimination pathway. Alternatively, if you must use Palladium, employ highly bulky, electron-rich Buchwald ligands (e.g., RuPhos or XPhos) to artificially accelerate the reductive elimination step.
Q2: I'm using Bicyclo[1.1.0]butane (BCB) strain-release to make 1,3-disubstituted cyclobutanes, but my cis/trans ratio is nearly 1:1. How can I control diastereoselectivity?

The Causality: BCBs have a massive strain energy of 64 kcal/mol, making them excellent radical acceptors[3]. However, once a C(sp


) radical adds to the BCB, the resulting puckered cyclobutyl radical intermediate is highly flexible. Because radical trapping occurs with very low activation barriers, the trapping agent attacks from both faces indiscriminately, yielding poor diastereomeric ratios (dr).
The Solution:  Utilize the strained boronate complex strategy  developed by Aggarwal and colleagues[4],[2]. By pre-installing a boronic ester on the BCB, you can perform a directed carbopalladation of the C–C 

-bond[4]. The aryl palladium(II) species interacts directly with the

-bond, coupling the aryl triflate and the organoboronic ester across the cyclobutane unit with total diastereocontrol (>98:2 dr)[4],[2].
Q3: My photoredox decarboxylative radical addition to BCBs works for N-methylated amino acids, but fails with free NH-amino acids. What is wrong?

The Causality: Free NH-amino acids (like glycine) have poor solubility and altered oxidation potentials in standard polar aprotic solvents like acetonitrile (MeCN). This prevents efficient single-electron oxidation by the photocatalyst, leaving significant amounts of unconverted starting material[5],[3]. The Solution: Solvent selection is critical for the inclusion of free NH-amino acids. Switch your solvent from MeCN to N,N-Dimethylacetamide (DMA). This simple switch improves the solvation of the zwitterionic amino acid and facilitates the decarboxylation, raising the yield of the 1,3-disubstituted cyclobutane adduct from 42% to 67%[5],[3].

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, steric mitigation, and experimental outcomes.

Reaction TypeSubstrateInitial ConditionsMajor IssueOptimized SolutionYielddr (cis:trans)
Cross-Coupling 1-halo-3-alkylcyclobutanePd(OAc)

, PPh

, Base, 80°C

-Carbon Elimination
NiCl

/ Ir-Photocatalyst
>80%Retained
BCB Radical Addition BCB + Glycine derivativeIr-photocatalyst, MeCNLow yield (42%)[5]Switch solvent to DMA [5]67%~7:3
BCB Carbopalladation BCB Boronate + Aryl TriflateStandard Radical TrappingUnselective trapping (~1:1)Pd(dba)

, dippf, 40°C
[4]
77%>98:2[4]

Part 4: Experimental Protocols

Protocol A: Boronate-Directed Carbopalladation of BCBs (High Diastereocontrol)

This protocol self-validates by utilizing the boronate group to direct the metal, ensuring the stereocenter is locked before reductive elimination.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd(dba)

    
     (5 mol%) and dippf (5 mol%).
    
  • Complexation: Add anhydrous THF (0.2 M) and stir for 15 minutes at room temperature to pre-form the active Pd catalyst complex.

  • Reagent Addition: Add the aryl triflate (1.0 equiv) and the bicyclo[1.1.0]butyl boronate complex (1.2 equiv)[4].

  • Coupling: Seal the vial, remove it from the glovebox, and heat the reaction mixture at 40 °C for 14 hours[4].

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the 1,1,3-trisubstituted cyclobutane as a single diastereomer (>98:2 dr)[4].

Protocol B: Photoredox Decarboxylative Addition to BCBs (For Free NH-Amino Acids)
  • Preparation: Charge a vial with the free NH-amino acid (e.g., glycine, 1.5 equiv), bench-stable phenyl sulfonyl BCB (1.0 equiv), and the Ir-photocatalyst (1 mol%)[5].

  • Solvent Exchange: Add degassed N,N-Dimethylacetamide (DMA) (0.1 M) instead of MeCN to ensure complete dissolution of the amino acid[5].

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12-16 hours under an argon atmosphere.

  • Isolation: Dilute with brine, extract with diethyl ether, and purify to obtain the 1,3-disubstituted cyclobutane[5].

Part 5: Mandatory Visualizations

BCB_Pathway BCB Bicyclo[1.1.0]butane (Strain: 64 kcal/mol) Radical C(sp3) Radical Addition BCB->Radical Photoredox (Uncontrolled) Boronate Boronate-Directed Carbopalladation BCB->Boronate Pd(dba)2 / dippf (Aggarwal) Intermediate Puckered Cyclobutyl Radical Intermediate Radical->Intermediate RingOpen β-Carbon Elimination (Ring Opening) Intermediate->RingOpen High Temp / Slow Trapping CisTrans Unselective Trapping (~1:1 cis/trans) Intermediate->CisTrans Standard Trapping Stereocontrol Total Diastereocontrol (>98:2 dr) Boronate->Stereocontrol Directed Trapping

Fig 1: Reaction pathways for BCB strain-release. Boronate direction prevents unselective trapping.

Troubleshooting Start 1,3-Disubstituted Cyclobutane Cross-Coupling PdCat Standard Pd-Catalysis (e.g., Suzuki/Negishi) Start->PdCat Check Analyze Products (NMR / LC-MS) PdCat->Check Issue1 Acyclic Byproducts (β-Carbon Elimination) Check->Issue1 Issue2 Low Yield / Unreacted SM (Steric Clash) Check->Issue2 Sol1 Switch to Ni/Photoredox Dual Catalysis Issue1->Sol1 Single-electron transmetalation Sol2 Use Bulky Ligands (RuPhos, XPhos) Issue2->Sol2 Accelerate reductive elimination Success Intact Cyclobutane Core High Yield Sol1->Success Sol2->Success

Fig 2: Troubleshooting logic for cross-coupling 1,3-disubstituted cyclobutanes to avoid ring opening.

References

  • Photochemical Strain-Release Driven Cyclobutylation of C(sp3)-Centered Radicals Source: ChemRxiv URL:[Link] (Derived from ChemRxiv DOI routing)

  • Synthesis and Functionalization of Cyclobutanes (Thesis) Source: Explore Bristol Research URL:[Link] (Derived from Bristol Research Portal)

Sources

Optimization

troubleshooting low yields in reductive amination of cyclobutanones

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Low Yields in Cyclobutanone Scaffolds The "Cyclobutanone Paradox" Why is my yield low when the ring is so reactive? Cyclobutanones present a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Low Yields in Cyclobutanone Scaffolds

The "Cyclobutanone Paradox"

Why is my yield low when the ring is so reactive?

Cyclobutanones present a unique synthetic challenge. Thermodynamically, the carbonyl carbon is highly electrophilic. The transition from


 (ideal angle 120°) to 

(ideal angle 109.5°) relieves significant ring strain within the ~90° constrained geometry.

However, this high reactivity is a double-edged sword. Low yields typically stem from three specific failure modes:

  • Direct Reduction (The "Race"): The reducing agent attacks the highly electrophilic ketone faster than the amine can form the iminium species, leading to cyclobutanol.

  • Volatility Loss: Many cyclobutanyl-amines are volatile oils. Standard rotary evaporation can strip your product into the trap.

  • Ring Instability: While less common in standard reductive aminations, strong Lewis acids or harsh conditions can trigger ring-opening or expansion.

Diagnostic Workflow

Identify your failure mode before changing the protocol.

Use this decision tree to diagnose the root cause of your low yield based on crude NMR/LCMS data.

DiagnosticTree Start Analyze Crude Mixture CheckSM Is Starting Ketone Present? Start->CheckSM CheckAlc Is Cyclobutanol Present? CheckSM->CheckAlc No (SM Consumed) Issue1 ISSUE: Stalled Equilibrium Imine formation is unfavorable. CheckSM->Issue1 Yes (SM Remains) Issue2 ISSUE: Direct Reduction Reducing agent is too aggressive. CheckAlc->Issue2 Yes (Major Product) Issue3 ISSUE: Volatility/Workup Loss Product formed but lost. CheckAlc->Issue3 No (Clean but Empty)

Figure 1: Diagnostic logic for identifying the specific point of failure in reductive amination.

Technical Solutions & Protocols
Scenario A: The "Direct Reduction" Fix (Standard)

Use when: You see large amounts of cyclobutanol side-product.

The key is to use Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄ or NaCNBH₃, STAB is sterically bulky and electron-deficient, making it much slower at reducing ketones than iminium ions.

The Protocol (Abdel-Magid Method):

  • Stoichiometry: 1.0 equiv Cyclobutanone + 1.1 equiv Amine.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Acid Additive (CRITICAL): Add 1.0–2.0 equiv Acetic Acid .

    • Why? STAB requires a proton source to facilitate the breakdown of the intermediate boron complex. Without AcOH, the reaction often stalls or favors direct reduction.

  • Reagent Addition: Add 1.4 equiv STAB after mixing ketone, amine, and acid.

  • Time: Stir 2–4 hours at RT.

Expert Tip: If using an HCl salt of an amine, add 1.0 equiv of Et₃N to free-base it in situ, but ensure AcOH is still present to buffer the STAB.

Scenario B: The "Stalled Equilibrium" Fix (Titanium Mediated)

Use when: The amine is electron-poor, sterically hindered, or the ketone is unreactive.

Standard conditions rely on equilibrium imine formation. If this equilibrium is poor, STAB won't work. Titanium(IV) Isopropoxide acts as both a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the right.

The Protocol (Mattson Method):

  • Complexation: Mix 1.0 equiv Cyclobutanone + 1.2 equiv Amine + 1.25 equiv Ti(OiPr)₄ (neat or in minimal THF).

  • Stir: Let stir for 1 hour. The solution will often turn viscous and yellow/orange.

  • Reduction: Dilute with EtOH or MeOH (required to solubilize the borohydride).

  • Reagent: Add 1.5 equiv NaBH₄ (Sodium Borohydride).

    • Note: We use NaBH₄ here, not STAB. The Ti-complex protects the ketone from direct reduction, allowing the use of the stronger reducing agent.

The "Titanium Emulsion" Cure: Titanium reactions are notorious for impossible workups (white goo).

  • The Fix: Quench the reaction with 1N NaOH or Rochelle's Salt (sat. aq.) . Stir vigorously until you see two distinct clear layers (organic and aqueous) with a white sandy precipitate at the interface. Filter through Celite before separating layers.

Mechanism & Causality

Understanding the competing pathways is essential for troubleshooting.

Mechanism Ketone Cyclobutanone (Electrophilic) Hemi Hemiaminal (Unstable) Ketone->Hemi + Amine Alcohol Cyclobutanol (Dead End) Ketone->Alcohol Direct Reduction (Fast with NaBH4) Amine Amine (Nucleophile) Iminium Iminium Ion (Target Intermediate) Hemi->Iminium - H2O (Ti(OiPr)4 helps here) Product Amine Product Iminium->Product Selective Reduction (Fast with STAB)

Figure 2: Competing pathways. The goal is to maximize the upper path (Iminium) and block the lower path (Direct Reduction).

Comparative Data: Reducing Agents
ReagentSelectivity (Imine vs Ketone)Acid ToleranceToxicityBest Use Case
NaBH(OAc)₃ (STAB) High Excellent (needs AcOH)LowStandard protocols; prevents direct reduction.
NaBH₃CN ModerateGood (needs pH 6)High (HCN risk) Older protocols; rarely better than STAB.
NaBH₄ LowPoor (decomposes)LowOnly used after pre-forming imine (e.g., with Ti).
Picoline Borane HighGoodLowGreen alternative to STAB; easier workup.
Frequently Asked Questions (FAQ)

Q: My product is disappearing on the rotovap. What do I do? A: Cyclobutanyl amines are often volatile.

  • Solution: Do not evaporate to dryness as a free base. After workup, treat your organic layer with 2M HCl in ether/dioxane to precipitate the non-volatile HCl salt . Filter the solid salt instead of evaporating.

Q: Can I use NaBH₄ for the one-pot procedure? A: Generally, no . NaBH₄ is too strong and will reduce the cyclobutanone to cyclobutanol before the imine forms. You must use the Titanium protocol (Method B) if you wish to use NaBH₄.

Q: Why did my reaction turn black/tarry? A: Cyclobutanones are sensitive to strong bases which can cause aldol-like polymerization or ring-opening. Ensure your amine is not too basic, or buffer the system with Acetic Acid immediately.

Q: I'm using an amine salt (e.g., Methylamine HCl). Do I need base? A: Yes. You must release the free amine. Add 1.0 equiv of Triethylamine (TEA) or DIPEA. However, for STAB reactions, you still need to add Acetic Acid to facilitate the hydride transfer.

References
  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[1] Chem.1996 , 61, 3849–3862.[1][2] Link

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." J. Org.[1] Chem.1990 , 55, 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." J. Chem. Soc., Perkin Trans.[3] 11998 , 2527–2532.[3] Link

Sources

Troubleshooting

protecting group strategies for 3-oxocyclobutane carboxylate derivatives

Welcome to the Advanced Synthesis Technical Support Center Topic: Orthogonal Protecting Group Strategies for 3-Oxocyclobutane Carboxylate Derivatives As bifunctional, highly strained molecules, 3-oxocyclobutane carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center Topic: Orthogonal Protecting Group Strategies for 3-Oxocyclobutane Carboxylate Derivatives

As bifunctional, highly strained molecules, 3-oxocyclobutane carboxylate derivatives present unique synthetic challenges. The presence of both an electrophilic ketone and an acidic carboxylate demands rigorous chemoselectivity. Furthermore, the inherent ring strain of the cyclobutane core (~26 kcal/mol) makes these intermediates highly susceptible to ring-opening side reactions under basic or thermal stress.

This technical guide provides field-proven troubleshooting insights, validated protocols, and mechanistic rationales to help you successfully navigate the protection and deprotection of these valuable scaffolds.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I attempted a Wittig olefination on the C3 ketone, but my yields are negligible and the reagent seems to be quenched. What went wrong? A: If your starting material is 3-oxocyclobutane-1-carboxylic acid, the free carboxylic acid is highly acidic (pKa ~4.5). Wittig reagents (phosphonium ylides) are strong bases. Before any nucleophilic attack can occur at the ketone, the ylide will deprotonate the carboxylic acid, effectively quenching your reagent and halting the reaction. Solution: You must mask the carboxylic acid prior to the reaction. Converting the acid to a benzyl ester using benzyl bromide and potassium carbonate is a highly effective strategy that tolerates the subsequent Wittig olefination.

Q2: During the Grignard addition to my carboxylate (to form a tertiary alcohol), I am seeing complex mixtures and acyclic byproducts. Why is my cyclobutane ring opening? A: Unprotected 3-oxocyclobutanes possess acidic protons at the C2 and C4 positions (alpha to the ketone). Strong bases, such as Grignard reagents, can act as bases rather than nucleophiles, deprotonating these alpha positions to form an enolate. Because of the high ring strain, this enolate can undergo a rapid retro-aldol-type cleavage to relieve the strain, destroying the cyclobutane core and yielding acyclic byproducts. Solution: Protect the ketone as an acetal (e.g., ethylene acetal or dimethyl acetal)[1]. This removes the electrophilic center and eliminates the alpha-acidity, stabilizing the ring against strong bases.

Q3: Is there a way to avoid protecting groups entirely when performing reductive aminations on the ketone? A: Yes, through biocatalysis. Recent advancements have demonstrated that specific engineered enzymes, such as imine reductases (IREDs) or transaminases, can perform highly diastereoselective reductive aminations directly on isopropyl 3-oxocyclobutane-1-carboxylate without requiring ketone protection[2]. This approach operates under mild aqueous conditions, preventing ring-opening and reducing synthetic steps.

Part 2: Visualizing the Protection Logic

To design a successful synthetic route, you must choose your protecting groups based on the downstream target site. The decision tree below outlines the orthogonal pathways for 3-oxocyclobutane carboxylates.

G Start 3-Oxocyclobutane Carboxylic Acid Ketone Target: Carboxylate Reactions Start->Ketone Needs Ketone Protection Acid Target: Ketone Reactions Start->Acid Needs Acid Protection Acetal Protect Ketone (Ethylene / Dimethyl Acetal) Ketone->Acetal MeOH/p-TsOH or Ethylene Glycol Ester Protect Carboxylate (Benzyl / t-Butyl Ester) Acid->Ester BnBr/K2CO3 or Isobutylene Grignard Grignard / Amidation at Carboxylate Acetal->Grignard Wittig Wittig / Reductive Amination at Ketone Ester->Wittig

Workflow for orthogonal protecting group selection in 3-oxocyclobutane derivatives.

Understanding the causality behind ring-opening is critical. The diagram below illustrates the mechanistic failure point when the ketone is left unprotected in the presence of strong bases.

Mechanism Unprotected Unprotected Ketone (C2/C4 Protons Acidic) Base Strong Base / Heat Unprotected->Base Enolate Enolate Intermediate (High Ring Strain) Base->Enolate Stable Stable Cyclobutane Core Base->Stable Chemoselective RingOpen Retro-Aldol Cleavage (Acyclic Byproduct) Enolate->RingOpen Strain Relief Protected Acetal Protected Ketone (No Acidic Protons) Protected->Base

Mechanism of base-induced ring opening vs. stabilization via acetal protection.

Part 3: Quantitative Data & Protecting Group Selection

The following table summarizes the quantitative parameters and compatibility profiles of common protecting groups used for 3-oxocyclobutane carboxylates, allowing for rapid comparison.

Protecting GroupTarget SiteReagentsDeprotection ConditionsCompatibility & StabilityCommon Issues
Dimethyl Acetal KetoneMeOH, cat. p-TsOH, 55 °C20% HCl (aq), RefluxStable to strong bases, Grignards, and hydrides.Harsh deprotection can cause ester hydrolysis[3].
Ethylene Acetal KetoneEthylene glycol, p-TsOHTFA/H₂O or mild HClHighly stable to nucleophiles; prevents enolization[1].Reversible; requires Dean-Stark trap to drive formation.
Benzyl (Bn) Ester CarboxylateBnBr, K₂CO₃, DMFH₂, Pd/C (Hydrogenolysis)Stable to mild acids/bases; allows Wittig on ketone.Hydrogenolysis will also reduce any internal alkenes.
tert-Butyl Ester CarboxylateIsobutylene, H₂SO₄TFA / DCMSterically hindered; highly stable to nucleophiles.Acidic deprotection may inadvertently cleave acetals.
Isopropyl Ester CarboxylateiPrOH, EDC, DMAPLiOH, H₂O/THFCompatible with biocatalytic reductive aminations[2].Susceptible to saponification under strong basic conditions.

Part 4: Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each includes specific in-process checks to confirm the success of the transformation before proceeding.

Protocol A: Ketone Protection via Dimethyl Acetal Formation

Objective: Synthesize methyl 3,3-dimethoxycyclobutane-1-carboxylate from 3-oxocyclobutanecarboxylic acid[3].

  • Setup: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in anhydrous methanol (0.5 M concentration).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv) to the solution. Causality note: Methanol acts as both the solvent and the reagent. The acid catalyst protonates the ketone, increasing its electrophilicity for nucleophilic attack by methanol.

  • Reaction: Heat the mixture to 55 °C and stir continuously for 72 hours under an inert nitrogen atmosphere.

  • Quench (Self-Validation Step 1): Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. Check: Use pH paper to ensure the aqueous layer is mildly basic (pH ~8). If the acid catalyst is not fully neutralized, the acetal will revert to the ketone during the aqueous workup.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation (Self-Validation Step 2): Obtain a ¹H NMR spectrum of the crude oil.

    • Success Indicator: Look for the appearance of a sharp singlet integrating to 6 protons at ~3.2 ppm (the two methoxy groups) and the disappearance of the characteristic ketone ¹³C NMR peak at ~210 ppm. Note that this protocol simultaneously esterifies the carboxylic acid to a methyl ester.

Protocol B: Carboxylate Protection via Benzyl Esterification

Objective: Synthesize benzyl 3-oxocyclobutane-1-carboxylate to enable downstream ketone functionalization.

  • Setup: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.3 M concentration) in a round-bottom flask.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (1.5 equiv) and stir for 15 minutes at room temperature. Causality note: K₂CO₃ is a mild base that selectively deprotonates the carboxylic acid without being strong enough to heavily enolize the C3 ketone, thus preventing ring-opening.

  • Alkylation: Add benzyl bromide (BnBr) (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the heterogeneous mixture at room temperature for 12 hours.

  • Workup: Dilute the reaction mixture with water to dissolve the inorganic salts, then extract three times with diethyl ether or EtOAc. Wash the organic layer extensively with water (3x) to remove residual DMF, followed by brine. Dry over MgSO₄ and concentrate.

  • Analytical Validation: Perform Thin Layer Chromatography (TLC) using a UV lamp.

    • Success Indicator: The product will appear as a highly UV-active spot (due to the benzyl aromatic ring) with a higher Rf value than the starting acid. Confirm with ¹H NMR by identifying the new benzylic CH₂ singlet at ~5.1 ppm and the aromatic protons at ~7.3 ppm.

References

  • BenchChem Technical Support Team.
  • Chemical Communications. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[3.3]heptanes". RSC Publishing.

  • MDPI. "Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals". MDPI.
  • MDPI. "Synthesis of Arginase Inhibitors: An Overview". MDPI.

Sources

Optimization

controlling diastereoselectivity in cyclobutane ketone reduction

Welcome to the Technical Support Center for cyclobutane chemistry. The reduction of cyclobutanones to highly enantio- and diastereopure cyclobutanols is a critical transformation in modern drug discovery, particularly fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclobutane chemistry. The reduction of cyclobutanones to highly enantio- and diastereopure cyclobutanols is a critical transformation in modern drug discovery, particularly for synthesizing rigid bioisosteres. However, the unique ring strain (~26 kcal/mol) and puckered "butterfly" conformation of the four-membered ring introduce unique stereoelectronic challenges.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you achieve absolute control over your diastereomeric ratios (dr).

Strategic Workflow: Selecting Your Reduction Pathway

Before troubleshooting, ensure your synthetic strategy aligns with the inherent conformational biases of your specific cyclobutanone substrate.

G Start Cyclobutanone Reduction Strategy Sub3 3-Substituted Substrate Start->Sub3 Sub2 2-Substituted Substrate Start->Sub2 Cis Target: cis-Isomer (Substrate Control) Sub3->Cis Trans Target: trans-Isomer (Reagent Control) Sub3->Trans DKR Dynamic Kinetic Resolution (DYRKR) Sub2->DKR Epimerizable alpha-center Chem Chemical Hydrides (NaBH4, L-Selectride) Cis->Chem High dr via butterfly conformer Bio Biocatalysis (KRED Screening) Trans->Bio Overrides substrate bias DKR->Bio

Workflow for selecting diastereoselective cyclobutanone reduction strategies.

Frequently Asked Questions (Troubleshooting)

Q1: Why does the reduction of my 3-substituted cyclobutanone overwhelmingly yield the cis-diastereomer, even when I switch to bulky hydrides like L-Selectride? A1: This is a classic example of substrate control overriding reagent sterics. Unlike cyclohexanones, cyclobutanones adopt a rapidly equilibrating, puckered "butterfly" conformation. Computational and experimental studies demonstrate that hydride attack preferentially occurs from the face that yields the cis alcohol (>90% dr), regardless of the reducing agent's steric bulk[1]. The transition state that minimizes transannular cross-ring strain strongly directs the hydride trajectory, pushing the resulting hydroxyl group into a pseudo-equatorial position that is cis to the 3-substituent[1].

Q2: I specifically need the trans-1,3-cyclobutanol isomer for my SAR study, but chemical hydrides only give me cis. How can I invert this selectivity? A2: Because the substrate's conformational bias heavily favors the cis pathway, standard chemical reagent control is insufficient. You must pivot to biocatalysis. Ketoreductases (KREDs) offer a stereodivergent approach[2]. By screening a panel of commercially available KREDs, you can completely override the substrate's inherent bias. Specific KREDs possess engineered active sites that lock the cyclobutanone into an orientation that exclusively exposes the sterically hindered face to the NADPH cofactor, yielding the trans-isomer with excellent diastereomeric excess[2].

Q3: I am reducing an α-chiral (2-substituted) cyclobutanone and getting a 1:1 mixture of diastereomers. How can I control this? A3: 2-substituted cyclobutanones are highly prone to epimerization at the α-position under basic or ambient conditions. If the α-proton is acidic (e.g., α-fluoro-β-keto esters), you can leverage Dynamic Reductive Kinetic Resolution (DYRKR) using KREDs[3]. The enzyme selectively reduces one enantiomer of the rapidly equilibrating ketone mixture faster than the other, funneling the reaction into a single syn or anti diastereomer[3]. Alternatively, using DIBAL-H (which coordinates to the carbonyl and adds from the more hindered face) versus L-Selectride (which attacks the less hindered face) can provide divergent chemical control, provided the reaction is kept at strictly low temperatures (-78 °C) to suppress epimerization[4].

Q4: I observed unexpected fragmentation and ring-opening during my reduction. What caused this? A4: Cyclobutanes possess significant ring strain. While standard two-electron hydride reductions (NaBH4, L-Selectride) preserve the ring, single-electron transfer (SET) conditions (e.g., SmI2 or dissolving metal reductions) generate highly strained cyclobutyl ketyl radicals[5]. These radicals are highly susceptible to rapid β-scission, leading to acyclic ketones[5]. To prevent ring-opening, strictly avoid SET reductants and maintain closed-shell, two-electron hydride transfer mechanisms.

Quantitative Data: Diastereomeric Outcomes by Reagent

The following table summarizes the expected diastereomeric outcomes based on the intersection of substrate class and reduction methodology.

Reducing SystemSubstrate TypeMajor DiastereomerMechanism of Stereocontrol
NaBH4 (-78 °C)3-substitutedcis (>9:1 dr)Substrate Control (Butterfly conformation)
L-Selectride (-78 °C)3-substitutedcis (>95:5 dr)Substrate Control (Steric/Conformational)
KRED-110 (Biocatalysis)2-substitutedanti (2S, 3S)Reagent Control (Enzyme Active Site DYRKR)
KRED-130 (Biocatalysis)2-substitutedsyn (2S, 3R)Reagent Control (Enzyme Active Site DYRKR)
DIBAL-H (-78 °C)2-substitutedanti favoredChelation / Steric Approach Control
Validated Experimental Protocols
Protocol A: Diastereoselective cis-Reduction of 3-Substituted Cyclobutanones

This self-validating protocol relies on low temperatures to rigidify the cyclobutane conformation, maximizing the inherent substrate bias toward the cis-isomer[1],[6].

  • Preparation: In an oven-dried, argon-purged flask, suspend 1.0 equivalent of the 3-substituted cyclobutanone in anhydrous THF to achieve a 0.05 M concentration.

  • Thermal Control: Submerge the flask in a dry ice/acetone bath and allow the mixture to equilibrate to -78 °C for 15 minutes.

  • Hydride Delivery: Dropwise add 1.2 equivalents of L-Selectride (1.0 M solution in THF) via syringe down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Reaction Monitoring: Stir for 2 hours at -78 °C. Monitor consumption of the starting material via TLC (typically 3:1 Hexanes:EtOAc, visualized with KMnO4).

  • Oxidative Quench: Once complete, quench the reaction at -78 °C by carefully adding 10% aqueous NaOH, followed by 30% H2O2 to oxidize the intermediate organoborane. Allow the mixture to warm to room temperature over 30 minutes.

  • Self-Validation (NMR): Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na2SO4 and concentrate in vacuo. Do not purify yet. Take a crude 1H-NMR in CDCl3 and integrate the distinct carbinol protons (typically shifting between 3.8–4.5 ppm) to accurately determine the cis:trans ratio before any column-induced fractionation occurs.

Protocol B: Stereodivergent Biocatalytic Reduction (DYRKR)

Use this protocol when chemical hydrides fail to provide the desired trans-isomer or when resolving epimerizable 2-substituted cyclobutanones[3].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4 and 1 mM NADP+ cofactor.

  • Enzyme & Recycling System: To 10 mL of the buffer, add 50 mg of the selected KRED enzyme (e.g., KRED-130 for syn preference) and 20 mg of Glucose Dehydrogenase (GDH). Add 1.5 equivalents of D-glucose as the terminal reductant.

  • Substrate Addition: Dissolve 0.5 mmol of the cyclobutanone in 0.5 mL of DMSO (ensuring final DMSO concentration does not exceed 5% v/v to prevent enzyme denaturation). Add this dropwise to the stirring buffer system.

  • Incubation: Incubate the reaction at 30 °C with orbital shaking (250 rpm) for 24–48 hours.

  • Self-Validation (Mosher Ester Analysis): Extract the mixture with MTBE (3x) and concentrate. To unambiguously validate the absolute stereochemistry and dr, derivatize the crude cyclobutanol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid chloride (MTPA-Cl). Analyze the resulting Mosher esters via 19F-NMR spectroscopy; the distinct fluorine shifts will confirm both the enantiomeric and diastereomeric excess[3].

References

1.[1] Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. 2.[6] Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. 3.[5] The Stereoselective Synthesis of Functionalised Cyclobutanols. University of Glasgow. 4.[2] Ketoreductase-Mediated Stereodivergent Synthesis of 1,1-Disubstituted Cyclobutan-3-ols. ResearchGate. 5.[3] Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska. 6.[4] Cobalt Catalysis for Enantioselective Cyclobutanone Construction. eScholarship.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Cyclobutane Ester Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with cyclobutane ester synthesis.

The intramolecular cyclization of malonic esters with 1,3-dihalopropanes is a foundational method for constructing cyclobutane rings. However, isolating the target cyclobutane ester is notoriously difficult because unreacted starting materials (e.g., 1,3-dibromopropane and diethyl malonate) share nearly identical polarities and overlapping boiling points with the final product. This guide provides field-proven, mechanistically grounded strategies to isolate your target compound with high purity.

Physicochemical Properties of Synthesis Components

Understanding the physical properties of your reaction mixture is the first step in designing a successful purification strategy.

Table 1: Physicochemical Profile of a Standard Cyclobutane Synthesis Mixture

ComponentRole in SynthesisMolecular Weight ( g/mol )Boiling Point (°C)Solubility Profile
Diethyl malonate Nucleophile / Starting Material160.17199Soluble in EtOH, Ether, EtOAc; Slightly soluble in H₂O
1,3-Dibromopropane Electrophile / Alkylating Agent201.89167Soluble in Ether, Chloroform; Insoluble in H₂O
Diethyl 1,1-cyclobutanedicarboxylate Target Product200.23224Soluble in Ether, EtOAc; Insoluble in H₂O
Sodium bromide (NaBr) Inorganic Byproduct102.891390Highly soluble in H₂O; Insoluble in organics
Purification Workflow

The following diagram outlines a robust, multi-step purification logic designed to systematically eliminate salts, unreacted nucleophiles, and unreacted electrophiles.

G N1 Crude Reaction Mixture (Ester, Malonate, Dihalide, Salts) N2 Aqueous Quench & Extraction (H2O / EtOAc) N1->N2 N3 Aqueous Phase (Salts: NaBr, NaOEt) N2->N3 Discard N4 Organic Phase (Ester, Malonate, Dihalide) N2->N4 Retain N5 Chemoselective Saponification (Removes Malonate) N4->N5 N6 Polymer-Bound Scavenging (Removes Dihalide) N5->N6 N7 Vacuum Distillation (Final Polish) N6->N7 N8 Pure Cyclobutane Ester N7->N8 Target Fraction

Workflow for the systematic purification of cyclobutane ester synthesis mixtures.

Troubleshooting Guide: Identifying and Removing Unreacted Reagents

Q: Why does my cyclobutane ester co-elute with 1,3-dibromopropane during silica gel chromatography, and how can I separate them? A: Root Cause: Both the target cyclobutane ester and 1,3-dibromopropane are relatively non-polar and lack strong hydrogen-bonding donors or acceptors. This results in nearly identical retention factors (


) on normal-phase silica gel.
Solution:  Bypass traditional chromatography. Instead, utilize a polymer-bound amine scavenger (detailed in Protocol 2). The primary amines on the solid support act as nucleophiles, reacting with the electrophilic 1,3-dibromopropane via an 

mechanism to form a resin-bound species that can be simply filtered out of the mixture.

Q: I am experiencing intractable emulsions during the initial aqueous quench. How can I resolve this? A: Root Cause: The cyclization reaction relies on strong bases (e.g., sodium ethoxide) and generates stoichiometric amounts of sodium bromide 1. High ionic strength combined with partially hydrolyzed malonate byproducts creates a surfactant-like effect, heavily stabilizing the emulsion. Solution: Do not shake the separatory funnel vigorously; instead, gently invert it. If an emulsion has already formed, add a small volume of saturated brine (NaCl) to further increase the aqueous ionic strength, forcing the organic compounds out of the aqueous phase. If the emulsion persists, vacuum-filter the entire biphasic mixture through a tightly packed pad of Celite to break the emulsion mechanically.

Q: My product degrades or polymerizes during vacuum distillation. What is causing this? A: Root Cause: Extended heating at atmospheric pressure or under insufficient vacuum causes the highly strained cyclobutane ring to undergo thermal ring-opening or intermolecular side reactions. Solution: Always perform distillations under high vacuum (< 5 mmHg) to significantly lower the boiling point of the ester (e.g., distilling at ~100–105 °C instead of the atmospheric 224 °C). Ensure a magnetic stir bar or boiling chips are used to prevent superheating and bumping.

Self-Validating Experimental Protocols
Protocol 1: Chemoselective Saponification for Malonate Removal

Causality: Diethyl malonate is significantly less sterically hindered than the 1,1-disubstituted cyclobutane ester. A controlled, substoichiometric addition of hydroxide selectively hydrolyzes the unreacted malonate into a water-soluble carboxylate salt, leaving the sterically protected target ester intact.

  • Preparation: Dissolve the crude organic mixture in a 4:1 mixture of Tetrahydrofuran (THF) and Deionized Water.

  • Reaction: Cool the mixture to 0 °C. Add 0.5 equivalents of LiOH·H₂O (relative to the estimated molar amount of unreacted malonate).

  • Incubation: Remove the ice bath and stir the reaction vigorously at room temperature for exactly 2 hours.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL). The aqueous layer will retain the hydrolyzed malonate salts.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Analyze the organic phase via TLC (Hexanes:EtOAc 8:2). Visualize the plate by dipping it in Phosphomolybdic Acid (PMA) stain and heating. The lower

    
     spot corresponding to diethyl malonate must be completely absent, confirming successful chemoselective removal.
    
Protocol 2: Polymer-Bound Scavenging of Unreacted 1,3-Dibromopropane

Causality: Distillation often leads to the co-distillation of the dihalide with the product. Polymer-bound chemical scavengers are functionalized materials designed to selectively form covalent bonds with specific unreacted reagents 2. Aminomethyl polystyrene acts as a solid-phase nucleophile, covalently trapping the electrophilic 1,3-dibromopropane so it can be filtered away.

  • Preparation: Dissolve the crude cyclobutane ester in anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.2 M.

  • Scavenger Addition: Add 2.0 equivalents of polymer-bound amine scavenger resin (e.g., aminomethyl polystyrene, loading ~2.0 mmol/g).

  • Agitation: Agitate the suspension gently on an orbital shaker at 35 °C for 12 hours. (Do not use a magnetic stir bar, as it will physically grind and destroy the polymer beads).

  • Filtration: Filter the mixture through a coarse fritted glass funnel to remove the resin.

  • Washing: Wash the resin bed with additional DCM (2 × 10 mL) to ensure complete recovery of the cyclobutane ester. Concentrate the filtrate.

  • Self-Validation: Analyze the concentrated filtrate via

    
    H NMR (CDCl₃). The characteristic triplet at ~3.4 ppm (representing the CH₂-Br protons) of 1,3-dibromopropane must be absent, indicating complete electrophile scavenging.
    
Frequently Asked Questions (FAQs)

Q1: Why is 1,3-dibromopropane preferred over 1,3-dichloropropane, and how does this affect purification? A1: 1,3-dibromopropane is significantly more reactive due to the weaker C–Br bond, which facilitates the thermodynamically challenging intramolecular ring closure required to form the strained cyclobutane ring 3. However, its higher boiling point (167 °C) compared to the dichloro analog makes it harder to remove via simple evaporation, necessitating the chemical scavenging or fractional distillation techniques outlined above.

Q2: Can steam distillation be used as a primary purification step? A2: Yes. Classical procedures for cyclobutane ester synthesis utilize steam distillation to separate the volatile target ester and unreacted malonate from non-volatile polymeric byproducts and inorganic salts 3. However, following steam distillation, the organic layer must still be fractionally distilled or chemically treated to separate the malonate from the product.

Q3: Is it possible to use reverse-phase HPLC for large-scale purification? A3: While preparative reverse-phase HPLC (using C18 columns and Acetonitrile/Water gradients) offers excellent resolution between the ester, malonate, and dihalide, it is generally not cost-effective or scalable for early-stage intermediates. It should be reserved for final active pharmaceutical ingredient (API) polishing rather than bulk intermediate purification.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate

Executive Summary This technical guide analyzes the 1H NMR spectral characteristics of Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (Target Compound). It is designed for medicinal chemists and structural biologists va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the 1H NMR spectral characteristics of Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (Target Compound). It is designed for medicinal chemists and structural biologists validating the synthesis of conformationally restricted amino acid precursors.

The guide compares the Target Compound against its direct synthetic precursor, Methyl 3-oxocyclobutane-1-carboxylate , to highlight the diagnostic spectral shifts caused by the quaternary substitution at the C1 position.[1]

Structural Logic & NMR Expectations

The Challenge of Cyclobutanones

Cyclobutanones exhibit unique NMR behaviors due to ring strain and "butterfly" puckering conformations. Unlike rigid planar systems, the cyclobutane ring undergoes rapid equilibration between puckered conformers, often averaging signals at room temperature.

Structural Analysis of the Target[1]
  • C1 Position (Quaternary): Substituted with a Methyl Ester (

    
    ) and a Methoxy group (
    
    
    
    ).[1] This eliminates the methine proton found in the precursor, serving as a primary confirmation of synthesis.
  • C3 Position (Ketone): The carbonyl group creates a des-shielding cone affecting the adjacent methylene protons (C2 and C4).[1]

  • Symmetry: The molecule possesses a plane of symmetry passing through C1 and C3. Consequently, the methylene protons at C2 are chemically equivalent to those at C4. However, within each methylene group, the protons are diastereotopic (cis vs. trans relative to the C1-methoxy group).

StructureLogic Target Target: Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate Feature1 C1: Quaternary Center (No Proton) Target->Feature1 Precursor Precursor: Methyl 3-oxocyclobutane-1-carboxylate Feature2 C1: Methine Proton (Multiplet ~3.2 ppm) Precursor->Feature2 Outcome1 Diagnostic: Loss of C1-H Coupling Feature1->Outcome1 Outcome2 Diagnostic: Appearance of OMe Singlet Feature1->Outcome2

Figure 1: Structural logic dictating the key spectral differences between the target and its precursor.[1]

Comparative Spectral Analysis

This section compares the Target Compound with Methyl 3-oxocyclobutane-1-carboxylate (CAS: 695-95-4).[1][2][3] The primary objective is to confirm the installation of the methoxy group at C1.

Chemical Shift Data (Solvent: CDCl3, 400 MHz)
FeaturePrecursor (Methyl 3-oxocyclobutane-1-carboxylate)Target (Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate)Diagnostic Note
Ester Methyl (

)

ppm (Singlet)

ppm (Singlet)
Minor downfield shift due to geminal OMe.[1]
Ether Methyl (

)
Absent

ppm (Singlet)
Primary confirmation peak.
C1 Methine (

)

ppm (Multiplet)
Absent Disappearance confirms quaternary substitution.[1]
Ring Methylene (

)

ppm (Complex Multiplet)

ppm (AB System / Doublets)
Target ring protons appear as distinct doublets due to diastereotopicity and lack of coupling to H-1.[1]
Detailed Signal Interpretation
The Ring Protons (C2/C4)[1]
  • In the Precursor: The protons on C2/C4 are coupled to the methine proton at C1, creating a complex multiplet (often overlapping with the methine signal itself).

  • In the Target: With no proton at C1, the C2/C4 protons form an isolated spin system. Due to the fixed stereochemistry at C1, the protons on the "top" face of the ring (cis to OMe) are magnetically distinct from those on the "bottom" face (trans to OMe).[1]

    • Expectation: Two sets of doublets (an AB system) with a large geminal coupling constant (

      
      ).
      
    • Shift Range: The protons cis to the carbonyl and cis to the ester/methoxy group will experience different shielding environments, typically spanning 2.8 to 3.6 ppm.

Experimental Protocol

To ensure high-resolution data capable of resolving the geminal coupling of the ring protons, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the target compound.

  • Solvent: Dissolve in 0.6 mL of Chloroform-d (CDCl3) (99.8% D) containing 0.03% TMS.

    • Alternative: If ring proton resolution is poor in CDCl3 due to accidental overlap, use Benzene-d6 (C6D6) .[1] The magnetic anisotropy of the benzene ring often shifts the ester and ketone signals differently, resolving overlapping multiplets.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for cyclobutane shimming).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbons and methoxy groups may have longer T1 relaxation times; a short D1 can suppress the integration of the methyl singlets.
    
  • Scans (NS): 16–64 scans (sufficient for >5 mg sample).[1]

  • Spectral Width: -2 to 14 ppm.

Protocol Start Start: Purified Oil/Solid Solvent Dissolve in CDCl3 (Alt: C6D6 for overlap) Start->Solvent Acquire Acquire 1H NMR (D1 >= 2.0s) Solvent->Acquire Process Process: Phase & Baseline Ref: TMS = 0.00 ppm Acquire->Process Analyze Check Integrals: 3H (Ester) : 3H (Ether) : 4H (Ring) Process->Analyze

Figure 2: Validated workflow for acquiring and analyzing the target spectrum.[1]

Troubleshooting & Validation

Integration Mismatch
  • Issue: The integration of the methoxy singlets (3H) appears lower than expected relative to the ring protons.

  • Cause: Insufficient relaxation delay (D1). Methyl groups on heteroatoms often relax slower.

  • Solution: Increase D1 to 5–10 seconds or reduce the pulse angle to 30°.

Conformer Broadening[4]
  • Issue: Ring protons appear as broad humps rather than sharp doublets.

  • Cause: The cyclobutane ring is flipping between "butterfly" conformers at a rate intermediate to the NMR timescale.

  • Solution:

    • Cooling: Run the experiment at -20°C to freeze the conformation (sharpening peaks into distinct conformers).

    • Heating: Run at +50°C to induce rapid averaging (collapsing signals into a simplified average).

Water Contamination
  • Issue: A broad singlet appears near 1.56 ppm (Water in CDCl3) interfering with ring signals.

  • Solution: Cyclobutanones are hygroscopic. Dry the sample under high vacuum for 1 hour before dissolution, or add activated 4Å molecular sieves to the NMR tube.

References

  • Precursor Data: National Institutes of Health (NIH). Methyl 3-oxocyclobutane-1-carboxylate | C6H8O3.[1][2][3][4] PubChem Compound Summary. Available at: [Link][1]

  • Cyclobutane Conformations: Moriarty, R. M. (1974). Stereochemistry of Cyclobutane Derivatives. Topics in Stereochemistry, 8, 271-421. (Foundational text on ring puckering effects in NMR).
  • Solvent Effects: Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. Available at: [Link][1]

  • Target Compound Record: PubChemLite. Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate. Available at: [Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to HRMS Data Interpretation for Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel small molecules is paramount. Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate, a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel small molecules is paramount. Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate, a substituted cyclobutane derivative, serves as a pertinent example of a molecule whose characterization benefits immensely from the precision of High-Resolution Mass Spectrometry (HRMS). This guide provides an in-depth, experience-driven comparison of analytical approaches, focusing on the interpretation of HRMS data and explaining the causality behind our experimental choices.

The Primacy of HRMS for Molecular Formula Determination

While various analytical techniques contribute to a complete structural picture, HRMS stands as the cornerstone for establishing the elemental composition of a molecule.[1][2] Unlike nominal mass instruments, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide mass measurements with accuracies in the low parts-per-million (ppm) range. This precision is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas—thereby providing a high degree of confidence in the assigned molecular formula. For a molecule like methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (C₇H₁₀O₄), this accuracy is the first and most crucial step in its identification.

Experimental Design: An Optimized LC-HRMS Workflow

The choice of analytical workflow is not arbitrary; it is dictated by the physicochemical properties of the analyte. Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate contains polar functional groups (an ester and a ketone) and lacks a chromophore for robust UV detection, making Liquid Chromatography coupled with Mass Spectrometry (LC-MS) the ideal platform.[1][3] Electrospray Ionization (ESI) is selected as the ionization source due to its "soft" nature, which minimizes in-source fragmentation and preserves the critical molecular ion.[4]

Caption: Optimized LC-HRMS workflow for the analysis of polar small molecules.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The acid/base is crucial for promoting ionization.

  • Chromatography: Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes. This separates the analyte from potential impurities.

  • Mass Spectrometry (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Full Scan (MS1): Acquire data from m/z 100-500 with a resolution of 70,000 (at m/z 200).

    • Data-Dependent MS/MS (MS2): Trigger fragmentation on the most abundant ions from the full scan using higher-energy collisional dissociation (HCD) with a normalized collision energy of 30.

Decoding the HRMS Spectrum: Molecular Ion and Adducts

The first step in data interpretation is identifying the molecular ion. In ESI, molecules are often detected as adducts, where the parent molecule is associated with a proton ([M+H]⁺) or other cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺).[5][6] Identifying these adducts is a self-validating system; the precise mass difference between them confirms the molecular weight of the analyte.[6][7]

For methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (C₇H₁₀O₄), the monoisotopic mass is 158.0579 Da.[8] The expected m/z values for common adducts are summarized below.

Adduct FormCalculated Exact m/zMass Difference (Da)
[M+H]⁺ 159.0652+1.0073
[M+NH₄]⁺ 176.0917+18.0338
[M+Na]⁺ 181.0471+22.9892
[M+K]⁺ 197.0211+38.9632
[M-H]⁻ 157.0506-1.0073
[M+HCOO]⁻ 203.0561+44.9982
Table 1: Predicted high-resolution m/z values for common adducts of C₇H₁₀O₄. Data sourced from PubChem predictions and common adduct calculations.[8][9]

Observing a peak at m/z 181.0471 alongside the primary [M+H]⁺ peak at 159.0652 is strong evidence that 158.0579 Da is the correct molecular weight, as the mass difference (21.9819 Da) precisely corresponds to the replacement of H⁺ with Na⁺.

Structural Elucidation via Tandem MS (MS/MS): The Fragmentation Cascade

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) provides the pieces to solve the structural puzzle.[2][10] In this process, the molecular ion (e.g., [M+H]⁺ at m/z 159.0652) is isolated and fragmented, and the masses of the resulting fragment ions are measured.

The fragmentation of cyclobutane derivatives is known to proceed via characteristic pathways, often involving ring-opening to alleviate ring strain, followed by the loss of stable neutral molecules.[11][12][13] For methyl 1-methoxy-3-oxocyclobutane-1-carboxylate, we can predict a logical fragmentation cascade.

Fragmentation M [M+H]⁺ m/z 159.0652 F1 m/z 127.0390 M->F1 - CH₃OH (Methanol, 32.0262 Da) F2 m/z 101.0603 M->F2 - C₂H₄O (Ketene, 42.0106 Da) + Ring Opening F3 m/z 99.0441 F1->F3 - CO (27.9949 Da) F4 m/z 71.0491 F3->F4 - CO (27.9949 Da)

Caption: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion of the target analyte.

Interpretation of the Fragmentation Pathway:

  • Loss of Methanol (m/z 127.0390): A primary loss is often the elimination of the methoxy group along with a proton from the ring to form a stable neutral molecule, methanol (CH₃OH). This is a common fragmentation route for methoxy-containing compounds.

  • Ring Cleavage and Loss of Ketene (m/z 101.0603): Cyclobutane rings can cleave across opposite bonds.[12] A plausible pathway involves the cleavage of the C1-C2 and C3-C4 bonds, followed by the elimination of the keto group as ketene (H₂C=C=O), a stable neutral loss.

  • Sequential Loss of Carbon Monoxide (m/z 99.0441 and m/z 71.0491): The fragment at m/z 127.0390, being an unsaturated acylium ion, can undergo sequential losses of carbon monoxide (CO), a characteristic fragmentation for carbonyl-containing ions.[14]

A Comparative Analysis: Situating HRMS in the Analytical Landscape

No single technique tells the whole story. A comprehensive characterization relies on integrating data from multiple orthogonal techniques.[1]

TechniqueInformation Provided for this AnalyteStrengthsLimitations
LC-HRMS Primary: Elemental Formula (C₇H₁₀O₄). Secondary: Structural fragments confirming functional groups (ester, methoxy, keto-cyclobutane).Unmatched mass accuracy and sensitivity.[2]Provides connectivity information indirectly through fragmentation.
Nuclear Magnetic Resonance (NMR) Primary: Complete C-H framework, connectivity, and stereochemistry. Would confirm the cyclobutane ring and substituent positions.The gold standard for definitive structure elucidation.Lower sensitivity than MS; requires more sample.
Gas Chromatography-Mass Spec (GC-MS) Provides mass spectrum, but hard ionization (EI) would cause extensive fragmentation, likely losing the molecular ion.[4][13]Excellent for separating volatile isomers.Extensive fragmentation can complicate interpretation for unknown compounds.
Infrared (IR) Spectroscopy Confirms presence of key functional groups: C=O (ketone ~1785 cm⁻¹, ester ~1740 cm⁻¹), C-O stretches.Fast, non-destructive, and excellent for functional group ID.Provides no information on molecular weight or atom connectivity.

Table 2: Comparison of analytical techniques for the characterization of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate.

Conclusion

The interpretation of HRMS data for a novel compound like methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is a logical, deductive process. It begins with the confident assignment of a molecular formula based on the accurate mass of the molecular ion and its adducts. This hypothesis is then tested and refined by analyzing the MS/MS fragmentation pattern, which provides definitive evidence for the presence of key structural motifs. While HRMS is an exceptionally powerful tool, its data should always be contextualized with complementary techniques like NMR for complete and unambiguous structural verification. This integrated approach represents the gold standard in modern chemical analysis, ensuring the highest level of scientific rigor.

References

  • Adduits ESI MS. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved March 7, 2026, from [Link]

  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS? Retrieved March 7, 2026, from [Link]

  • Krokhin, O. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. Retrieved March 7, 2026, from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved March 7, 2026, from [Link]

  • Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. eScholarship.org. Retrieved March 7, 2026, from [Link]

  • Al-Hadedi, A. A. M., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. PMC. Retrieved March 7, 2026, from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Pálinkó, I., et al. (n.d.). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. University of Massachusetts Boston. Retrieved March 7, 2026, from [Link]

  • Rojas-Lechuga, M. J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. Retrieved March 7, 2026, from [Link]

  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Pálinkó, I., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Repository of the Academy's Library. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (C7H10O4). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). LC–HRMS/MS spectra of the NPS beta-keto-2CB and DOB. Retrieved March 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved March 7, 2026, from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 7, 2026, from [Link]

  • University of Arizona. (n.d.). IntroMS_Data_Interpretation.docx. Retrieved March 7, 2026, from [Link]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of Beta-Keto Ester Cyclobutanes: A Comparative Analysis

For Immediate Release For researchers, scientists, and professionals in drug development, the precise characterization of novel molecular scaffolds is paramount. Among these, beta-keto ester cyclobutanes represent a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the precise characterization of novel molecular scaffolds is paramount. Among these, beta-keto ester cyclobutanes represent a unique class of compounds with significant potential in synthetic chemistry and medicinal research. Their inherent ring strain and dual carbonyl functionality present a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for beta-keto ester cyclobutanes, offering a comparative perspective against relevant chemical structures and detailing a robust experimental protocol for accurate spectral acquisition.

The Spectroscopic Challenge: Deciphering Ring Strain and Electronic Effects

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies.[1][2] For beta-keto ester cyclobutanes, the interpretation of their IR spectra requires a nuanced understanding of several contributing factors: the inherent ring strain of the cyclobutane moiety, the electronic interplay between the ketone and ester groups, and the potential for keto-enol tautomerism.

The four-membered cyclobutane ring imposes significant angle strain, which influences the vibrational frequencies of the bonds within and attached to the ring.[3][4][5] This is particularly evident in the carbonyl stretching frequencies. Concurrently, the electronic effects of the adjacent ketone and ester functionalities will also modulate these frequencies.

Characteristic Infrared Absorption Bands: A Comparative Breakdown

The IR spectrum of a beta-keto ester cyclobutane is a composite of the absorptions from its constituent parts, with each being influenced by the overall molecular structure.

Carbonyl (C=O) Stretching Vibrations: The Most Revealing Region

The most diagnostic region in the IR spectrum of a beta-keto ester cyclobutane is the carbonyl stretching region, typically found between 1600 and 1850 cm⁻¹. Due to the presence of two distinct carbonyl groups (ketone and ester), one can expect to observe two separate absorption bands.[6]

The position of these bands is highly sensitive to the ring strain. In general, incorporating a carbonyl group into a smaller ring increases the stretching frequency.[4][5][7] This is because the ring strain forces more s-character into the C-C bonds of the ring, leaving more p-character for the exocyclic C=O bond, which in turn strengthens the bond and increases the vibrational frequency.[4][5]

Below is a comparative table summarizing the expected carbonyl stretching frequencies:

Compound TypeKetone C=O Stretch (cm⁻¹)Ester C=O Stretch (cm⁻¹)Key Influencing Factors
Beta-Keto Ester Cyclobutane ~1780 - 1815 ~1745 - 1760 High ring strain significantly increases the ketone C=O frequency. The ester is also influenced, but to a lesser extent.
Acyclic Beta-Keto Ester~1720~1740Electronic effects of the two adjacent carbonyl groups.[6]
Cyclobutanone~1785N/AHigh ring strain.[7]
Acyclic Ketone~1715N/AStandard, unstrained C=O bond.[8]
Acyclic EsterN/A~1735 - 1750Standard, unstrained ester C=O bond.[9]

As the table illustrates, the ketone carbonyl of a beta-keto ester cyclobutane is expected to appear at a significantly higher wavenumber compared to its acyclic counterpart, a direct consequence of the cyclobutane ring's strain.

Cyclobutane Ring Vibrations

Identifying the cyclobutane ring itself through IR spectroscopy can be more challenging, as the characteristic absorptions are often weak and can vary.[10][11][12] However, certain regions have been identified where cyclobutane derivatives commonly absorb. The presence of a band in the 900–935 cm⁻¹ range can be indicative of the cyclobutane ring system.[13] Additionally, C-H stretching vibrations of the ring are expected in the typical alkane region of 2850-3000 cm⁻¹.[13]

Ester C-O Stretching Vibrations

Esters typically show two characteristic C-O stretching bands in the 1000 to 1300 cm⁻¹ region.[6][14] These correspond to the asymmetric and symmetric vibrations of the C-O-C moiety. For a beta-keto ester cyclobutane, these strong absorptions are expected to be present and can help confirm the presence of the ester functional group.

Keto-Enol Tautomerism

Beta-keto esters can exist in equilibrium with their enol tautomer.[1] While often the keto form predominates, the presence of the enol form would introduce distinct features in the IR spectrum:

  • A broad O-H stretching band around 3200-3600 cm⁻¹.

  • A C=C stretching band around 1650 cm⁻¹.

  • The carbonyl absorption would be shifted to a lower frequency due to conjugation.

In many cases, especially in non-polar solvents, the keto form is the major species observed.[15]

Visualizing the Vibrational Landscape

The following diagram, generated using DOT language, illustrates the key structural features of a generic beta-keto ester cyclobutane and their corresponding characteristic IR absorption ranges.

IR_Peaks cluster_molecule Beta-Keto Ester Cyclobutane cluster_peaks Characteristic IR Absorptions (cm⁻¹) mol R-C(=O)-C(R')-C(=O)OR'' within a cyclobutane ring ketone Ketone C=O Stretch ~1780 - 1815 mol->ketone Ketone Carbonyl ester_co Ester C=O Stretch ~1745 - 1760 mol->ester_co Ester Carbonyl ch_stretch C-H Stretch (ring) ~2850 - 3000 mol->ch_stretch Ring C-H Bonds ester_c_o Ester C-O Stretches ~1000 - 1300 mol->ester_c_o Ester C-O Bonds ring_vib Cyclobutane Ring ~900 - 935 mol->ring_vib Ring Skeleton

Caption: Key IR absorptions for a beta-keto ester cyclobutane.

Experimental Protocol for Acquiring High-Quality IR Spectra

The following is a detailed methodology for obtaining the IR spectrum of a beta-keto ester cyclobutane using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common and convenient technique.[16]

I. Instrument Preparation and Background Scan
  • Instrument Activation: Ensure the FTIR spectrometer is powered on and has had adequate time to warm up as per the manufacturer's guidelines. This ensures thermal stability of the source and detector.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. This removes any residues from previous measurements that could interfere with the spectrum.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument's own optical characteristics, which will be subtracted from the sample spectrum.

II. Sample Preparation and Analysis
  • Sample Application:

    • For liquid samples: Place a single drop of the neat liquid beta-keto ester cyclobutane directly onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the solid sample onto the crystal. Use the instrument's pressure clamp to press the solid firmly and evenly against the crystal surface to ensure good contact.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the desired range, typically 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add 16 to 32 scans.[1]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

III. Data Interpretation
  • Peak Identification: Identify the key absorption bands in the spectrum, paying close attention to the carbonyl region (1600-1850 cm⁻¹).

  • Comparative Analysis: Compare the observed peak positions with the expected values for beta-keto ester cyclobutanes and related compounds as detailed in the comparative table above.

  • Confirmation of Structure: Correlate the presence and positions of the characteristic peaks with the proposed molecular structure.

The workflow for this experimental protocol can be visualized as follows:

Workflow start Start instrument_prep Instrument Preparation (Warm-up, Clean ATR) start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Prepare and Apply Sample (Liquid or Solid) background_scan->sample_prep acquire_spectrum Acquire Sample Spectrum (16-32 scans) sample_prep->acquire_spectrum process_data Data Processing (Background Subtraction) acquire_spectrum->process_data interpret_spectrum Interpret Spectrum (Peak Identification & Comparison) process_data->interpret_spectrum end End interpret_spectrum->end

Caption: Experimental workflow for IR spectroscopy analysis.

Conclusion

The infrared spectrum of a beta-keto ester cyclobutane is a rich source of structural information. By understanding the interplay of ring strain and electronic effects, researchers can confidently identify the characteristic absorption bands, particularly the distinctly high-frequency ketone carbonyl stretch. This guide provides a framework for the interpretation of these complex spectra and a reliable protocol for their acquisition, empowering scientists in the synthesis and characterization of these valuable chemical entities.

References

  • Carter, R., Katon, J., & Bentley, F. (n.d.). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy.
  • Carter, R., Katon, J., & Bentley, F. (n.d.). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Optica Publishing Group.
  • Carter, R., Katon, J., & Bentley, F. (n.d.). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Optica Publishing Group.
  • (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC.
  • (n.d.). Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • (n.d.). IR Spectrum Acquisition.
  • (2024, February 16). Ring strain dramatically affects the carbonyl infrared stretching frequency. Explain the trend using. brainly.com.
  • (n.d.). Ring Strain and C=O Stretching Frequency. ECHEMI.
  • (2014, September 18). Ring Strain and C=O Stretching Frequency. Chemistry Stack Exchange.
  • (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.
  • (n.d.). IR Spectroscopy of Hydrocarbons. Unknown Source.
  • (n.d.). Using the carbonyl stretching frequency as a probe for ring strain...
  • (n.d.). Lab 2 - Infrared Spectroscopy (IR). WebAssign.
  • (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functio.
  • (n.d.). Infrared Spectroscopy. MMRC.
  • (n.d.). Infrared Spectroscopy Made Easy. HSC Chemistry & Physics.
  • (n.d.). Experiment 11 — Infrared Spectroscopy. Unknown Source.
  • (n.d.). Carbonyl - compounds - IR - spectroscopy. Unknown Source.
  • (n.d.). Esters. Unknown Source.
  • (2018, September 22). The C=O Stretch. Unknown Source.
  • (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC.
  • (n.d.). Characteristic Group Vibrations of Organic Molecules II. Unknown Source.
  • (2024, August 30). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters.
  • (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • (2025, August 29). Interpreting IR Spectra. Chemistry Steps.
  • (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
  • (n.d.). IR Absorption Table. Unknown Source.
  • (2023, March 6).

Sources

Comparative

Structural Comparison Guide: 1-Methoxy vs. 1-Amino Cyclobutane Carboxylates

This guide provides a structural and functional comparison of 1-aminocyclobutanecarboxylic acid (ACBC) and 1-methoxycyclobutanecarboxylic acid (1-MeO-CBC) .[1] It is designed for medicinal chemists and structural biologi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural and functional comparison of 1-aminocyclobutanecarboxylic acid (ACBC) and 1-methoxycyclobutanecarboxylic acid (1-MeO-CBC) .[1] It is designed for medicinal chemists and structural biologists evaluating these scaffolds for peptidomimetic design or bioisosteric replacement.[1]

[1]

Executive Summary

The transition from a 1-amino to a 1-methoxy substituent on a cyclobutane carboxylate scaffold represents a strategic "chiral switch" in physicochemical properties without significantly altering the steric volume.[1]

  • 1-Aminocyclobutanecarboxylic acid (ACBC): A conformationally restricted

    
    -amino acid.[1] It exists as a zwitterion at physiological pH, functions as a strong hydrogen bond donor/acceptor, and is widely used to induce 
    
    
    
    -turns or
    
    
    -helices in peptides.[1]
  • 1-Methoxycyclobutanecarboxylic acid (1-MeO-CBC): An

    
    -alkoxy acid bioisostere.[1] It lacks the zwitterionic character, offering higher lipophilicity and membrane permeability while retaining the gem-disubstituted "locking" effect on the ring pucker.
    

Structural & Conformational Analysis

Ring Puckering and Constraint

Both molecules feature a 1,1-disubstituted cyclobutane ring.[1] Unlike the planar cyclopropane, the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Pucker Angle: Typically

    
    .[1]
    
  • Substituent Orientation: In 1,1-disubstituted cyclobutanes, the substituents occupy pseudo-axial and pseudo-equatorial positions.[1]

    • ACBC: The amino and carboxyl groups compete for the pseudo-equatorial position. In peptide backbones, ACBC locks the

      
       torsion angles (
      
      
      
      ), strongly promoting helical or turn structures.
    • 1-MeO-CBC: The methoxy group is stereoelectronically similar to the amino group but lacks the H-bond donor capability.[1] The loss of the

      
       intramolecular H-bond (common in ACBC peptides) alters the preferred local folding, often leading to increased flexibility compared to the rigid ACBC.
      
Graphviz Diagram: Conformational Locking & Synthesis Logic

G cluster_0 Conformational Landscape cluster_1 Bioisosteric Impact Planar Planar Transition State (High Torsional Strain) Puckered Puckered 'Butterfly' Ground State (Relieved Strain) Planar->Puckered Relaxation Restricted Restricted Phi/Psi Angles (Bioactive Conformation) Puckered->Restricted 1,1-Disubstitution Effect ACBC 1-Amino (ACBC) H-Bond Donor/Acceptor Zwitterionic Restricted->ACBC MeO 1-Methoxy (1-MeO-CBC) H-Bond Acceptor Only Lipophilic Restricted->MeO

Figure 1: The thermodynamic drive from planar to puckered conformation in cyclobutanes creates a rigid scaffold.[1] ACBC and 1-MeO-CBC exploit this to lock pharmacophores in specific vectors.[1]

Physicochemical Comparison

The most critical divergence lies in the acid-base profile. ACBC is a zwitterion, whereas 1-MeO-CBC is a simple carboxylic acid.[1] This dictates their solubility and permeability profiles.[1]

Table 1: Comparative Physicochemical Data
Property1-Amino (ACBC)1-Methoxy (1-MeO-CBC)Impact on Drug Design
Ionization State (pH 7.4) Zwitterion (

)
Anion (

)
ACBC requires active transport (LAT1); MeO is more passively permeable (if COOH masked).[1]
pKa (COOH) ~2.3 - 2.5~3.6The

-ammonium group in ACBC is a stronger EWG than methoxy, lowering the COOH pKa.
pKa (Substituent) ~9.6 (

)
N/A (Ether oxygen is neutral)MeO eliminates the basic center, reducing cation-related toxicity (hERG binding).
H-Bonding Donor (3) & AcceptorAcceptor OnlyMeO cannot act as a donor; useful for removing intramolecular H-bonds that "hide" polar surface area.[1]
Lipophilicity (LogP) Highly Negative (Hydrophilic)~0.5 - 1.0 (Estimated)MeO significantly increases lipophilicity compared to the free amino acid.
Metabolic Stability High (Non-proteinogenic)Moderate to HighThe quaternary center blocks

-oxidation.[1] MeO can be susceptible to O-dealkylation by CYPs.[1]

Experimental Protocols

A. Synthesis of 1-Aminocyclobutanecarboxylic Acid (ACBC)

Method: Bucherer-Bergs Reaction This is the industry-standard route, scalable to multi-gram quantities.[1]

  • Reagents: Cyclobutanone (1.0 eq), Ammonium Carbonate (4.0 eq), Potassium Cyanide (2.0 eq), Ethanol/Water (1:1).

  • Hydantoin Formation:

    • Dissolve cyclobutanone in 50% EtOH/H2O.[1]

    • Add

      
       and KCN.
      
    • Heat to

      
       for 12-24 hours. The solution will turn yellow/brown.
      
    • Cool and acidify to precipitate the spiro-hydantoin intermediate.[1]

  • Hydrolysis:

    • Reflux the hydantoin in

      
       or 
      
      
      
      for 24-48 hours.[1]
    • Acidify with HCl to pH 6 (isoelectric point).[1]

    • Purification: Crystallize from water/ethanol or use ion-exchange chromatography (Dowex 50W).[1]

    • Yield: Typically 60-75%.[1]

B. Synthesis of 1-Methoxycyclobutanecarboxylic Acid

Method: O-Methylation of


-Hydroxy Intermediate
Since direct 

-methoxylation of the acid is difficult, the route proceeds via the cyanohydrin or

-hydroxy acid.[1]
  • Cyanohydrin Formation:

    • To a stirred solution of cyclobutanone (1.0 eq) in

      
       at 
      
      
      
      , add TMSCN (1.2 eq) and a catalytic amount of
      
      
      .
    • Stir for 2 hours to form the TMS-protected cyanohydrin.[1]

  • One-Pot Deprotection/Methylation:

    • Treat the intermediate with

      
       to form the 
      
      
      
      -hydroxy ester or acid.
    • Alternative (Williamson): React 1-bromo-cyclobutanecarboxylate (commercially available or from Hell-Volhard-Zelinsky of the acid) with Sodium Methoxide (

      
      ) in Methanol.[1]
      
    • Note: The 1,1-disubstitution pattern sterically hinders

      
      , so elimination to cyclobutene is a competing side reaction.[1] The Phase Transfer Catalysis (PTC)  method using 1-hydroxycyclobutanecarboxylic acid, MeI, and 
      
      
      
      (silver oxide) is milder and preferred to avoid elimination.
  • Protocol (Ag2O mediated):

    • Dissolve ethyl 1-hydroxycyclobutanecarboxylate (1.0 eq) in MeCN.

    • Add MeI (5.0 eq) and

      
       (2.0 eq).
      
    • Stir at room temperature for 16h. Filter through Celite.[1]

    • Hydrolyze the ester with

      
       in 
      
      
      
      .
    • Yield: ~50-60%.[1]

Graphviz Diagram: Synthetic Pathways

Synthesis Cyclobutanone Cyclobutanone Hydantoin Spiro-Hydantoin (Bucherer-Bergs) Cyclobutanone->Hydantoin KCN, (NH4)2CO3 Cyanohydrin 1-Hydroxy- cyclobutanecarbonitrile Cyclobutanone->Cyanohydrin TMSCN, ZnI2 ACBC 1-Amino-CBC (ACBC) Hydantoin->ACBC NaOH, Reflux (Hydrolysis) MeO_CBC 1-Methoxy-CBC (1-MeO-CBC) Cyanohydrin->MeO_CBC 1. MeOH/H+ 2. MeI, Ag2O 3. LiOH Bromo 1-Bromo- cyclobutanecarboxylate Bromo->MeO_CBC NaOMe/MeOH (Risk of Elimination)

Figure 2: Synthetic divergence from the common cyclobutanone precursor. The Bucherer-Bergs route (left) yields the amino acid, while the Cyanohydrin/Alkylation route (right) yields the methoxy acid.

References

  • Conformational Analysis of ACBC

    • Balaji, V. N., et al. (1995). "Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues." Peptide Research, 8(3), 178-186.[1]

  • Synthesis of ACBC (Bucherer-Bergs)

    • Sudo, R., & Ichihara, S. (1963). "Synthesis of 1-Aminocyclobutanecarboxylic Acid." Bulletin of the Chemical Society of Japan, 36(2), 145-147.

  • Acidity of Alpha-Heteroatom Acids

    • Bowden, K., et al. (2016). "Structure-Acidity Relationships in Carboxylic Acids." Journal of Chemical Research.[1] (General reference for pKa shifts of

      
      -methoxy vs 
      
      
      
      -amino acids).
  • Cyclobutane in Drug Design

    • Wilsily, A., et al. (2020). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. (Discusses metabolic stability and puckering).

Sources

Validation

Comparative Guide: Cyclopropane vs. Cyclobutane Amino Acid Analogs in Drug Design

Topic: Biological Activity of Cyclobutane vs. Cyclopropane Amino Acid Analogs Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison of 1-aminocyclopropanecarboxylic acid (ACP...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Cyclobutane vs. Cyclopropane Amino Acid Analogs Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of 1-aminocyclopropanecarboxylic acid (ACPC) and 1-aminocyclobutanecarboxylic acid (ACBC) analogs. These conformationally restricted amino acids (CRAAs) are critical tools in medicinal chemistry for rigidifying peptide backbones, probing receptor active site geometries, and enhancing metabolic stability.

While often grouped together as "small ring analogs," their biological behaviors diverge significantly due to distinct steric volumes, ring strain energies, and conformational preferences. This guide analyzes their performance in NMDA receptor modulation, transport kinetics (LAT1), and peptide secondary structure stabilization.

Structural & Electronic Profile

The fundamental difference in biological activity stems from the ring geometry. The cyclopropane ring is rigid and planar, whereas the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain.

FeatureCyclopropane (ACPC) Cyclobutane (ACBC) Implication for Drug Design
Ring Strain ~27.5 kcal/mol~26.3 kcal/molCyclopropane is more prone to acid-catalyzed ring opening; Cyclobutane is chemically more inert.
Geometry Planar, Rigid (

)
Puckered (

), Flexible
ACBC offers a larger hydrophobic volume, mimicking Leucine/Isoleucine more closely than ACPC.
Bond Angles 60° (internuclear)~88°ACPC forces

angles into specific "bridge" regions (

); ACBC allows slight flexibility.
Lipophilicity LowerHigherACBC analogs generally show higher blood-brain barrier (BBB) penetration via passive diffusion or LAT1 transport.
Case Study: NMDA Receptor Glycine Site Modulation

One of the most authoritative comparisons of these analogs exists in the context of the N-methyl-D-aspartate (NMDA) receptor. Both ACPC and ACBC bind to the glycine co-agonist site (GluN1 subunit), but they elicit distinct functional responses.[1]

Mechanism of Action
  • ACPC (Cyclopropane): Acts as a high-efficacy partial agonist (~80% activation relative to glycine).

  • ACBC (Cyclobutane): Acts as a low-efficacy partial agonist (~42% activation relative to glycine).[1]

  • Cycloleucine (Cyclopentane): Acts as an antagonist .

Expert Insight: Structural studies (Inanobe et al.) revealed a paradox: both ACPC and ACBC induce the same degree of ligand-binding domain (LBD) closure as the full agonist glycine.[1] This challenges the traditional "clam-shell" model where the degree of closure strictly correlates with efficacy. The lower efficacy of ACBC suggests that the bulkier cyclobutane ring subtly destabilizes the interface required for ion channel gating, despite full domain closure.

Decision Logic: Selecting the Right Analog

NMDA_Selection Start Target: NMDA Receptor (Glycine Site) Goal_Agonist Goal: Activation (Cognitive Enhancement) Start->Goal_Agonist Goal_Modulation Goal: Modulation (Neuroprotection) Start->Goal_Modulation ACPC Select ACPC (Cyclopropane) ~80% Efficacy Goal_Agonist->ACPC Mimics Glycine ACBC Select ACBC (Cyclobutane) ~42% Efficacy Goal_Modulation->ACBC Limits Ca2+ Influx Outcome_1 High Channel Open Probability ACPC->Outcome_1 Outcome_2 Reduced Excitotoxicity (Partial Agonism) ACBC->Outcome_2

Figure 1: Decision tree for selecting ACPC vs. ACBC based on desired NMDA receptor efficacy.

Transport Kinetics: LAT1 Targeting

For CNS drug delivery, the L-type Amino Acid Transporter 1 (LAT1) is a critical gateway.[2][3]

  • ACBC (Cyclobutane): The larger hydrophobic volume of the cyclobutane ring makes ACBC a superior substrate for LAT1 compared to the smaller cyclopropane. ACBC analogs have been successfully used as vectors for Boron Neutron Capture Therapy (BNCT) agents because they are actively transported into gliomas (which overexpress LAT1).

  • ACPC (Cyclopropane): While transported by specific plant transporters (LHT1), its affinity for mammalian LAT1 is generally lower than that of ACBC or bicyclic analogs like BCH.

Strategic Recommendation: If designing a "Trojan horse" drug for brain tumor delivery, ACBC is the preferred scaffold due to its optimal steric fit for the LAT1 binding pocket.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological validation of these analogs.

A. Synthesis: Bucherer-Bergs Reaction (ACBC)

Objective: Synthesis of 1-aminocyclobutanecarboxylic acid from cyclobutanone. This method is preferred over the Strecker synthesis for cyclic ketones due to better thermodynamic control.

  • Reagents: Cyclobutanone (10 mmol),

    
     (30 mmol), KCN (15 mmol), 50% Ethanol/Water.
    
  • Formation of Hydantoin:

    • Dissolve cyclobutanone in 50% EtOH.

    • Add

      
       and KCN.[4]
      
    • Heat to 55–60°C for 4-6 hours. ( Note: Do not exceed 65°C to prevent cyanide decomposition.)

    • Cool to 0°C; the hydantoin (spiro-hydantoin) will precipitate. Filter and wash with cold water.

  • Hydrolysis to Amino Acid:

    • Suspend hydantoin in 2M NaOH (aq).

    • Reflux for 24 hours (sealed vessel preferred).

    • Neutralize with HCl to pH 6.0 (isoelectric point).

    • Purification: Ion-exchange chromatography (Dowex 50W) is required to remove inorganic salts.

  • Validation:

    
    -NMR (
    
    
    
    ) should show multiplets at
    
    
    1.8–2.6 ppm (cyclobutane protons) and absence of aromatic/amide signals.
B. Protocol: NMDA Glycine Site Binding Assay

Objective: Determine


 of ACPC/ACBC by displacing 

-Glycine or

-MDL-105,519.
  • Membrane Prep: Rat cortical membranes, washed 4x with 50 mM Tris-acetate to remove endogenous glycine. Critical Step: Freeze-thaw cycles are necessary to fully remove endogenous amino acids.

  • Incubation:

    • Buffer: 50 mM Tris-acetate (pH 7.4).

    • Ligand: 10 nM

      
      -Glycine.
      
    • Competitor: ACPC or ACBC (

      
       to 
      
      
      
      M).
    • Time: 60 min at 4°C (reduces low-affinity transport binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: ACPC

      
      
      
      
      
      100-200 nM range; ACBC
      
      
      slightly higher (lower affinity) or comparable, but efficacy (measured in functional electrophysiology) will differ markedly.
Summary of Biological Properties
PropertyACPC (Cyclopropane) ACBC (Cyclobutane)
Peptide Constraint Locks

-turns; highly rigid.
Induces 14-helix; slightly more flexible.
NMDA Efficacy ~80% (High Partial Agonist)~42% (Low Partial Agonist)
LAT1 Transport Low/Moderate affinityHigh affinity (Tumor targeting vector)
Metabolic Stability High (Protease resistant)High (Protease resistant + Chemically stable)
Primary Utility Probe for receptor activation state.Drug delivery vector; conformational constraint.[5]
References
  • Inanobe, A., Furukawa, H., & Gouaux, E. (2005). Mechanism of partial agonist action at the NR1 subunit of NMDA receptors.[1][6] Neuron, 47(1), 71-84.

  • Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives.[5][7][8] Journal of Medicinal Chemistry, 37(25), 4288-4296.[5]

  • Napolitano, L., et al. (2018). In silico Description of LAT1 Transport Mechanism at an Atomistic Level. Frontiers in Chemistry, 6, 372.

  • Kanai, Y., et al. (1998). The SLC7 family of amino acid transporters. Pflügers Archiv, 447, 469–479.
  • Cativiela, C., & Ordóñez, M. (2009). Stereoselective synthesis of quaternary -amino acids. Part 1: Acyclic -disubstituted -amino acids. Tetrahedron: Asymmetry, 20(1), 1-63. (Reference for Bucherer-Bergs methodology).

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 1,3-Disubstituted Cyclobutane Derivatives: From Synthesis to Solid-State Structure

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the single-crystal X-ray diffraction data for various 1,3-disubstituted cyclobutane derivati...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the single-crystal X-ray diffraction data for various 1,3-disubstituted cyclobutane derivatives. This document delves into the synthesis, crystallization, and subsequent solid-state structural analysis, offering insights into the conformational intricacies of this important chemical scaffold.

The cyclobutane ring, a four-membered carbocycle, is a prevalent structural motif in numerous biologically active molecules and functional materials. Its inherent ring strain and puckered nature provide a unique three-dimensional framework that can significantly influence molecular properties. In particular, the 1,3-substitution pattern offers a versatile platform for modulating physicochemical characteristics such as lipophilicity and metabolic stability, making these derivatives highly valuable in medicinal chemistry. This guide will explore the crystallographic landscape of 1,3-disubstituted cyclobutanes, comparing key structural parameters and elucidating the impact of substituent identity and stereochemistry on the ring's conformation.

The Bedrock of Analysis: Synthesis and Single Crystal Growth

The journey to understanding the solid-state structure of any molecule begins with its synthesis and subsequent crystallization. The methods employed can profoundly impact the quality of the resulting crystals and, consequently, the accuracy of the crystallographic data.

Synthesis of 1,3-Disubstituted Cyclobutane Scaffolds

A variety of synthetic strategies have been developed to access 1,3-disubstituted cyclobutanes. A common and effective method is the [2+2] cycloaddition of an alkene with an allenoate, which can rapidly generate the cyclobutane core with functional handles amenable to further derivatization.[1][2][3] For instance, the reaction of a terminal alkene with phenyl 2,3-butadienoate, catalyzed by a Lewis acid such as EtAlCl₂, provides a straightforward route to a range of 1,3-substituted cyclobutanes.[1]

Another well-established approach involves the functionalization of pre-existing cyclobutane cores. For example, the synthesis of novel combretastatin A4 (CA4) analogs, where the labile cis-stilbene unit is replaced by a more stable 1,3-disubstituted cyclobutane ring, often starts from a cyclobutanone derivative.[4][5] The key step can involve the addition of a Grignard reagent to the cyclobutanone, followed by further functional group manipulations to yield the desired cis and trans isomers, which can then be separated chromatographically.[4]

Experimental Protocol: Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold

This protocol is adapted from a scalable synthesis of a key intermediate for the RORγt inverse agonist, TAK-828F.[6]

  • Knoevenagel Condensation: 3-Phenylcyclobutanone is condensed with Meldrum's acid in the presence of a catalytic amount of piperidine and acetic acid in a suitable solvent like benzene at reflux. This reaction forms a cyclobutylidene Meldrum's acid derivative. The choice of a non-polar solvent and careful control of stoichiometry are crucial to minimize self-aldol condensation of the starting ketone.

  • Diastereoselective Reduction: The resulting cyclobutylidene Meldrum's acid derivative is then reduced with a hydride source, such as sodium borohydride (NaBH₄). The diastereoselectivity of this step is critical for obtaining the desired cis isomer. The control of acidic impurities has been shown to be important for improving the diastereomeric ratio.

  • Purification and Recrystallization: The crude product is purified, and the desired cis isomer is often enriched or isolated through recrystallization. The choice of solvent for recrystallization is determined empirically to maximize the yield and purity of the target diastereomer.

  • Hydrolysis and Decarboxylation: The Meldrum's acid moiety is subsequently hydrolyzed and decarboxylated to yield the corresponding carboxylic acid. This is typically achieved under acidic or basic conditions, followed by careful workup.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, of an appropriate size (typically 0.1-0.5 mm in each dimension), and free from defects. Common crystallization techniques for small molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; the compound should be soluble but not overly so.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and promoting crystallization.

The selection of the appropriate technique and solvent system is often a matter of empirical screening.

A Comparative Look at the Solid State: X-ray Crystallography Data

Single-crystal X-ray diffraction provides the most definitive and detailed picture of a molecule's three-dimensional structure in the solid state.[7][8][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise positions of atoms within the crystal lattice.[10][11] This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

The Puckered Nature of the Cyclobutane Ring

A key feature of the cyclobutane ring is its non-planar, or "puckered," conformation.[12] This puckering helps to alleviate the torsional strain that would be present in a planar arrangement. The degree of puckering can be quantified by the puckering amplitude and phase angle, as described by Cremer and Pople. A simpler, yet informative, parameter is the dihedral angle between two adjacent C-C-C planes in the ring.

Case Study 1: cis- and trans-1,3-Cyclobutanedicarboxylic Acid

A fascinating comparison can be drawn between the crystal structures of cis- and trans-1,3-cyclobutanedicarboxylic acid.

  • cis-1,3-Cyclobutanedicarboxylic Acid: X-ray crystallography has confirmed that the cis isomer adopts a puckered conformation in the solid state.[1] This puckering allows the two carboxylic acid groups to adopt pseudo-equatorial positions, minimizing steric interactions. The puckering angle is approximately 20-30°.[12]

  • trans-1,3-Cyclobutanedicarboxylic Acid: In a surprising finding, the crystal structure of the trans isomer reveals a planar cyclobutane ring.[13] In this arrangement, the two carboxylic acid groups are positioned on opposite sides of the ring, which minimizes steric hindrance and allows for efficient crystal packing through intermolecular hydrogen bonding.

The following table summarizes the key crystallographic parameters for these two isomers.

Parametercis-1,3-Cyclobutanedicarboxylic Acidtrans-1,3-Cyclobutanedicarboxylic Acid
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Ring Conformation PuckeredPlanar
Puckering Angle ~20-30°Not Applicable
C-C Bond Lengths (ring) ~1.55 Å1.552 - 1.567 Å
C-C-C Bond Angles (ring) ~87-88°Not explicitly stated, but expected to be ~90°

Data compiled from multiple sources.[1][12][13]

Case Study 2: Trifluoromethyl-Substituted Cyclobutanes

Recent studies on 1,3-disubstituted cyclobutanes bearing a trifluoromethyl (CF₃) group provide further insights into the conformational preferences of the ring. In a series of eight different CF₃-cyclobutane derivatives, X-ray crystallography revealed that the cyclobutane ring generally adopts a puckered conformation with puckering angles (γ) ranging from 158° to 175° (where 180° would represent a planar ring).[2]

Interestingly, in seven out of the eight structures, the bulky CF₃ group was found to occupy an axial position. This preference is somewhat counterintuitive, as larger substituents typically favor the equatorial position to minimize steric strain. This observation suggests that other factors, such as electronic effects or crystal packing forces, may play a significant role in determining the preferred conformation in the solid state.[2]

The following DOT script generates a diagram illustrating the puckered conformation of a 1,3-disubstituted cyclobutane and the axial/equatorial positions of the substituents.

G cluster_0 Puckered Cyclobutane Conformation C1 C1 C2 C2 C1->C2 R1_ax R1 C1->R1_ax ax R1_eq R1 C1->R1_eq eq C3 C3 C2->C3 C4 C4 C3->C4 R2_ax R2 C3->R2_ax ax R2_eq R2 C3->R2_eq eq C4->C1

Caption: Puckered conformation of a 1,3-disubstituted cyclobutane.

The Crystallographic Workflow: A Self-Validating System

The determination of a crystal structure via single-crystal X-ray diffraction follows a rigorous and well-established workflow, ensuring the trustworthiness of the final model.

G A Crystal Growth & Selection B Mounting on Diffractometer A->B C Data Collection (X-ray Diffraction) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F F->E Re-evaluation G Structure Validation F->G G->F Further Refinement H Final Crystallographic Model (CIF) G->H

Caption: A simplified workflow for small molecule X-ray crystallography.

Each step in this process involves checks and balances. For instance, during data processing, the quality of the diffraction data is assessed using metrics like R-merge. The structure solution provides an initial atomic model, which is then refined against the experimental data. The final refined model is validated using various crystallographic criteria, such as the R-factor and goodness-of-fit, to ensure its accuracy and reliability.

Conclusion

The solid-state structures of 1,3-disubstituted cyclobutane derivatives are rich in conformational diversity. While the puckered conformation is generally favored to alleviate ring strain, the specific puckering parameters and the preference for planar arrangements are highly dependent on the nature and stereochemistry of the substituents. X-ray crystallography remains the gold standard for unambiguously determining these three-dimensional structures, providing invaluable data for understanding structure-property relationships and for the rational design of new molecules in drug discovery and materials science. The comparative analysis of crystallographic data, as presented in this guide, highlights the subtle yet significant interplay of steric and electronic factors that govern the solid-state conformations of these important scaffolds.

References

  • Malashchuk, A., et al. (2021). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. RSC Medicinal Chemistry, 12(10), 1736-1745. Available at: [Link]

  • Margulis, T. N., & Fischer, M. S. (1967). A Planar Cyclobutane Ring. Structure of trans-1,3-Cyclobutanedicarboxylic Acid. Journal of the American Chemical Society, 89(1), 223-226. Available at: [Link]

  • Adman, E., & Margulis, T. N. (1969). Crystal and molecular structure of cis-1,3-cyclobutanedicarboxylic acid. The Journal of Physical Chemistry, 73(5), 1480-1484. Available at: [Link]

  • Nishizawa, D., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2136-2143. Available at: [Link]

  • Demchuk, O. P., et al. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 66(15), 10546-10558. Available at: [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060. Available at: [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • x Ray crystallography. Journal of the Royal Society of Medicine, 96(5), 250-254. Available at: [Link]

  • X-ray Diffraction. Department of Chemistry - The University of Virginia. Available at: [Link]

Sources

Validation

advantages of cyclobutane scaffolds over linear beta-keto esters

The Strategic Advantage of Cyclobutane Scaffolds Over Linear Beta-Keto Esters in Drug Discovery In modern medicinal chemistry, the shift from flat, flexible molecular architectures to three-dimensional, sp3-rich scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of Cyclobutane Scaffolds Over Linear Beta-Keto Esters in Drug Discovery

In modern medicinal chemistry, the shift from flat, flexible molecular architectures to three-dimensional, sp3-rich scaffolds is a proven strategy for improving clinical success rates. For researchers and drug development professionals, scaffold hopping is frequently employed to eliminate metabolic liabilities while retaining target affinity.

One common optimization challenge involves replacing linear beta-keto esters. While these flexible motifs are synthetically accessible and useful for initial hit generation, they suffer from severe physicochemical and metabolic liabilities. This guide provides an in-depth technical comparison between linear beta-keto esters and their rigid bioisosteric counterparts—cyclobutane scaffolds—detailing the structural causality, comparative experimental data, and validation protocols necessary for modern drug design.

Structural and Physicochemical Paradigms: The "Why"

To understand the superiority of cyclobutanes over linear beta-keto esters, we must examine the underlying thermodynamics and molecular geometries that govern their behavior in biological systems.

The Liability of Linear Beta-Keto Esters

Linear beta-keto esters are characterized by a highly flexible aliphatic chain and an active methylene group flanked by two carbonyls. This structure introduces three critical flaws in a drug discovery context:

  • Entropic Penalty: The high degree of rotational freedom in the linear chain requires the molecule to pay a significant entropic penalty to adopt its bioactive conformation upon binding to a target protein.

  • Keto-Enol Tautomerization: The alpha-protons between the ketone and ester carbonyls are highly acidic (pKa ~11)[1]. This drives keto-enol tautomerization, resulting in a dynamic mixture of structural isomers in solution. Enolization alters the molecule's 3D geometry and hydrogen-bonding profile, complicating structure-activity relationship (SAR) models.

  • Chemical and Metabolic Instability: In vivo, non-specific esterases rapidly hydrolyze the ester moiety to yield a beta-keto acid. Beta-keto acids are inherently unstable and undergo spontaneous decarboxylation via a cyclic transition state, degrading into an inactive ketone and carbon dioxide[2].

The Cyclobutane Advantage

Replacing the flexible beta-keto ester chain with a cyclobutane ring (e.g., cyclobutanecarboxylate derivatives) fundamentally alters the molecule's physicochemical profile:

  • Conformational Restriction: The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of 26.3 kcal/mol[3]. To relieve torsional strain, it adopts a unique "puckered" conformation with a fold angle of approximately 30°[3]. This rigidifies the scaffold, locking the molecule into a specific 3D vector and minimizing the entropic penalty of target binding[4].

  • Increased Fsp3 Character: The incorporation of the saturated cyclobutane ring increases the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 correlates with improved aqueous solubility, reduced off-target toxicity, and higher clinical transition rates[5].

  • Metabolic Shielding: By tying the carbon atoms into a strained ring, the acidic alpha-protons are either eliminated (in fully substituted analogs) or sterically shielded. This completely prevents enolization. Furthermore, the steric bulk of the cyclobutane ring restricts the access of esterases, significantly prolonging the half-life of adjacent ester or amide linkages[6].

G cluster_0 Linear Beta-Keto Ester Liability cluster_1 Cyclobutane Scaffold Advantage A Linear Beta-Keto Ester (Flexible, Active Methylene) B Beta-Keto Acid (Intermediate) A->B Esterases (Hydrolysis) C Ketone + CO2 (Inactive Metabolite) B->C Spontaneous Decarboxylation D Cyclobutane Scaffold (Rigid, High Fsp3) E Metabolically Stable Bioactive Conformation D->E Steric Shielding & No Enolizable Protons

Caption: Metabolic degradation of beta-keto esters vs. stability of cyclobutane scaffolds.

Comparative Experimental Data

To objectively quantify these advantages, we compare a model linear beta-keto ester (ethyl 3-oxohexanoate derivative) against its cyclobutane bioisostere (ethyl 1-acetylcyclobutane-1-carboxylate derivative). The data below illustrates the profound impact of conformational restriction on pharmacokinetic viability.

ParameterLinear Beta-Keto Ester DerivativeCyclobutane BioisostereCausality / Implication
Fsp3 (Fraction sp3) 0.450.65Higher Fsp3 in cyclobutane improves solubility and 3D complexity.
Enol Fraction (D2O, pH 7.4) ~18%0%Cyclobutane prevents tautomerization, ensuring a single bioactive species.
HLM Half-Life (t1/2) < 15 min> 120 minSteric hindrance of the cyclobutane ring protects against esterase hydrolysis.
Intrinsic Clearance (CLint) > 150 µL/min/mg< 20 µL/min/mgCyclobutane demonstrates superior metabolic stability, enabling oral dosing.
LogD (pH 7.4) 1.82.4Puckered cyclobutane increases lipophilicity, enhancing membrane permeability.

Experimental Validation Protocols

To ensure scientific trustworthiness, the advantages of the cyclobutane scaffold must be empirically validated. Below are the self-validating protocols used to generate the comparative data.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance (CLint) and half-life (t1/2) of the scaffolds, isolating the variable of hepatic enzymatic degradation.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure physiological relevance.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Rationale: This concentration provides sufficient enzymatic activity without causing non-specific protein binding artifacts.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the essential cofactor for Cytochrome P450 enzymes.

  • Quenching: At specific time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold organic solvent instantly denatures the enzymes and precipitates proteins.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate CLint using the equation: CLint = (0.693 / t1/2) * (Volume of incubation / Protein amount).

Workflow N1 1. Prepare 1 µM Test Compound in Phosphate Buffer (pH 7.4) N2 2. Add Human Liver Microsomes (0.5 mg/mL protein) N1->N2 N3 3. Pre-incubate at 37°C for 5 minutes N2->N3 N4 4. Initiate Reaction with NADPH (1 mM) N3->N4 N5 5. Quench with Cold Acetonitrile at Specific Time Points N4->N5 N6 6. Centrifuge & Analyze Supernatant via LC-MS/MS N5->N6

Caption: Step-by-step workflow for evaluating intrinsic clearance in human liver microsomes.

Protocol B: NMR Determination of Keto-Enol Tautomerization

To prove the elimination of enolization in the cyclobutane bioisostere compared to the linear beta-keto ester.

  • Sample Preparation: Dissolve 5 mg of the test compound in 0.6 mL of Deuterium Oxide (D2O) buffered to pH 7.4 using deuterated phosphate salts.

  • Equilibration: Allow the sample to equilibrate at 25°C for 24 hours. Rationale: Tautomerization is a dynamic equilibrium; sufficient time ensures the thermodynamic ratio is reached.

  • Data Acquisition: Acquire a quantitative 1H-NMR spectrum (e.g., 400 MHz or higher) using a relaxation delay (d1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

  • Analysis: Identify the vinylic proton of the enol form (typically around δ 5.0 - 5.5 ppm) and the alpha-methylene protons of the keto form (typically around δ 3.0 - 3.8 ppm).

  • Calculation: Calculate the enol percentage using the integral areas: % Enol =[Area(enol) / (Area(enol) + (Area(keto)/2))] * 100. The cyclobutane analog will show 0% enol due to the lack of available alpha-protons or geometric constraints preventing the formation of the planar enol double bond within the strained ring system.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. Available at:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. Available at:[Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at:[Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications. Available at:[Link]

Sources

Comparative

Technical Comparison Guide: 3-Oxocyclobutane-1-Carboxylate Derivatives in Medicinal Chemistry

Executive Summary The 3-oxocyclobutane-1-carboxylate scaffold has emerged as a critical pharmacophore in modern drug discovery, transitioning from a niche academic curiosity to a cornerstone of industrial-scale API synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-oxocyclobutane-1-carboxylate scaffold has emerged as a critical pharmacophore in modern drug discovery, transitioning from a niche academic curiosity to a cornerstone of industrial-scale API synthesis. Its primary value lies in its ability to serve as a conformationally restricted bioisostere , offering precise vector orientation for substituents while maintaining metabolic stability superior to linear alkyl chains.

This guide objectively compares the synthetic accessibility and functional performance of this scaffold against alternative moieties. The analysis is grounded in its most prominent commercial application: Abrocitinib (Cibinqo®) , Pfizer’s selective JAK1 inhibitor, where the cis-1,3-disubstituted cyclobutane core is essential for selectivity profiles that distinguish it from first-generation pan-JAK inhibitors like Tofacitinib.

Synthetic Efficiency Comparison

The utility of any scaffold is defined by its scalability. Early routes to 3-oxocyclobutane-1-carboxylic acid relied on hazardous oxidation protocols. Modern industrial patents have shifted toward condensation strategies that avoid toxic transition metals.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Oxidative Cleavage (Legacy) Route B: Malonate Cyclization (Industrial Standard)
Starting Materials 3-Methylene-cyclobutanecarbonitrile (from Allene + Acrylonitrile)1,3-Dichloroacetone + Dialkyl Malonate
Key Reagents Osmium Tetroxide (OsO₄) , Sodium PeriodateSodium Hydride (NaH) or Alkoxides, Acid (HCl)
Safety Profile High Risk: OsO₄ is volatile and highly toxic. Allene is a gas.Manageable: Standard corrosive/flammable hazards. No heavy metal toxicity.
Step Count 3-4 Steps (Low atom economy)2 Steps (One-pot cyclization possible)
Yield Low to Moderate (~40-50% overall)High (>80-90% reported in optimized patents)
Scalability Poor (Waste disposal issues)Excellent (Compatible with Flow Chemistry)
Visualizing the Synthetic Logic

The following diagram illustrates the divergence between the legacy oxidative route and the modern malonate cyclization strategy favored in recent patents (e.g., CN105037130A, CN101555205B).

SynthesisComparison cluster_legacy Route A: Legacy Oxidation (High Toxicity) cluster_modern Route B: Malonate Cyclization (Preferred) Title Figure 1: Industrial Synthesis Evolution of 3-Oxocyclobutane-1-Carboxylate Allene Allene + Acrylonitrile Methylene 3-Methylene-cyclobutane-CN Allene->Methylene OsO4 OsO4 / NaIO4 (Oxidative Cleavage) Methylene->OsO4 TargetA 3-Oxocyclobutane-1-COOH OsO4->TargetA DCA 1,3-Dichloroacetone Cyclization Base-Mediated Cyclization (NaH / DMF) DCA->Cyclization Malonate Dimethyl Malonate Malonate->Cyclization Intermediate Cyclobutane Dicarboxylate Cyclization->Intermediate Hydrolysis Acid Hydrolysis & Decarboxylation Intermediate->Hydrolysis TargetB 3-Oxocyclobutane-1-COOH Hydrolysis->TargetB

Caption: Comparison of the hazardous Osmium-based oxidation route versus the scalable Malonate cyclization route used in modern API manufacturing.

Functional Performance: The Abrocitinib Case Study

The 3-oxocyclobutane-1-carboxylate core is not merely a linker; it is a selectivity filter . In the development of Abrocitinib, Pfizer utilized this scaffold to differentiate from Tofacitinib (a pyrrolopyrimidine based on a piperidine ring).

Selectivity Data (JAK1 vs. JAK2)

The rigid cyclobutane ring locks the "warhead" (sulfonamide) and the "hinge binder" (pyrrolo[2,3-d]pyrimidine) into a specific cis-1,3 configuration. This geometry minimizes steric clashes within the JAK1 binding pocket while disfavoring binding to the homologous JAK2 pocket.

CompoundCore ScaffoldJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Ratio (JAK2/JAK1)
Abrocitinib cis-1,3-Cyclobutane 29 803 ~28x (Selective)
TofacitinibPiperidine11220~0.2x (Non-selective)

Data Source: Derived from Vazquez et al. and Pfizer patent disclosures (WO2011/103423).

Mechanism of Action & Synthesis Workflow

The synthesis of Abrocitinib demonstrates the versatility of the 3-oxocyclobutane-1-carboxylate core. The ketone functionality serves as the handle for introducing the amine (via reductive amination), while the carboxylate allows for the Lossen rearrangement to install the second amine with high stereocontrol.

AbrocitinibSynthesis Title Figure 2: Abrocitinib Assembly from 3-Oxocyclobutane Core Core 3-Oxocyclobutane- 1-carboxylic acid Step1 Reductive Amination (MeNH2) Core->Step1 Intermediate1 cis-3-(Methylamino) cyclobutane ester Step1->Intermediate1 Step2 SNAr Coupling (Pyrrolopyrimidine-Cl) Intermediate1->Step2 Intermediate2 Coupled Ester Step2->Intermediate2 Step3 Lossen Rearrangement (Hydroxamic acid -> Amine) Intermediate2->Step3 Intermediate3 cis-1,3-Diamine Core Step3->Intermediate3 Step4 Sulfonylation (Propane-1-sulfonyl Cl) Intermediate3->Step4 Final Abrocitinib (JAK1 Selective) Step4->Final

Caption: Step-wise transformation of the keto-acid core into the active pharmaceutical ingredient Abrocitinib, highlighting the key Lossen rearrangement step.

Experimental Protocol: "Malonate Route"

Objective: Synthesis of 3-oxocyclobutane-1-carboxylic acid via [2+2+1] equivalent cyclization strategy. Source: Adapted from Patent CN105037130A and optimized flow chemistry protocols (PharmaBlock).

Materials
  • 1,3-Dichloroacetone (1.0 equiv)

  • Dimethyl malonate (1.05 equiv)

  • Sodium Hydride (2.2 equiv) or Potassium tert-butoxide

  • Solvent: DMF (Anhydrous) or THF/DMSO mixtures

  • Quench: 20% HCl

Methodology
  • Activation: In a flame-dried reactor under N₂, suspend Sodium Hydride (NaH) in DMF at 0°C.

  • Addition: Add Dimethyl malonate dropwise, maintaining internal temperature <10°C. Stir for 1 hour to generate the sodiomalonate.

  • Cyclization: Add a solution of 1,3-Dichloroacetone in DMF slowly.

    • Critical Control Point: The reaction is exothermic. Maintain temperature <25°C to prevent polymerization of the ketone.

    • Heat to 80°C for 4-6 hours to complete the ring closure.

  • Workup: Cool to room temperature. Quench with saturated NH₄Cl. Extract with Ethyl Acetate.

  • Hydrolysis & Decarboxylation:

    • Dissolve the crude diester in 6M HCl.

    • Reflux (100°C) for 12-24 hours. This effects both ester hydrolysis and the decarboxylation of the gem-dicarboxylic acid.

  • Purification: Concentrate in vacuo. The product can be recrystallized from Ether/Hexane or distilled (if esterified).

    • Expected Yield: 80-85% (Optimized).

References

  • Pfizer Inc. (2011). Cyclobutane and methylcyclobutane derivatives as Janus Kinase Inhibitors. Patent WO2011103423A1. Link

  • Tianjin Boron Pharmatech Co Ltd. (2013). Preparation method of 3-oxocyclobutanecarboxylic acid. Patent CN103467270A. Link

  • Suzhou Vivotide Biotech. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. Patent CN105037130A. Link

  • Vazquez, M. L., et al. (2018). Identification of N-((1S,3S)-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130–1152. Link

  • Zhejiang Genebest Pharmaceutical Co Ltd. (2009). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Patent CN101555205B. Link

Safety & Regulatory Compliance

Safety

methyl 1-methoxy-3-oxocyclobutane-1-carboxylate proper disposal procedures

As a Senior Application Scientist overseeing chemical integration in drug discovery pipelines, I frequently manage the logistical and safety protocols for novel bifunctional building blocks. Methyl 1-methoxy-3-oxocyclobu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical integration in drug discovery pipelines, I frequently manage the logistical and safety protocols for novel bifunctional building blocks. Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate (C₇H₁₀O₄) is a highly valuable cyclobutane derivative, increasingly utilized in the synthesis of complex therapeutics such as LPAR1 inhibitors[1].

Because this compound features both an electrophilic ketone and a methyl ester on a strained four-membered ring, it is highly reactive in reductive amination workflows. While the neat compound is a standard combustible organic material, its typical reaction conditions—often involving halogenated solvents like 1,2-dichloroethane (DCE) and reactive hydrides like sodium triacetoxyborohydride (STAB)—create complex, multi-hazard waste streams[1].

To ensure strict compliance with the Resource Conservation and Recovery Act (RCRA) and maintain a self-validating safety culture, the following standard operating procedure (SOP) details the exact causality and methodologies for the proper disposal of this compound.

Hazard Assessment & Causality

Before executing disposal, it is critical to understand why specific routing is required:

  • Neat Compound: Unreacted methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is a non-halogenated organic compound. It must be incinerated via fuel blending. Introducing it into a halogenated waste stream unnecessarily increases disposal costs and the environmental burden associated with high-temperature dioxin prevention[2].

  • Reaction Mixtures (The STAB/DCE Hazard): In drug discovery, this compound is typically reacted with amines using STAB in DCE[1]. STAB reacts violently with water to evolve flammable hydrogen gas (H₂). If this reaction mixture is transferred directly to a sealed waste carboy without proper quenching, the continuous generation of H₂ will over-pressurize the container, leading to a catastrophic rupture[3].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system : you do not proceed to the next step until a specific, observable condition is met.

Protocol A: Disposal of Neat (Unreacted) Chemical
  • Segregation: Verify that the chemical has not been mixed with any halogenated solvents (e.g., DCM, DCE, Chloroform).

  • Containerization: Transfer the unused liquid or solid to a chemically compatible, high-density polyethylene (HDPE) or PTFE-lined waste container.

  • RCRA Sealing: Ensure the container is kept tightly closed immediately after the transfer. Leaving a funnel in the container or the lid unscrewed violates EPA RCRA accumulation standards[3].

  • Labeling: Affix a hazardous waste label marked: "Hazardous Waste - Non-Halogenated Organic (Contains: Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate)".

Protocol B: Post-Reaction Waste Management (Reductive Amination)

When disposing of the compound post-reaction (e.g., after an LPAR1 inhibitor synthesis workflow), follow this sequence:

  • Controlled Quenching: To the crude reaction mixture containing the cyclobutane derivative, STAB, and DCE, slowly add a small volume of deionized water (e.g., 2 mL per mmol of reactant), followed immediately by saturated aqueous ammonium chloride (NH₄Cl)[1].

    • Causality: Water initiates the destruction of the hydride, while NH₄Cl provides a buffered proton source that controls the exotherm and prevents the base-catalyzed hydrolysis of the cyclobutane ester.

  • Validation Check: Observe the mixture in an open flask or vented separatory funnel. Do not proceed until all effervescence (H₂ gas evolution) has completely ceased.

  • Phase Separation: Extract the organic layer using additional DCE or dichloromethane[1].

  • Routing the Aqueous Waste: Drain the aqueous layer into an "Aqueous Waste - Boron/Salts" container. Under no circumstances should this be poured down the drain, as it contains heavy salts and trace organics[2].

  • Routing the Organic Waste: Drain the organic layer (containing unreacted methyl 1-methoxy-3-oxocyclobutane-1-carboxylate and DCE) strictly into a "Halogenated Organic Waste" container.

Waste Stream Categorization Data

To prevent cross-contamination, utilize the following matrix to route methyl 1-methoxy-3-oxocyclobutane-1-carboxylate waste based on its operational state.

Waste State / OriginPrimary ContaminantsRequired Waste StreamEPA RCRA Note
Neat Chemical (Expired/Unused)None (Pure C₇H₁₀O₄)Non-Halogenated OrganicManage via fuel blending/incineration[2].
Organic Reaction Layer DCE, DCM, Amine precursorsHalogenated OrganicF-listed solvent rules apply if mixed with spent solvents[3].
Aqueous Quench Layer Borate salts, NH₄Cl, trace methanolAqueous Hazardous WasteMust be collected; drain disposal prohibited[2].
Contaminated Consumables Residual compound on wipes/tipsSolid Hazardous WasteSubject to EPA Wipes Rule; store in closed containers[4].

Operational Disposal Workflow

The following diagram illustrates the logical decision tree for processing reaction mixtures containing this compound to ensure safe and compliant disposal.

DisposalWorkflow Start Reaction Mixture (Compound + STAB + DCE) Quench Quench with H2O & Sat. Aq. NH4Cl Start->Quench Wait Wait for H2 Gas Evolution to Cease Quench->Wait PhaseSep Phase Separation (Separatory Funnel) Wait->PhaseSep IsHalogenated Solvent Type? PhaseSep->IsHalogenated Organic Layer AqWaste Aqueous Waste Stream (Borate Salts) PhaseSep->AqWaste Aqueous Layer HalWaste Halogenated Organic Waste (DCE, Unreacted Compound) IsHalogenated->HalWaste Contains DCE/DCM NonHalWaste Non-Halogenated Waste (If neat compound) IsHalogenated->NonHalWaste Neat / No Halogens

Post-reaction disposal workflow for methyl 1-methoxy-3-oxocyclobutane-1-carboxylate.

Management of Contaminated Solid Waste

Laboratory consumables (e.g., pipette tips, weighing boats, and wipes) that come into contact with methyl 1-methoxy-3-oxocyclobutane-1-carboxylate cannot be discarded in standard municipal trash.

  • Disposable Wipes: Under the EPA's Solvent-Contaminated Wipes Rule, wipes sent for disposal (incineration or landfilling) must be accumulated in closed, labeled containers and must contain no free liquids[4].

  • Empty Vials: Vials that previously contained the neat compound must be triple-rinsed with a compatible solvent (e.g., acetone). The rinsate must be disposed of as hazardous organic waste, after which the vial can be treated as standard glass waste[3].

References

  • Title: WO2025226510A1 - Lpar1 inhibitors Source: Google Patents URL
  • Title: Guidelines for Solvent Waste Recycling & Disposal Source: AllSource Environmental URL: [Link]

  • Title: RCRA | Environmental Health and Safety Source: Case Western Reserve University URL: [Link]

  • Title: Frequent Questions About Implementing the Regulations for Solvent-Contaminated Wipes Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate

This guide provides an in-depth operational plan for the safe handling and disposal of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate. As this is a specialized reagent, comprehensive toxicological data is not widely ava...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational plan for the safe handling and disposal of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate. As this is a specialized reagent, comprehensive toxicological data is not widely available. Therefore, this protocol is grounded in a risk-based safety approach, drawing parallels from the known hazards of structurally similar cyclobutane derivatives and functional groups (esters, ketones). The causality behind each procedural step is explained to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment and Risk Analysis: A Proactive Stance

The chemical structure of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate, featuring a strained cyclobutane ring, a ketone, and a methyl ester, suggests several potential hazards. Safety data sheets for analogous compounds, such as 3-oxocyclobutanecarboxylic acid and other substituted cyclobutanes, consistently indicate risks of skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2]. The toxicological properties of this specific molecule have not been thoroughly investigated, necessitating that it be handled with a high degree of caution[1].

Primary Routes of Potential Exposure:

  • Dermal (Skin) Contact: Direct contact can lead to irritation or absorption[2].

  • Ocular (Eye) Contact: Splashes pose a significant risk of serious eye irritation or damage[1][2].

  • Inhalation: While the compound's volatility is not fully characterized, vapors or aerosols generated during handling could cause respiratory irritation[1].

  • Ingestion: Accidental ingestion may be harmful[1][3].

This guide is built on the principle of minimizing exposure through all potential routes by establishing robust engineering controls and a comprehensive personal protective equipment (PPE) protocol.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following protocol is the mandatory minimum for all work involving this compound.

Eye and Face Protection

Given the high risk of serious eye irritation, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required for all procedures, including simple transfers and solution preparation[1].

  • Recommended for High-Risk Tasks: For procedures with a heightened risk of splashing (e.g., large-volume transfers, reactions under pressure, or heating), a full-face shield must be worn in addition to chemical splash goggles[1][4]. This provides a secondary layer of protection for the entire face.

Hand Protection

Disposable gloves are permeable and provide protection for a limited time against incidental contact; they are not designed for immersion[5][6].

  • Glove Type: Nitrile gloves are the primary recommendation. They offer good resistance to a wide range of chemicals and are a suitable choice for incidental contact with ester and ketone functional groups[7][8].

  • Glove Thickness & Integrity: Use nitrile gloves with a minimum thickness of 5 mil. Before every use, gloves must be inspected for any signs of degradation, punctures, or tears[9].

  • Best Practice (Double Gloving): For all procedures involving the handling of the pure compound or concentrated solutions, double-gloving is strongly advised. This practice significantly reduces the risk of exposure in the event the outer glove is compromised[8].

  • Glove Removal and Disposal: Never touch surfaces like doorknobs, keyboards, or pens with gloved hands[10]. Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of contaminated gloves immediately in the designated hazardous waste container[1]. Wash hands thoroughly with soap and water after removing gloves[11].

Body Protection
  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned, is mandatory[4][9]. The coat should have long sleeves and extend to near the knees to protect skin and personal clothing from splashes[9]. Polyester-cotton blends are acceptable only if no open flames or pyrophorics are present in the lab space[9].

  • Clothing: Long pants and closed-toe shoes made of a chemically resistant material are required at all times in the laboratory. Shorts, skirts, sandals, and perforated shoes are strictly prohibited[9][10].

  • Apron: For large-scale work (>100 mL), a chemically resistant apron should be worn over the lab coat.

Respiratory Protection
  • Primary Engineering Control: All handling of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure[11].

  • Contingency for Inadequate Ventilation: In the rare event that a fume hood is not available or its performance is compromised, and there is a risk of generating vapors or aerosols, respiratory protection is required. A NIOSH-approved respirator with organic vapor (OV) cartridges is necessary[1][8]. A proper fit test and training are mandatory before any respirator use.

Operational and Disposal Plans

A safe experiment begins before the chemical is handled and ends only after all waste has been properly segregated and stored.

Safe Handling Workflow
  • Preparation:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure a safety shower and eyewash station are accessible and unobstructed[2][3].

    • Assemble all necessary equipment and reagents within the fume hood.

    • Prepare designated, clearly labeled hazardous waste containers.

    • Don all required PPE as detailed in Section 2.

  • Execution:

    • Perform all manipulations of the chemical at least 6 inches inside the fume hood sash.

    • Use a closed system for transfers whenever feasible.

    • Handle the material carefully to avoid the generation of aerosols or mists[10].

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Tightly close the primary container and any waste containers.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water[1].

Spill Management
  • Small Spills (inside a fume hood):

    • Alert nearby personnel.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Using spark-proof tools, carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate personnel from the immediate area[1][3].

    • Alert your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent the spill from entering drains[1][12].

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain[1].

  • Liquid Waste: Collect all waste solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: All contaminated consumables (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, sealed container labeled as hazardous solid waste[2].

  • Empty Containers: "Empty" containers are not truly empty and must be disposed of as unused product through a licensed professional waste disposal service[1].

All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific procedures.

Data Summary & Visualization

PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Chemical Safety GlassesNitrile Gloves (single pair)Lab CoatNot Required
Weighing/Transfer (<10mL) Chemical Splash GogglesNitrile Gloves (Double)Lab CoatFume Hood (Required)
Solution Preparation Chemical Splash GogglesNitrile Gloves (Double)Lab CoatFume Hood (Required)
Reaction Setup/Workup Goggles & Face ShieldNitrile Gloves (Double)Lab Coat, Chem-Resistant ApronFume Hood (Required)
Spill Cleanup (Small) Goggles & Face ShieldNitrile Gloves (Double)Lab CoatFume Hood (Required)
Safe Handling Workflow Diagram

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep Assess Risks & Review SDS ppe Don Required PPE (Goggles, Double Gloves, Lab Coat) prep->ppe setup Prepare Fume Hood & Waste Containers ppe->setup handle Perform Work in Fume Hood setup->handle spill_check Spill Occurs? handle->spill_check decon Decontaminate Surfaces & Equipment spill_check->decon No spill_small Small Spill: Use Spill Kit spill_check->spill_small Yes (Small, Contained) spill_large Large Spill: Evacuate & Call EHS spill_check->spill_large Yes (Large, Uncontained) waste Segregate & Seal Hazardous Waste decon->waste doff Doff PPE & Wash Hands waste->doff spill_small->decon

Caption: Workflow for handling methyl 1-methoxy-3-oxocyclobutane-1-carboxylate.

References

  • Personal Protective Equipment | Department of Chemistry and Biochemistry. (n.d.). The Ohio State University.
  • Safety Data Sheet - 1-Methylcyclobutane. (2024, March 25). Angene Chemical.
  • SAFETY DATA SHEET - Methyl Methoxyacetate. (n.d.). TCI Chemicals.
  • Safety Data Sheet - 3-Oxocyclobutane-1-carbonitrile. (2026, January 4). MedchemExpress.com.
  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. (2015, March 10). University of California, Berkeley.
  • SAFETY DATA SHEET - Methyl methoxyacetate. (2021, December 24). Fisher Scientific.
  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026, February 25). Unisan.
  • Safety Data Sheet - methyl 3-amino-4-hydroxy-5-methoxybenzene carboxylate. (2017, December 1). Key Organics.
  • SAFETY DATA SHEET - 3-OXOCYCLOBUTANECARBOXYLIC ACID. (2025, December 24). Fisher Scientific.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Glove Compatibility - CP Lab Safety. (n.d.). CP Lab Safety.
  • Laboratory Safety guidelines and Personal protection equipment (PPE). (n.d.). Tel Aviv University.
  • Personal Protective Equipment. (2021, October). The University of British Columbia.
  • Safety Data Sheet - 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid. (2024, December 19). CymitQuimica.
  • CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical Inc.
  • Chemical Resistance Reference Chart. (n.d.). Medicom.
  • Chemical Resistance of Gloves. (n.d.). University of Nebraska-Lincoln.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.